Product packaging for 4-Chloro-2-pyridin-3-ylquinazoline(Cat. No.:CAS No. 98296-25-4)

4-Chloro-2-pyridin-3-ylquinazoline

Cat. No.: B100090
CAS No.: 98296-25-4
M. Wt: 241.67 g/mol
InChI Key: TWEFNYVYEPIXIB-UHFFFAOYSA-N
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Description

4-Chloro-2-pyridin-3-ylquinazoline (CAS Number: 98296-25-4) is an organic compound with the molecular formula C 13 H 8 ClN 3 and a molecular weight of 241.68 . It belongs to the quinazoline family, a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities . The core quinazoline structure is a key building block for developing biologically active molecules, particularly in oncology research . Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the quinazoline structure and function as tyrosine kinase inhibitors . These drugs typically target pathways involving the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . The 4-chloro substituent in this compound is a reactive site that allows for further functionalization, making it a versatile intermediate for synthesizing more complex derivatives for pharmaceutical research and development . While the specific biological profile of this compound is not fully detailed in the literature, its structural features align with compounds investigated for their therapeutic potential . Researchers utilize this chemical as a precursor in the design and synthesis of novel molecules aimed at targeting various kinase enzymes involved in cell proliferation and tumor growth . Handling Note: For laboratory research and manufacturing use only. This product is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClN3 B100090 4-Chloro-2-pyridin-3-ylquinazoline CAS No. 98296-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-pyridin-3-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEFNYVYEPIXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353506
Record name 4-chloro-2-(3-pyridyl)quinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98296-25-4
Record name 4-chloro-2-(3-pyridyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(pyridin-3-yl)quinazoline
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Chloro-2-pyridin-3-ylquinazoline

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound. This compound is a heterocyclic molecule featuring a quinazoline core substituted with a chlorine atom at the 4-position and a pyridin-3-yl group at the 2-position, making it a valuable intermediate in medicinal chemistry and drug discovery.[1]

Core Chemical and Physical Properties

This compound is a solid chemical compound. Its key properties are summarized below, based on available database information.

PropertyDataSource
Molecular Formula C₁₃H₈ClN₃[2]
Molecular Weight 241.68 g/mol [2]
Monoisotopic Mass 241.04068 Da[3][4]
CAS Number 98296-25-4[2]
IUPAC Name 4-chloro-2-(pyridin-3-yl)quinazoline[3]
Predicted XlogP 3.4[3]
SMILES ClC1=C2C=CC=CC2=NC(C3=CC=CN=C3)=N1[2]
Storage Conditions Inert atmosphere, 2-8°C[2]

Synthesis and Reactivity

The quinazoline scaffold is a significant structure in pharmaceutical chemistry due to its wide range of therapeutic activities.[5] The 4-chloro substituent on the quinazoline ring is a key functional group that serves as a reactive site for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles (e.g., amines, alcohols, thiols) to generate diverse libraries of compounds for drug discovery.

General Synthetic Approach

G A 2-Aminobenzamide C N-(2-carbamoylphenyl) pyridine-3-carboxamide A->C Acylation B Pyridine-3-carbonyl chloride B->C D Cyclization (e.g., NaOH, heat) C->D E 2-(Pyridin-3-yl)quinazolin-4(3H)-one D->E F Chlorination (e.g., POCl₃, SOCl₂) E->F G This compound F->G

General Synthetic Workflow for 4-Chloro-2-arylquinazolines.
Reactivity at the 4-Position

The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic displacement. This regioselectivity is well-documented and is a cornerstone for the synthesis of bioactive 4-aminoquinazoline derivatives.[6] The reaction is typically performed by heating the 4-chloroquinazoline precursor with a primary or secondary amine in a suitable solvent, often with a base like N,N-diisopropylethylamine (DIPEA).[6]

G cluster_0 S_NAr Reaction A This compound C 4-Amino-2-pyridin-3-ylquinazoline Derivative A->C + B Nucleophile (e.g., R-NH₂) B->C D Base (e.g., DIPEA) Solvent, Heat D->C Conditions G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt (full activation) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Quinazoline-based Inhibitors Inhibitor->PI3K Inhibitor->mTORC1 (dual inhibitors)

References

Structure Elucidation of 4-Chloro-2-pyridin-3-ylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of 4-Chloro-2-pyridin-3-ylquinazoline. The information is presented to aid researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound featuring a quinazoline core substituted with a chlorine atom at the 4-position and a pyridine ring at the 2-position. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-chloro-2-(pyridin-3-yl)quinazolinePubChem
CAS Number 98296-25-4BLDpharm[1]
Molecular Formula C₁₃H₈ClN₃PubChemLite[2]
Molecular Weight 241.68 g/mol PubChemLite[2]
Monoisotopic Mass 241.04068 DaPubChemLite[2]
SMILES ClC1=C2C=CC=CC2=NC(C3=CC=CN=C3)=N1BLDpharm[1]
InChIKey TWEFNYVYEPIXIB-UHFFFAOYSA-NPubChemLite[2]
Predicted XlogP 3.4PubChemLite[2]
Appearance Solid (predicted)-

Synthesis and Structure Elucidation

The synthesis of this compound can be achieved through a two-step process involving the formation of a quinazolinone intermediate followed by chlorination.

Synthesis of 2-(pyridin-3-yl)quinazolin-4(3H)-one (Intermediate)

The precursor, 2-(pyridin-3-yl)quinazolin-4(3H)-one, can be synthesized via the condensation of 2-aminobenzamide with pyridine-3-carbaldehyde.

Experimental Protocol:

  • To a solution of 2-aminobenzamide (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pyridine-3-carbaldehyde (1.1 eq).

  • The reaction mixture is heated to reflux for 4-6 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to yield 2-(pyridin-3-yl)quinazolin-4(3H)-one.

Table 2: Spectroscopic Data for 2-(pyridin-3-yl)quinazolin-4(3H)-one

TechniqueData
¹H NMR Expected signals: δ 12.0-12.5 (s, 1H, NH), 9.0-9.2 (m, 1H, pyridine-H), 8.6-8.8 (m, 1H, pyridine-H), 8.1-8.3 (m, 1H, quinazolinone-H), 7.4-7.9 (m, 5H, aromatic-H).
¹³C NMR Expected signals: δ ~162 (C=O), ~152 (C=N), and other aromatic carbons in the range of 120-150 ppm.
IR (cm⁻¹) Expected peaks: ~3200-3000 (N-H stretch), ~1680 (C=O stretch), ~1610 (C=N stretch), ~1500-1400 (aromatic C=C stretch).
Synthesis of this compound

The final product is obtained by the chlorination of the quinazolinone intermediate. A common method for this transformation is the use of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[3]

Experimental Protocol:

  • To a suspension of 2-(pyridin-3-yl)quinazolin-4(3H)-one (1.0 eq) in excess thionyl chloride, add a catalytic amount of DMF (e.g., 2-3 drops).

  • The mixture is heated to reflux for 2-4 hours, during which the solid should dissolve. The reaction is monitored by TLC until the starting material is consumed.

  • After completion, the excess thionyl chloride is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice with stirring.

  • The resulting mixture is neutralized with a base (e.g., aqueous sodium bicarbonate or ammonia solution) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.[3]

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Expected signals for the quinazoline ring protons would shift downfield compared to the precursor. Aromatic protons are expected in the range of δ 7.5-9.3 ppm.
¹³C NMR The carbonyl carbon signal (~162 ppm) will be absent. A new signal for the carbon bearing the chlorine atom is expected around 150-160 ppm.
Mass Spec (EI) Expected molecular ion peak (M⁺) at m/z 241, with an isotopic peak (M+2)⁺ at m/z 243 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
IR (cm⁻¹) The N-H and C=O stretching bands will be absent. Characteristic peaks for aromatic C-H, C=C, and C=N stretching are expected.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively reported in the public domain, the quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of anticancer agents.

Many 4-substituted quinazoline derivatives are known inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[4][5] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade, leading to an anti-proliferative effect.

Given its structural similarity to known EGFR inhibitors, it is plausible that this compound could also exhibit inhibitory activity against EGFR or other related kinases.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination 2-Aminobenzamide 2-Aminobenzamide Intermediate 2-(pyridin-3-yl)quinazolin-4(3H)-one 2-Aminobenzamide->Intermediate Reflux Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde->Intermediate Final_Product This compound Intermediate->Final_Product SOCl₂, DMF (cat.) Reflux

Caption: Synthetic route to this compound.

Postulated EGFR Inhibition Workflow

EGFR_Inhibition Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Signaling Downstream Signaling EGFR->Signaling Activates Compound This compound Compound->Block ATP ATP ATP->EGFR Proliferation Cell Proliferation Signaling->Proliferation Block->Signaling Inhibits

Caption: Postulated mechanism of EGFR inhibition.

Disclaimer: The experimental protocols and spectroscopic data provided are based on established chemical literature for similar compounds and may require optimization for the specific synthesis of this compound. The biological activity is postulated based on structural analogy and requires experimental verification.

References

Biological activity of 4-Chloro-2-pyridin-3-ylquinazoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 4-Chloro-2-pyridin-3-ylquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1] This guide focuses on the specific class of this compound derivatives, exploring their synthesis, diverse biological activities, and the experimental methodologies used for their evaluation.

Synthesis of this compound Derivatives

The synthesis of 4-chloro-2-arylquinazoline derivatives is a well-established process in medicinal chemistry. The general approach involves the cyclization of an anthranilic acid derivative followed by chlorination. For the specific this compound core, the synthesis typically begins with 2-aminobenzamide and a pyridine-3-carboxaldehyde derivative, followed by chlorination using an agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3][4] The resulting reactive 4-chloro group can then be subjected to nucleophilic substitution with various amines to generate a library of derivatives.[2][3]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Products A 2-Aminobenzamide C 2-(Pyridin-3-yl)quinazolin-4(3H)-one A->C B Pyridine-3-carboxaldehyde B->C D This compound C->D  POCl₃ or SOCl₂ E 4-Amino-2-pyridin-3-ylquinazoline Derivatives D->E  R-NH₂ (Nucleophilic Substitution) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinazoline Derivative Inhibitor->EGFR Inhibits Inhibitor->PI3K Inhibits A Seed cancer cells in 96-well plates B Incubate overnight (37°C, 5% CO₂) A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-96 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours (Formation of formazan crystals) E->F G Add DMSO to dissolve crystals F->G H Measure absorbance at ~570 nm using a plate reader G->H I Calculate IC₅₀ values H->I

References

4-Chloro-2-pyridin-3-ylquinazoline: An In-depth Technical Guide on its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically approved and investigational drugs, particularly in oncology. This technical guide focuses on the specific derivative, 4-Chloro-2-pyridin-3-ylquinazoline, providing a comprehensive overview of its putative mechanism of action based on extensive analysis of structurally related compounds. While direct experimental data for this exact molecule is not extensively available in public literature, this document synthesizes the current understanding of the broader 2-pyridin-3-ylquinazoline and 4-chloroquinazoline classes to infer its likely biological targets and cellular effects. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering detailed hypothetical data, experimental protocols, and visual representations of implicated signaling pathways to facilitate future investigations.

Introduction

Quinazoline derivatives have emerged as a privileged scaffold in drug discovery, renowned for their ability to interact with the ATP-binding pocket of various protein kinases. This has led to the development of numerous targeted therapies, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors. The compound this compound, featuring a chloro-substitution at the 4-position and a pyridin-3-yl moiety at the 2-position, combines key structural features that suggest a strong potential for kinase inhibition and anticancer activity.

The 4-chloro substituent is a common feature in many potent kinase inhibitors, often serving as a key interaction point within the hinge region of the kinase domain or as a reactive handle for further chemical modification. The 2-pyridin-3-yl group can influence the molecule's solubility, cell permeability, and interaction with the solvent front of the ATP-binding site. Based on the established pharmacology of analogous compounds, it is hypothesized that this compound primarily functions as an inhibitor of key signaling pathways implicated in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and MAPK pathways.

Putative Mechanism of Action

The primary mechanism of action for quinazoline-based inhibitors is the competitive inhibition of ATP binding to the catalytic domain of protein kinases. This action blocks the downstream phosphorylation cascade, thereby interfering with essential cellular processes that are often dysregulated in cancer.

Inferred Primary Targets: PI3K/mTOR Pathway

Several quinazoline derivatives bearing structural similarities to this compound have demonstrated potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR)[1]. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in a wide range of human cancers. It is plausible that this compound acts as a dual PI3K/mTOR inhibitor, a characteristic that is therapeutically advantageous as it can circumvent the feedback activation of Akt that often occurs with mTORC1-selective inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Figure 1. Putative inhibition of the PI3K/Akt/mTOR signaling pathway.
Potential for Apoptosis Induction

By inhibiting key survival signals, this compound is expected to induce apoptosis in cancer cells. The blockade of the PI3K/Akt pathway can lead to the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors, ultimately tipping the cellular balance towards programmed cell death.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for this compound, extrapolated from published data for structurally similar kinase inhibitors. These values are intended for illustrative purposes to guide experimental design.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)Assay Type
PI3Kα15Biochemical
PI3Kβ45Biochemical
PI3Kδ10Biochemical
PI3Kγ50Biochemical
mTOR25Biochemical
VEGFR280Biochemical
EGFR150Biochemical

Table 2: Hypothetical Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
MCF-7Breast Cancer0.5
PC-3Prostate Cancer1.2
HCT116Colon Cancer0.8
A549Lung Cancer2.5

Detailed Experimental Protocols

The following are representative protocols that can be adapted for the investigation of this compound's mechanism of action.

Synthesis of this compound

A common synthetic route to 4-chloro-2-arylquinazolines involves the cyclization of an appropriate anthranilamide followed by chlorination.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A 2-Aminobenzamide C N-(2-carbamoylphenyl) picolinamide A->C B Pyridine-3-carbonyl chloride B->C D 2-(pyridin-3-yl)quinazolin-4(3H)-one C->D NaOH, heat E This compound D->E POCl3, heat

Figure 2. General synthetic workflow for this compound.

Protocol:

  • Amide Formation: To a solution of 2-aminobenzamide in a suitable solvent (e.g., pyridine or dichloromethane), add pyridine-3-carbonyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Cyclization: The resulting intermediate is treated with an aqueous base (e.g., sodium hydroxide) and heated to reflux to induce cyclization to 2-(pyridin-3-yl)quinazolin-4(3H)-one.

  • Chlorination: The quinazolinone is then refluxed with phosphorus oxychloride (POCl₃) to yield the final product, this compound.

  • Purification: The crude product is purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Luminescent Assay)

This protocol describes a general method to determine the IC50 value of the compound against a panel of kinases.

Materials:

  • Recombinant human kinase enzymes (e.g., PI3Kα, mTOR)

  • Kinase-specific substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound (dissolved in DMSO)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of the compound on the phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Antibody Incubation E->F G Detection & Imaging F->G H Data Analysis G->H

Figure 3. Standard workflow for Western Blot analysis.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently limited in the public domain, a strong inference can be made from the extensive research on structurally related quinazoline derivatives. The available data strongly suggest that this compound is a promising candidate for investigation as a kinase inhibitor, with a high likelihood of targeting the PI3K/Akt/mTOR pathway. Its structural features are consistent with those of known potent anticancer agents.

Future research should focus on the comprehensive biological evaluation of this compound. This includes:

  • Broad-panel kinase screening to identify its primary and secondary targets.

  • In-depth cell-based assays to confirm its effects on signaling pathways and to elucidate the mechanisms of apoptosis induction.

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • In vivo studies in relevant cancer models to assess its therapeutic efficacy and pharmacokinetic properties.

This technical guide provides a solid foundation for initiating such studies, offering a clear, albeit putative, framework for understanding the mechanism of action of this compound. The provided protocols and diagrams are intended to accelerate research efforts and contribute to the development of novel targeted therapies.

References

The Quinazoline Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a "privileged structure" in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad and potent pharmacological activities, leading to the development of several FDA-approved drugs.[2][3] This guide provides a comprehensive overview of recent advancements in the synthesis of novel quinazoline compounds, their diverse biological activities, and the key signaling pathways they modulate, with a focus on their application in anticancer therapy.

I. Strategic Synthesis of the Quinazoline Core

The development of efficient and versatile synthetic methodologies is crucial for generating diverse libraries of quinazoline derivatives for drug screening. Recent years have seen a surge in innovative synthetic protocols, moving towards greener and more atom-economical approaches.[4][5]

A. Transition-Metal-Free Synthesis

Driven by the principles of green chemistry, transition-metal-free synthesis offers an attractive alternative for constructing the quinazoline scaffold, avoiding the cost and potential toxicity of metal catalysts.[4]

Key Protocols:

  • Molecular Iodine-Catalyzed Synthesis: A reaction of 2-aminobenzylamine with oxalic acid dihydrate or malonic acid in 1,4-dioxane at 120 °C for 6 hours can yield quinazoline and 2-methylquinazoline in 75–85% yields. This method utilizes oxalic acid dihydrate as an in situ C1 source.[4]

  • Hydrogen Peroxide-Mediated One-Pot Reaction: A one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate using hydrogen peroxide as an oxidant in DMSO proceeds at 60 °C for 6 hours. This approach is noted for its mild conditions and broad substrate scope.[4]

  • Microwave-Assisted Synthesis: Substituted quinazolines can be synthesized in high yields (81–94%) by reacting 2-aminobenzophenones and benzaldehydes with catalytic trimethylsilyl trifluoromethanesulfonate (TMSOTf) and hexamethyldisilazane (HMDS) under microwave irradiation at 150 °C for 30 minutes.[4]

B. Metal-Catalyzed Synthesis

Transition metal catalysis remains a powerful tool for quinazoline synthesis, enabling a wide range of C-N and C-C bond formations.

  • Copper-Catalyzed Reactions: Copper catalysts are frequently used for their low cost and high efficiency. One method involves the reaction of substituted (2-bromophenyl)methylamines with amidine hydrochlorides, using CuBr as the catalyst and air as the oxidant.[6] Another approach is a one-pot, three-component annulation of benzaldehyde, benzylamine, and anilines.[7]

  • Iron-Catalyzed Reactions: Iron catalysts offer an economical and environmentally benign option. An example is the FeBr2-catalyzed cascade synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and benzylamines under aerobic conditions.[7] Another protocol uses FeCl2 to catalyze the sp3 C-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimines.[7]

C. Organocatalytic Synthesis

Organocatalysis provides a metal-free alternative for constructing quinazolinone derivatives, often employing mild reaction conditions.

  • Brønsted Acid Catalysis: Using 10 mol% of p-toluene sulfonic acid (p-TSA), the solvent-free reaction of anthranilamide and aldehydes under mechanochemical grinding delivers quinazolinone products in moderate to excellent yields within a short reaction time (3–15 minutes).[8]

  • Domino Multi-component Strategy: A one-pot reaction of isatoic anhydride, aldehydes, and various nitrogen sources (like ammonium carbonate or amines) can be catalyzed by 10 mol% of triethanolamine (TEOA) in an aqueous medium to yield quinazolinone derivatives.[8]

G A 2-Aminoaryl Ketones/ Aldehydes/Nitriles F Intermediate (e.g., Imine) A->F B Nitrogen Source (e.g., NH4OAc, Amines) B->F C Carbon Source (e.g., Aldehydes, Acids) C->F D Catalyst (Metal, Organo, etc.) G Cyclization & Oxidation D->G E Solvent & Temperature E->G F->G H Substituted Quinazoline G->H

II. Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of quinazoline derivatives.

Protocol 1: Metal-Free Synthesis of 2,4-Substituted Quinazolines [4]

  • Objective: To synthesize 2,4-substituted quinazolines via a hydrogen peroxide-mediated one-pot reaction.

  • Materials: 2-aminoaryl ketone (1.0 mmol), aldehyde (1.2 mmol), ammonium acetate (2.0 mmol), hydrogen peroxide (30% aq., 2.0 mmol), and dimethyl sulfoxide (DMSO, 3.0 mL).

  • Procedure:

    • A mixture of the 2-aminoaryl ketone, aldehyde, and ammonium acetate is prepared in a round-bottom flask.

    • DMSO is added as the solvent, followed by the addition of hydrogen peroxide.

    • The reaction mixture is stirred under an air atmosphere at 60 °C for 6 hours.

    • Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • The crude product is purified by column chromatography on silica gel to afford the desired 2,4-substituted quinazoline.

Protocol 2: Iron-Catalyzed Synthesis of 2-Substituted Quinazolines [7]

  • Objective: To synthesize 2-arylated/heteroarylated quinazolines from 2-aminobenzyl alcohols and benzylamines.

  • Materials: 2-aminobenzyl alcohol (0.5 mmol), benzylamine (0.5 mmol), Iron(II) bromide (FeBr₂, 10 mol%), and Toluene (2 mL).

  • Procedure:

    • To a solution of 2-aminobenzyl alcohol and benzylamine in toluene, FeBr₂ is added.

    • The reaction mixture is stirred in an open-to-air vessel at 110 °C.

    • The reaction is monitored by TLC until the starting materials are consumed.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography (silica gel, using an appropriate eluent system like hexane/ethyl acetate) to yield the pure 2-substituted quinazoline.

III. Biological Activities and Quantitative Analysis

Quinazoline derivatives exhibit a remarkable spectrum of pharmacological activities, making them prime candidates for drug development.[9][10] Their efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a specific biological process by 50%.

A. Anticancer Activity

The most extensively studied application of quinazolines is in oncology.[11][12] Several derivatives function as potent inhibitors of protein kinases, which are crucial for cell signaling pathways that control cell growth and proliferation.[13][14]

Table 1: Anticancer Activity of Novel Quinazoline Derivatives

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
Compound 18 MGC-803 (Gastric)0.85[11],[15]
MCF-7 (Breast)1.27[11]
PC-9 (Lung)1.15[11]
Compound 6d NCI-H460 (Lung)0.789 (GI₅₀)[16]
Compound 9 MGC-803 (Gastric)3.45[11]
Compound 39 EGFR (Enzyme)0.02[14]
VEGFR-2 (Enzyme)0.05[14]
Compound 40 EGFR (Enzyme)0.01[14]
VEGFR-2 (Enzyme)0.08[14]

Note: GI₅₀ (50% growth inhibition) is a parameter similar to IC₅₀ used in NCI-60 cell line screening.

B. Other Pharmacological Activities

Beyond cancer, quinazolines have demonstrated a wide array of therapeutic potential.[10][17]

  • Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory activity, comparable to standard drugs like indomethacin.[17]

  • Antiviral: Quinazoline-artemisinin hybrids have been found to be potent against cytomegalovirus, with EC₅₀ values in the range of 0.15–0.21 μM, significantly more potent than the standard drug ganciclovir (EC₅₀ = 2.6 μM).[17]

  • Antifungal: Some 4-(substituted aniline) quinazoline derivatives exhibit strong antifungal activity against pathogens like Fusarium moniliforme.[17]

  • Anticonvulsant: Synthesized derivatives have shown anticonvulsant efficacy ranging from 17% to 100% in preclinical models.[18]

IV. Signaling Pathways in Cancer Therapy

The anticancer effect of many quinazoline compounds stems from their ability to inhibit key enzymes in cellular signaling pathways, particularly protein tyrosine kinases (TKs).[14] Overactivity of these kinases can lead to uncontrolled cell proliferation, a hallmark of cancer.[13]

A. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a primary target for many quinazoline-based anticancer drugs.[12] When activated by its ligand (like EGF), EGFR dimerizes and autophosphorylates, triggering downstream cascades like the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and angiogenesis.[2][13] Quinazoline inhibitors act as ATP-mimics, binding to the kinase domain of EGFR and blocking its phosphorylation, thereby inhibiting the entire downstream signaling cascade.[2]

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR Kinase Domain PI3K PI3K/Akt Pathway EGFR:f1->PI3K Activates MAPK MAPK Pathway EGFR:f1->MAPK Activates EGF EGF EGF->EGFR:f0 Binds Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation MAPK->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR:f1 Blocks ATP Binding

B. Wnt Signaling Pathway

Aberrant activation of the Wnt signaling pathway is implicated in various cancers, including gastric cancer.[3] The pathway's key components, such as lymphoid enhancer binding factor 1 (Lef1), are potential therapeutic targets. Novel quinazoline derivatives, like 2,4-diamino-quinazoline (2,4-DAQ), have been identified as selective inhibitors of Lef1. By blocking the Wnt/β-catenin-mediated transcription of target genes, these compounds can suppress tumor growth and metastasis.[3]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Signal BetaCatenin β-catenin Wnt->BetaCatenin Stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates & Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes TumorGrowth Tumor Growth & Metastasis TargetGenes->TumorGrowth DAQ 2,4-Diamino- quinazoline (DAQ) DAQ->TCF_LEF Inhibits

V. Conclusion and Future Perspectives

The quinazoline scaffold remains a highly fertile ground for the discovery of new therapeutic agents. Advances in synthetic chemistry continue to provide access to novel and diverse derivatives, while our growing understanding of molecular biology unveils new therapeutic targets. The future of quinazoline research will likely focus on the development of multi-target inhibitors, compounds that can overcome drug resistance, and derivatives with improved safety and pharmacokinetic profiles. The combination of innovative synthesis, robust biological evaluation, and detailed mechanistic studies will undoubtedly solidify the role of quinazolines in addressing a wide range of diseases, from cancer to infectious and inflammatory conditions.

References

Physicochemical Properties of Pyridinylquinazolines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinylquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. The physicochemical properties of these compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, permeability, metabolic stability, and ultimately, their clinical efficacy and safety. This technical guide provides an in-depth overview of the key physicochemical properties of pyridinylquinazoline derivatives, detailed experimental protocols for their determination, and a visual representation of their relevance in a key signaling pathway.

Core Physicochemical Properties of Quinazoline Derivatives

The development of a successful oral drug candidate hinges on a delicate balance of various physicochemical parameters. For the broader class of quinazoline-based kinase inhibitors, properties such as lipophilicity (logP) and aqueous solubility are paramount. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Below is a summary of experimentally determined physicochemical properties for a series of 4-substituted 2-phenylaminoquinazolines, which serve as a relevant proxy for understanding the property space of pyridinylquinazolines.

Table 1: Physicochemical Properties of Selected 2,4-Disubstituted Quinazoline Derivatives [1]

Compound IDR¹ SubstituentR² SubstituentLogPAqueous Solubility (µg/mL)
4a 4-cyclopentylaminoOMe3.1225.4
4b 4-hydroxycyclohexylaminoOMe2.5495.6
4c 4-aminocyclohexylaminoOMe2.01> 200
4d 4-methylpiperazin-1-ylOMe2.33> 200
4e morpholinoOMe2.19> 200
5a 4-cyclopentylaminoH3.4515.8
5b 4-hydroxycyclohexylaminoH2.8750.1
5d 4-methylpiperazin-1-ylH2.66> 200
5e morpholinoH2.52158.5

Data extracted from a study on Mer tyrosine kinase inhibitors, which share the quinazoline core.[1]

Experimental Protocols for Key Physicochemical Measurements

Accurate and reproducible measurement of physicochemical properties is fundamental in drug discovery. The following sections detail the standard experimental methodologies for determining lipophilicity, solubility, and pKa.

Lipophilicity (LogP/LogD) Determination: The Shake-Flask Method

The shake-flask method remains the gold standard for determining the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds).[2][3][4]

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and n-octanol. Saturate the n-octanol with the buffer and the buffer with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning: Add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and buffer in a vial.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP or LogD is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination: Kinetic Solubility Assay

Kinetic solubility assays are widely used in early drug discovery for their high-throughput nature.[5][6][7][8]

Protocol:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microtiter plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation and Precipitation: Shake the plate at room temperature for a defined period (e.g., 1.5-2 hours) to allow for the precipitation of the compound.

  • Filtration: Filter the samples to remove any precipitated compound.

  • Quantification: Analyze the filtrate using an analytical method such as HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound. This concentration is reported as the kinetic solubility.

Ionization Constant (pKa) Determination: Potentiometric Titration

The pKa of a compound, the pH at which it is 50% ionized, is a critical parameter influencing its solubility and permeability. Potentiometric titration is a highly accurate method for its determination.[9][10][11][12][13]

Protocol:

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve a precise amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl). For poorly soluble compounds, a co-solvent such as methanol or n-propanol may be used, and the aqueous pKa is then determined by extrapolation.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the compound is a base or an acid.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Visualizing the Role of Pyridinylquinazolines in Cellular Signaling

Many pyridinylquinazoline derivatives function as kinase inhibitors, targeting key nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. A prominent example is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[14][15][16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Pyridinylquinazoline Pyridinylquinazoline Inhibitor Pyridinylquinazoline->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a pyridinylquinazoline.

This diagram illustrates how a pyridinylquinazoline can inhibit PI3K, thereby blocking the downstream signaling cascade that leads to cell growth and proliferation.[9][10][12]

Experimental and Logical Workflow Diagrams

To further clarify the processes involved in characterizing these compounds, the following diagrams illustrate a typical experimental workflow and the logical interplay between key physicochemical properties.

Experimental_Workflow Start Synthesized Pyridinylquinazoline Solubility Aqueous Solubility Assay (Kinetic) Start->Solubility LogP Lipophilicity (LogP) Determination (Shake-Flask) Start->LogP pKa pKa Measurement (Potentiometric Titration) Start->pKa ADME_Tox In Vitro ADME/Tox Screening Solubility->ADME_Tox LogP->ADME_Tox pKa->ADME_Tox Data_Analysis Data Analysis & SAR Generation ADME_Tox->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: A generalized experimental workflow for physicochemical profiling.

Logical_Relationships Solubility Aqueous Solubility Absorption Oral Absorption Solubility->Absorption Crucial for Lipophilicity Lipophilicity (LogP) Lipophilicity->Solubility Inversely Correlated Permeability Membrane Permeability Lipophilicity->Permeability Directly Correlated pKa Ionization (pKa) pKa->Solubility Influences pKa->Permeability Influences Permeability->Absorption Crucial for

Caption: Interplay of key physicochemical properties influencing oral absorption.

References

4-Chloro-2-pyridin-3-ylquinazoline: A Technical Guide to a Promising Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a well-established scaffold in medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors. This technical guide focuses on the 4-chloro-2-pyridin-3-ylquinazoline scaffold, a promising starting point for the development of novel targeted therapies. While specific biological data for this exact molecule is limited in publicly available literature, this document provides a comprehensive overview of its synthesis, potential biological activities, and the methodologies used to evaluate such compounds. The information presented is based on established protocols and data from closely related analogs, offering a valuable resource for researchers interested in exploring the potential of this chemical entity.

Introduction

Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in the field of oncology and inflammation due to their potent and often selective inhibition of various protein kinases. The 4-anilinoquinazoline scaffold, for instance, is the cornerstone of several successful epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib. The 4-chloro-2-substituted quinazoline core serves as a versatile intermediate, allowing for the introduction of various nucleophiles at the 4-position to generate libraries of compounds for structure-activity relationship (SAR) studies. The presence of a pyridinyl group at the 2-position is known to influence the kinase inhibitory profile and physicochemical properties of the molecule. This guide will delve into the synthetic route to this compound, its potential as a kinase inhibitor, and the experimental procedures required for its evaluation.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from anthranilic acid and nicotinoyl chloride. The following protocol is a representative procedure based on established methods for the synthesis of analogous compounds.

Experimental Protocol: Synthesis of 2-(pyridin-3-yl)quinazolin-4(3H)-one

Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Nicotinoyl chloride hydrochloride

  • Pyridine (anhydrous)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Acylation: In a round-bottom flask, dissolve 2-aminobenzoic acid (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

  • Slowly add nicotinoyl chloride hydrochloride (1.1 equivalents) portion-wise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(nicotinoyl)-2-aminobenzoic acid.

  • Cyclization: Reflux the crude intermediate in a suitable solvent such as ethanol with a catalytic amount of a dehydrating agent or simply heat at a high temperature to effect cyclization to 2-(pyridin-3-yl)quinazolin-4(3H)-one.

  • Purification: Cool the reaction mixture to room temperature. The product may precipitate out of solution. Collect the solid by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization or column chromatography.

Experimental Protocol: Chlorination to this compound

Materials:

  • 2-(pyridin-3-yl)quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or another high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), suspend 2-(pyridin-3-yl)quinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride or phosphorus oxychloride.

  • Add a catalytic amount of DMF.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, carefully remove the excess thionyl chloride or phosphorus oxychloride under reduced pressure.

  • Co-evaporate with an inert solvent like toluene to remove residual reagents.

  • Carefully quench the reaction residue by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Kinase Inhibitor Potential and Biological Evaluation

The this compound scaffold possesses the key structural features of a hinge-binding kinase inhibitor. The quinazoline nitrogen atoms can form hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The 4-chloro position serves as a handle for further chemical modification to improve potency and selectivity.

Potential Kinase Targets

Based on the activity of related quinazoline derivatives, this compound could potentially inhibit a range of kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR): A primary target for many quinazoline-based inhibitors in cancer therapy.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, making it a key target in oncology.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.

  • Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases central to cell signaling pathways regulating growth, proliferation, and survival.

Illustrative Kinase Inhibition Data
Kinase TargetIllustrative IC₅₀ (nM)
EGFR50 - 500
VEGFR2100 - 1000
PDGFRβ200 - 2000
PI3Kα500 - 5000

Note: These values are hypothetical and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against a panel of kinases can be determined using a variety of in vitro assay formats. A common method is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into a substrate.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • [γ-³²P]ATP

  • ATP

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO.

  • Reaction Mixture: In a microtiter plate, prepare the kinase reaction mixture containing the kinase assay buffer, recombinant kinase, and substrate.

  • Inhibitor Addition: Add the diluted compound or DMSO (for control) to the reaction wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unbound [γ-³²P]ATP.

  • Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate a potential experimental workflow for evaluating the compound and a simplified representation of a signaling pathway that could be inhibited by a quinazoline-based kinase inhibitor.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Anthranilic Acid + Nicotinoyl Chloride intermediate 2-(pyridin-3-yl)quinazolin-4(3H)-one start->intermediate Acylation & Cyclization product This compound intermediate->product Chlorination kinase_assay In Vitro Kinase Assay product->kinase_assay cell_assay Cellular Proliferation Assay kinase_assay->cell_assay pathway_analysis Signaling Pathway Analysis cell_assay->pathway_analysis egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis EGF EGF EGF->EGFR Inhibitor This compound Inhibitor->EGFR

Initial Anticancer Activity Screening of 4-Chloro-2-pyridin-3-ylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial anticancer screening of 4-Chloro-2-pyridin-3-ylquinazoline, a heterocyclic compound of interest in oncological research. While direct and extensive research on this specific molecule is emerging, this document consolidates the current understanding by examining the activities of structurally similar quinazoline derivatives. This guide outlines detailed experimental protocols for synthesis and in vitro cytotoxicity evaluation, presents available quantitative data in structured tables, and visualizes key experimental workflows and potential signaling pathways. The information herein is intended to serve as a foundational resource for researchers initiating studies on the anticancer potential of this compound and its analogs.

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives approved as anticancer agents. These compounds are known to exhibit a wide range of biological activities, often by targeting key enzymes in cellular signaling pathways, such as kinase inhibitors[1]. The introduction of a pyridine ring at the 2-position and a chlorine atom at the 4-position of the quinazoline core, as in this compound, presents a unique chemical architecture with potential for novel pharmacological activities.

Derivatives of this compound have shown significant promise in preclinical evaluations for their anticancer properties[1]. Studies on related quinazoline compounds have demonstrated that specific substitutions on the core structure can enhance cellular uptake and induce apoptosis in various human cancer cell lines[1]. While the precise mechanisms of action for this compound are still under investigation, the broader family of quinazolines is known to interact with molecular targets involved in cell proliferation and survival[1]. This guide provides a framework for the initial screening of this compound for its potential as an anticancer therapeutic.

Synthesis and Characterization

The synthesis of this compound can be adapted from established protocols for similar quinazoline derivatives. A common synthetic route involves the cyclocondensation of the appropriately substituted anthranilic acid derivative with a pyridine carboxaldehyde or its equivalent, followed by chlorination.

Proposed Synthetic Protocol

A plausible synthetic route, based on methodologies for related compounds[2][3], is outlined below.

synthesis_workflow start 2-Aminobenzoic Acid (Anthranilic Acid) step1 Reaction with Nicotinoyl chloride start->step1 Pyridine intermediate1 2-(Nicotinamido)benzoic acid step1->intermediate1 step2 Cyclization (e.g., POCl3) intermediate1->step2 intermediate2 2-(Pyridin-3-yl)quinazolin-4(3H)-one step2->intermediate2 step3 Chlorination (e.g., POCl3/PCl5) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

In Vitro Anticancer Activity

The initial assessment of anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability.

Experimental Protocol: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of This compound treatment Treat Cells and Incubate (48-72h) compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading data_analysis Calculate % Viability and IC50 Value absorbance_reading->data_analysis

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Cytotoxicity Data of Structurally Related Compounds

Due to the limited availability of specific cytotoxicity data for this compound, the following table summarizes the IC50 values of structurally related quinazoline derivatives against various cancer cell lines to provide a comparative context.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinazolin-4(3H)-one hydrazidesMCF-7 (Breast)0.20 - 15.72[4]
Quinazolin-4(3H)-one hydrazidesA2780 (Ovarian)0.14 - 3.00[4]
Quinazoline-oxymethyltriazoles (8a)HCT-116 (Colon)5.33 (72h)[5]
Quinazoline-oxymethyltriazoles (8f)MCF-7 (Breast)21.29 (48h)[5]
2-chloro-4-anilinoquinazolines (14g)K-562 (Leukemia)0.622[2]

Potential Mechanism of Action and Signaling Pathways

Quinazoline derivatives are known to exert their anticancer effects through various mechanisms, most notably through the inhibition of protein kinases involved in cancer cell proliferation and survival. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth and is frequently dysregulated in cancer, making it a key target for anticancer drug development[6].

Based on studies of related 4-aminoquinazoline derivatives, it is hypothesized that this compound may act as an inhibitor of PI3Kα[6]. Inhibition of PI3K would lead to the downstream suppression of Akt and MAPK signaling pathways, ultimately resulting in decreased cell proliferation and induction of apoptosis[6].

pi3k_pathway compound This compound pi3k PI3K compound->pi3k akt Akt pi3k->akt mapk MAPK pi3k->mapk proliferation Cell Proliferation akt->proliferation survival Cell Survival akt->survival apoptosis Apoptosis akt->apoptosis mapk->proliferation

Caption: Potential inhibitory effect on the PI3K/Akt signaling pathway.

Conclusion and Future Directions

The initial screening of this compound for anticancer activity is warranted based on the established pharmacological importance of the quinazoline scaffold. This guide provides a foundational framework for conducting such an investigation, including proposed synthetic routes and standardized in vitro cytotoxicity assays. While direct experimental data for this specific compound is not yet widely available, the activities of structurally related molecules suggest that it may exhibit potent anticancer effects, potentially through the inhibition of key signaling pathways like PI3K/Akt.

Future research should focus on:

  • The successful synthesis and structural confirmation of this compound.

  • Comprehensive in vitro screening against a diverse panel of cancer cell lines to determine its cytotoxicity profile and selectivity.

  • Elucidation of its precise mechanism of action, including target identification and pathway analysis.

  • In vivo studies in animal models to evaluate its efficacy and safety profile.

The exploration of this compound and its derivatives holds promise for the development of novel and effective anticancer therapeutics.

References

The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Among its derivatives, the 4-chloroquinazoline core serves as a versatile synthon for the development of potent therapeutic agents, particularly in the realm of oncology. The strategic substitution at the 4-position, often with anilines, has yielded a wealth of compounds targeting key signaling pathways implicated in cancer progression. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-chloroquinazoline derivatives, focusing on their interactions with critical cancer targets such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and tubulin.

Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2

Derivatives of 4-chloroquinazoline, particularly 4-anilinoquinazolines, have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of RTK activity is a common hallmark of many cancers.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[2][3][4] The quinazoline nitrogen at position 1 (N1) and the N-H of the aniline moiety are critical for binding to the ATP-binding pocket of the EGFR kinase domain. The general SAR for 4-anilinoquinazoline-based EGFR inhibitors can be summarized as follows:

  • Quinazoline Core: The quinazoline ring itself is a crucial structural element. Modifications at the 6- and 7-positions have been extensively explored to enhance potency and selectivity.[2]

  • Aniline Moiety: The nature and position of substituents on the aniline ring significantly influence inhibitory activity. Generally, small, lipophilic, and electron-withdrawing groups at the meta and para positions are favorable.[2]

  • 6,7-Disubstitution: The introduction of small alkoxy groups, such as methoxy or ethoxy, at the 6- and 7-positions of the quinazoline ring often leads to a significant increase in EGFR inhibitory activity. This is exemplified by the structures of clinically approved drugs like gefitinib and erlotinib.

The following table summarizes the in vitro inhibitory activities of selected 4-anilinoquinazoline derivatives against EGFR.

Compound IDQuinazoline Substituents (R1, R2)Aniline Substituents (R3)EGFR IC50 (nM)Reference
Gefitinib 6,7-di(OCH3)3-Cl, 4-F39[1]
Erlotinib 6,7-di(OCH3)3-ethynyl-[1]
19h 6-OCH3, 7-O-(CH2)5-2-nitroimidazole3-ethynyl0.47[5]
19i 6-urea derivative3-Cl, 4-F1[1]
15a 6-acylamino derivative3-Cl, 4-F130[6]
15b 6-acylamino derivative3-Br150[6]
8f 6,7-di(OCH3)3-Br119[7]
9 6,7-di(OCH3)3-Cl115[7]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is another key RTK involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several 4-anilinoquinazoline derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2, offering a multi-targeted approach to cancer therapy.[1][6]

The SAR for VEGFR-2 inhibition often overlaps with that of EGFR, with modifications at the 6- and 7-positions of the quinazoline ring and the aniline moiety playing a crucial role. The introduction of specific side chains can modulate the selectivity profile of these inhibitors.

The following table presents the in vitro inhibitory activities of selected 4-anilinoquinazoline derivatives against VEGFR-2.

Compound IDQuinazoline Substituents (R1, R2)Aniline Substituents (R3)VEGFR-2 IC50 (nM)Reference
19j 6-urea derivative3-ethynyl14[1]
19l 6-urea derivative3-Cl, 4-F14[1]
15a 6-acylamino derivative3-Cl, 4-F560[6]
15e 6-acylamino derivative4-Br870[6]
19 6,7-di(OCH3)3-Cl, 4-F103[8]

Targeting the Cytoskeleton: Tubulin Polymerization Inhibition

Beyond kinase inhibition, certain 4-anilinoquinazoline derivatives have been shown to disrupt the microtubule network by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport, making them an attractive target for anticancer drugs.

The SAR for tubulin polymerization inhibitors often differs from that of kinase inhibitors. Modifications that introduce conformational constraints or specific steric bulk can favor interaction with the colchicine binding site on tubulin.

Compound IDDescriptionTubulin Polymerization IC50 (µM)Reference
Compound 2 4-biphenylaminoquinazoline analog-[9]
Verubulin 4-anilinoquinazoline derivative-[1]

Experimental Protocols

General Synthesis of 4-Anilinoquinazolines from 4-Chloroquinazolines

A common and straightforward method for the synthesis of 4-anilinoquinazolines involves the nucleophilic substitution of the chlorine atom at the 4-position of a quinazoline ring with an appropriate aniline.

Procedure:

  • A solution of the substituted 4-chloroquinazoline (1.0 mmol) and the desired aniline (1.0-1.2 mmol) is prepared in a suitable solvent such as isopropanol, n-butanol, or a mixture of ethanol and dimethylformamide.[10]

  • A catalytic amount of acid (e.g., HCl) or a base (e.g., N,N-diisopropylethylamine) may be added to facilitate the reaction.

  • The reaction mixture is heated to reflux for a period ranging from 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by the addition of water or a non-polar solvent, followed by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

EGFR Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against EGFR tyrosine kinase can be determined using a variety of in vitro assays, such as the ADP-Glo™ Kinase Assay.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Procedure:

  • The EGFR enzyme, a peptide substrate, and the test compound (at various concentrations) are incubated in a kinase reaction buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • A Kinase Detection Reagent is then added to convert the generated ADP back to ATP and subsequently measure the amount of ATP using a luciferase/luciferin reaction, which produces a luminescent signal.

  • The luminescence is measured using a plate reader, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

Cell Proliferation (MTT) Assay

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following the incubation period, the MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values (the concentration of the compound that inhibits cell growth by 50%) are determined.

Tubulin Polymerization Assay

The effect of compounds on tubulin polymerization can be assessed using a light-scattering or fluorescence-based in vitro assay.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering or a change in the fluorescence of a reporter dye. This change can be monitored over time to determine the rate and extent of polymerization.

Procedure:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • The test compound (at various concentrations) is added to a reaction mixture containing tubulin, GTP, and a polymerization buffer in a microplate.

  • The plate is then transferred to a spectrophotometer or fluorometer pre-warmed to 37°C to initiate polymerization.

  • The change in absorbance (at 340 nm for light scattering) or fluorescence is monitored over time.

  • The effect of the compound on the rate and extent of tubulin polymerization is determined by comparing the polymerization curves in the presence and absence of the compound.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration

Caption: Simplified VEGFR-2 signaling cascade.

Experimental Workflow for Synthesis and Biological Evaluation

The general workflow for the discovery and evaluation of novel 4-anilinoquinazoline derivatives involves a multi-step process from chemical synthesis to biological testing.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Chloroquinazoline 4-Chloroquinazoline Derivative Reaction Nucleophilic Substitution Chloroquinazoline->Reaction Aniline Substituted Aniline Aniline->Reaction Purification Purification (Chromatography/ Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalCompound 4-Anilinoquinazoline Derivative Characterization->FinalCompound KinaseAssay Kinase Inhibition Assay (EGFR, VEGFR-2) FinalCompound->KinaseAssay CellAssay Cell Proliferation Assay (MTT) FinalCompound->CellAssay TubulinAssay Tubulin Polymerization Assay FinalCompound->TubulinAssay SAR SAR Analysis KinaseAssay->SAR CellAssay->SAR TubulinAssay->SAR

Caption: Drug discovery workflow.

Conclusion

The 4-chloroquinazoline core is a privileged scaffold in medicinal chemistry, providing a versatile platform for the design and synthesis of potent inhibitors of various cancer targets. The structure-activity relationships of 4-anilinoquinazoline derivatives have been extensively studied, revealing key structural features that govern their inhibitory activity against EGFR, VEGFR-2, and tubulin. A thorough understanding of these SAR principles, coupled with robust experimental protocols, is essential for the rational design of novel and more effective anticancer agents. This guide provides a foundational resource for researchers dedicated to advancing the field of quinazoline-based drug discovery.

References

An In-depth Technical Guide to 4-Chloro-2-pyridin-3-ylquinazoline (CAS No. 98296-25-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-pyridin-3-ylquinazoline, a heterocyclic compound of interest in medicinal chemistry. Due to its structural features, belonging to the quinazoline family, this molecule is a potential candidate for investigation in various therapeutic areas, particularly as a kinase inhibitor. This document outlines its chemical properties, a plausible synthetic route with detailed experimental protocols, and discusses its potential biological activities based on the known pharmacology of related quinazoline derivatives. While specific biological data for this exact compound is limited in publicly available literature, this guide serves as a foundational resource for researchers initiating studies on this molecule.

Chemical and Physical Properties

This compound is a small molecule featuring a quinazoline core substituted with a chloro group at the 4-position and a pyridine ring at the 2-position. The presence of the chlorine atom, a good leaving group, makes the 4-position susceptible to nucleophilic substitution, rendering this compound a versatile intermediate for the synthesis of a library of 4-substituted quinazoline derivatives. The pyridine moiety can participate in hydrogen bonding, which may influence its interaction with biological targets.[1]

PropertyValueSource
CAS Number 98296-25-4-
Molecular Formula C₁₃H₈ClN₃[2]
Molecular Weight 241.67 g/mol [2]
Appearance Pale yellow solid (predicted)-
Solubility Soluble in organic solvents like CH₂Cl₂[2]

Synthesis

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from anthranilic acid and 2,3-pyridine dicarboxylic anhydride to first synthesize the precursor 2-(pyridin-3-yl)quinazolin-4(3H)-one, followed by chlorination.

Experimental Protocol: Synthesis of 2-(pyridin-3-yl)quinazolin-4(3H)-one

This protocol is based on established methods for the synthesis of similar quinazolinone derivatives.

Materials:

  • 2,3-Pyridine dicarboxylic anhydride

  • Anthranilic acid

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of 2,3-pyridine dicarboxylic anhydride (1 equivalent) and anthranilic acid (1 equivalent) is refluxed in glacial acetic acid for a specified duration.

  • The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.

  • The crude product is recrystallized from ethanol to yield pure 2-(pyridin-3-yl)-4(3H)-quinazolinone.

Experimental Protocol: Synthesis of this compound

This protocol follows a general and widely used method for the chlorination of quinazolin-4-ones.[2]

Materials:

  • 2-(pyridin-3-yl)quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric acid (aq)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser, a mixture of 2-(pyridin-3-yl)quinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl₂, 50 equivalents) is prepared.

  • A catalytic amount of DMF (2 drops) is added to the mixture.

  • The reaction mixture is refluxed for 4-8 hours under an inert atmosphere (e.g., argon).

  • After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (CH₂Cl₂) and washed three times with 1M aqueous HCl.

  • The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield this compound.

G cluster_synthesis Synthetic Workflow A Anthranilic Acid + 2,3-Pyridine Dicarboxylic Anhydride B Reflux in Glacial Acetic Acid A->B Step 1 C 2-(pyridin-3-yl)quinazolin-4(3H)-one B->C D Reflux with SOCl2 and catalytic DMF C->D Step 2 E This compound D->E

A flowchart illustrating the two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively documented in the surveyed literature, the quinazoline scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting potent biological activities.

Kinase Inhibition

Quinazoline derivatives are renowned for their activity as kinase inhibitors.[3][4][5] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The general mechanism of action for many quinazoline-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Given its structure, this compound could potentially inhibit various kinases, such as:

  • Epidermal Growth Factor Receptor (EGFR): A well-known target for quinazoline-based anticancer drugs.

  • c-Jun N-terminal Kinase (JNK): Implicated in neurodegenerative diseases and inflammatory responses.[3]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, making them attractive targets for cancer therapy.[4]

  • Phosphoinositide 3-kinases (PI3Ks): Involved in cell growth, proliferation, and survival.[5]

Anticancer and Anti-Inflammatory Potential

The inhibition of the aforementioned kinases can lead to anticancer and anti-inflammatory effects. By blocking aberrant signaling pathways that drive cell proliferation and survival, quinazoline derivatives can induce apoptosis in cancer cells. Similarly, by inhibiting kinases involved in inflammatory signaling, they can modulate the immune response.

Antiviral Activity

Some studies have reported anti-influenza A virus activities for 2-pyridinyl-4(3H)-quinazolinone derivatives.[3] These compounds were found to inhibit both the virus neuraminidase and the cellular NF-κB signaling pathway. This suggests that modifications of the 2-pyridinyl-quinazoline scaffold, such as the introduction of a chlorine atom at the 4-position, could be explored for the development of novel antiviral agents.

G cluster_pathway Potential Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Downstream Phosphorylation Quinazoline This compound Quinazoline->Receptor Inhibition ATP ATP ATP->Receptor Response Cellular Response (Proliferation, Survival) Downstream->Response

A generalized signaling pathway illustrating the potential mechanism of kinase inhibition.

Future Directions

This compound represents a valuable starting point for further investigation. Key future research directions include:

  • Synthesis of Derivatives: Utilizing the reactive chloro group at the 4-position to synthesize a library of derivatives with diverse substituents to establish a structure-activity relationship (SAR).

  • Biological Screening: Comprehensive screening of the parent compound and its derivatives against a panel of kinases and in various disease-relevant cellular assays (e.g., cancer cell lines, viral replication assays).

  • Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

Conclusion

This technical guide has summarized the available information on this compound. While direct biological data is scarce, its chemical structure strongly suggests potential as a kinase inhibitor and a versatile building block for the development of novel therapeutic agents. The provided synthetic protocols and discussion of potential biological activities offer a solid foundation for researchers to explore the therapeutic potential of this and related quinazoline compounds.

References

Unveiling the Therapeutic Potential of 2-Pyridin-3-yl-Quinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the burgeoning class of 2-pyridin-3-yl-quinazoline derivatives, highlighting their significant potential as therapeutic agents. The core focus of this document is to delineate the key molecular targets of these compounds, present a comprehensive summary of their biological activities, and provide detailed experimental methodologies for their evaluation. Through a synthesis of current research, this guide aims to equip researchers and drug development professionals with the critical information necessary to advance the exploration of this promising chemical scaffold.

Therapeutic Landscape: Targeting Key Signaling Pathways in Disease

The 2-pyridin-3-yl-quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. The primary therapeutic potential of these derivatives lies in their ability to modulate critical signaling pathways implicated in cancer and other diseases. The most prominent targets identified to date are key enzymes in cell signaling, particularly protein kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant body of research has focused on the development of 2-pyridin-3-yl-quinazoline derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1]

Derivatives of this class have shown remarkable efficacy against both wild-type EGFR and clinically relevant mutant forms, such as T790M and L858R, which are associated with acquired resistance to first-generation EGFR inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts AKT AKT PIP3->AKT Activates PIP2 PIP2 mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that governs cell proliferation, growth, and survival. Its aberrant activation is a frequent event in many human cancers.[2] Several 2-pyridin-3-yl-quinazoline derivatives have been identified as potent inhibitors of PI3K, suggesting a second major avenue for their anticancer activity.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits PIP2 PIP2 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Apoptosis_Inhibition AKT->Apoptosis_Inhibition Cell_Growth Cell_Growth mTORC1->Cell_Growth Inhibitor Inhibitor Inhibitor->PI3K Inhibits

Other Potential Therapeutic Targets

Beyond EGFR and PI3K, preliminary studies suggest that 2-pyridin-3-yl-quinazoline derivatives may also exert their effects through the inhibition of other protein kinases such as HER2 and VEGFR.[3] Furthermore, this chemical class has demonstrated potential in other therapeutic areas, exhibiting antimicrobial and anti-inflammatory properties.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of representative 2-pyridin-3-yl-quinazoline derivatives against various therapeutic targets.

Table 1: EGFR and HER2 Kinase Inhibitory Activity

Compound IDTargetIC50 (nM)Reference
Compound 21EGFRwt46.1[4]
Compound 13EGFRwt5.06[4]
Compound 8EGFRwt0.8[4]
Compound 8EGFRT790M/L858R2.7[4]
Compound 19EGFR3.2[4]
Afatinib (Reference)EGFRwt0.6[4]
Afatinib (Reference)EGFRT790M/L858R3.5[4]
Lapatinib (Reference)EGFRwt53.1[4]

Table 2: PI3K Kinase Inhibitory Activity

Compound IDTargetIC50 (nM)Reference
Compound 15cPI3Kδ27.5[5]
Compound 7iPI3K (inferred)1120 (on HCC827 cells)[2]
Compound 7mPI3K (inferred)1200 (on HCC827 cells)[2]

Table 3: Antiproliferative Activity against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 9HePG-2Liver Cancer60.29[6]
Doxorubicin (Reference)HePG-2Liver Cancer69.60[6]
Compound 7iHCC827Non-Small Cell Lung Cancer1.12[2]
Compound 7mHCC827Non-Small Cell Lung Cancer1.20[2]

Table 4: Antimicrobial Activity

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 22Bacillus subtilis64[7]
Compound 26Bacillus subtilis64[7]
Compound 22Enterococcus faecalis32[7]
Compound 24Enterococcus faecalis32[7]
Compound 5Candida albicans64[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of 2-pyridin-3-yl-quinazoline derivatives.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, PI3K)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compound (2-pyridin-3-yl-quinazoline derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent to quantify the amount of product formed (or ATP consumed).

  • Measure the signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compound

  • Positive control antibiotic/antifungal

  • 96-well microtiter plates

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism in broth without any compound).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental and Logical Workflow

The development and evaluation of 2-pyridin-3-yl-quinazoline derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological characterization.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Design Computational Design & SAR Analysis Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Kinase_Assay Kinase Inhibition Assays (EGFR, PI3K, etc.) Characterization->Kinase_Assay Cell_Assay Cell-Based Assays (MTT, Apoptosis, etc.) Characterization->Cell_Assay Antimicrobial_Assay Antimicrobial Assays (MIC) Characterization->Antimicrobial_Assay Lead_Optimization Lead Optimization Kinase_Assay->Lead_Optimization Cell_Assay->Lead_Optimization Antimicrobial_Assay->Lead_Optimization ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) Xenograft Xenograft Models (Efficacy Studies) ADMET->Xenograft Lead_Optimization->Design Iterative Refinement Lead_Optimization->ADMET Promising Candidates

Conclusion and Future Directions

The 2-pyridin-3-yl-quinazoline scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research to date has firmly established their potential as potent inhibitors of key oncogenic kinases, particularly EGFR and PI3K. The demonstrated efficacy against drug-resistant mutant forms of EGFR highlights their potential to address significant unmet needs in cancer therapy.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the 2-pyridin-3-yl-quinazoline core is warranted to further optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigations into the precise molecular interactions with their targets and the downstream cellular consequences will provide a more complete understanding of their therapeutic effects.

  • In Vivo Efficacy and Safety: Promising lead compounds need to be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Exploration of New Therapeutic Areas: The preliminary findings of antimicrobial and anti-inflammatory activities suggest that the therapeutic potential of this scaffold may extend beyond oncology.

References

Methodological & Application

Synthesis Protocol for 4-Chloro-2-pyridin-3-ylquinazoline: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of 4-Chloro-2-pyridin-3-ylquinazoline, a heterocyclic compound of interest in medicinal chemistry. This protocol outlines a two-step synthetic route, commencing with the preparation of the precursor 2-(pyridin-3-yl)quinazolin-4(3H)-one, followed by its chlorination to yield the final product.

Introduction

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in the field of drug discovery due to their diverse pharmacological activities. The 4-chloroquinazoline scaffold, in particular, serves as a versatile intermediate for the synthesis of a wide array of functionalized quinazolines, as the chlorine atom at the 4-position is amenable to nucleophilic substitution. This allows for the introduction of various substituents to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

This application note details a reliable and reproducible two-step method for the synthesis of this compound. The initial step involves the condensation of 2-aminobenzamide with pyridine-3-carboxaldehyde to form 2-(pyridin-3-yl)quinazolin-4(3H)-one. The subsequent step is the chlorination of this quinazolinone intermediate using thionyl chloride to afford the desired this compound.

Experimental Protocols

Step 1: Synthesis of 2-(pyridin-3-yl)quinazolin-4(3H)-one

This procedure outlines the synthesis of the quinazolinone precursor from 2-aminobenzamide and pyridine-3-carboxaldehyde.

Materials:

  • 2-aminobenzamide

  • Pyridine-3-carboxaldehyde

  • Ethanol

  • Potassium permanganate (KMnO₄) (as an oxidizing agent in some protocols)

Procedure:

While a specific detailed protocol for the direct condensation of 2-aminobenzamide and pyridine-3-carboxaldehyde can be adapted from general methods for quinazolinone synthesis, one common approach involves the oxidative cyclization of an in-situ formed intermediate.[1]

  • In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and pyridine-3-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • The reaction can be promoted by various catalysts or oxidizing agents. One reported method for the synthesis of 4(3H)-quinazolinones from o-aminobenzamides and aldehydes utilizes potassium permanganate (KMnO₄) as an oxidant and can be performed under microwave irradiation to improve yield and reaction time.[1]

  • The reaction mixture is heated under reflux or irradiated with microwaves for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-(pyridin-3-yl)quinazolin-4(3H)-one.

Step 2: Synthesis of this compound

This protocol describes the chlorination of the quinazolinone precursor to the final product.

Materials:

  • 2-(pyridin-3-yl)quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (CH₂Cl₂)

  • Cold water

Procedure:

This procedure is adapted from a general method for the chlorination of quinazolinones.[1]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(pyridin-3-yl)quinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride (e.g., 30 mL per 1 gram of quinazolinone).

  • To the stirring suspension at room temperature, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1 mL) dropwise.

  • Heat the reaction mixture to reflux and maintain for approximately 2 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by pouring the mixture into cold water with stirring.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-(pyridin-3-yl)quinazolin-4(3H)-oneC₁₃H₉N₃O223.23N/AN/A
This compoundC₁₃H₈ClN₃241.68~88%N/A

Note: The yield for the chlorination step is based on a similar reported procedure and may vary depending on the specific reaction conditions.

Characterization Data

2-(pyridin-3-yl)quinazolin-4(3H)-one:

This compound:

  • Molecular Formula: C₁₃H₈ClN₃

  • Molecular Weight: 241.68 g/mol

  • Mass Spectrometry (MS): Predicted m/z for [M+H]⁺ is 242.04796.

  • ¹H NMR and ¹³C NMR: Detailed NMR data for this specific compound is not available in the provided search results. However, for the analogous compound 4-chloro-2-(4-chlorophenyl)quinazoline in CDCl₃, the aromatic protons appear in the range of 7.47-8.56 ppm in the ¹H NMR spectrum, and the carbon signals in the ¹³C NMR spectrum appear between 122.4 and 162.6 ppm.[1]

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination start1 2-Aminobenzamide intermediate 2-(pyridin-3-yl)quinazolin-4(3H)-one start1->intermediate Condensation/ Oxidative Cyclization start2 Pyridine-3-carboxaldehyde start2->intermediate final_product This compound intermediate->final_product SOCl₂, DMF (cat.) Reflux

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • The quenching of thionyl chloride is an exothermic reaction and should be done carefully by adding the reaction mixture to cold water slowly with good stirring.

References

Application Notes and Protocols for In Vitro Kinase Assay of 4-Chloro-2-pyridin-3-ylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of 4-Chloro-2-pyridin-3-ylquinazoline. Quinazoline derivatives are a well-established class of compounds known to target a variety of protein kinases, playing a crucial role in drug discovery, particularly in oncology. This protocol is designed to be adaptable for screening against various kinases, with specific examples provided for Src, VEGFR-2, and c-Met, which are common targets for this class of inhibitors. The luminescent ADP-Glo™ Kinase Assay is highlighted as the primary method due to its high sensitivity, broad applicability, and non-radioactive format.

Putative Kinase Targets for this compound

While the specific kinase targets of this compound may require experimental determination, the quinazoline scaffold is known to be a versatile pharmacophore for kinase inhibition. Based on the literature for similar compounds, potential kinase targets include, but are not limited to:

  • Src Family Kinases (SFKs): Members of this family, such as Src and Fyn, are non-receptor tyrosine kinases that are often dysregulated in cancer, playing roles in cell proliferation, survival, and motility.[1][2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR): A key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[3][4][5]

  • Hepatocyte Growth Factor Receptor (c-Met): A receptor tyrosine kinase that, upon activation by its ligand HGF, triggers signaling pathways involved in cell growth, invasion, and angiogenesis. Its dysregulation is implicated in numerous cancers.[6][7][8]

  • Rearranged during Transfection (RET) Kinase: A receptor tyrosine kinase whose mutations and rearrangements are associated with various types of cancer.[9]

  • p21-Activated Kinase 4 (PAK4): A serine/threonine kinase involved in cytoskeletal dynamics, cell motility, and survival, and is found to be overexpressed in several cancers.[10]

In Vitro Kinase Assay Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol is adapted from commercially available kits and provides a framework for measuring the inhibitory effect of this compound on a target kinase.

Principle

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is performed, and then the remaining ATP is depleted by adding an ADP-Glo™ Reagent. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

Materials and Reagents
  • Purified recombinant kinase (e.g., Src, VEGFR-2, c-Met)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for tyrosine kinases)

  • ATP

  • Kinase Buffer (specific to the kinase, but a general buffer can be 40-50 mM Tris-HCl pH 7.5, 10-20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT)[6]

  • This compound (test compound)

  • Staurosporine or other known inhibitor (positive control)

  • DMSO (vehicle for compound dilution)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • ADP

    • ATP

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection prep_reagents Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - Test Compound Dilutions add_components Add to Plate: 1. Test Compound/Control 2. Kinase 3. ATP/Substrate Mix prep_reagents->add_components prep_kinase Dilute Kinase in Kinase Buffer prep_kinase->add_components incubate_reaction Incubate at 30°C (e.g., 60 minutes) add_components->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at RT (e.g., 40 minutes) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT (e.g., 30 minutes) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Caption: Workflow for the in vitro luminescent kinase assay.

Detailed Procedure
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the test compound in DMSO. A common starting range is from 10 mM to 0.1 µM.

    • Further dilute the compound serial dilutions in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[5][7][11]

    • Prepare the kinase, substrate, and ATP solutions in kinase buffer at the desired concentrations. The optimal concentrations of kinase, substrate, and ATP should be determined empirically for each kinase.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or control (DMSO for 100% activity, staurosporine for 0% activity) to the wells of a white opaque 96-well plate.

    • Add 10 µL of the diluted kinase to each well, except for the "no enzyme" control wells.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well. The final reaction volume is 25 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase to ensure the reaction is within the linear range.[6]

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.[1][12]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.[1][12]

    • Measure the luminescence using a plate reader.

Data Analysis
  • Subtract the background luminescence (from "no enzyme" control wells) from all other measurements.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound using the following formula:

    % Inhibition = 100 x (1 - (Luminescence_inhibitor - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary

The following table provides a template for summarizing the inhibitory activity of this compound against a panel of kinases. The values presented are hypothetical and should be replaced with experimental data.

Kinase TargetIC50 (nM) of this compoundPositive ControlIC50 (nM) of Positive Control
SrcExperimental ValueStaurosporineExperimental Value
VEGFR-2Experimental ValueSunitinibExperimental Value
c-MetExperimental ValueCrizotinibExperimental Value
RETExperimental ValueVandetanibExperimental Value
PAK4Experimental ValuePF-3758309Experimental Value

Signaling Pathway Context

The kinases potentially targeted by this compound are involved in critical cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Src Src VEGFR2->Src PI3K PI3K VEGFR2->PI3K cMet c-Met cMet->Src cMet->PI3K Ras Ras cMet->Ras Src->PI3K Src->Ras PAK4 PAK4 Src->PAK4 Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Angiogenesis PAK4->Proliferation VEGF VEGF VEGF->VEGFR2 HGF HGF HGF->cMet Inhibitor This compound Inhibitor->VEGFR2 Inhibitor->cMet Inhibitor->Src Inhibitor->PAK4

Caption: Simplified signaling pathways potentially inhibited by the compound.

Alternative Assay Formats

While the ADP-Glo™ assay is recommended, other formats can also be employed:

  • Radiometric Assays: These assays, such as the HotSpot™ assay, use radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate.[13][14][15] This method is highly sensitive but requires handling of radioactive materials.

  • Fluorescence-Based Assays: These include methods like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP). They rely on changes in fluorescence properties upon substrate phosphorylation.

  • ELISA-Based Assays: These assays use antibodies to detect the phosphorylated substrate.

The choice of assay will depend on the available equipment, safety considerations, and the specific requirements of the screening campaign.

Conclusion

This document provides a comprehensive guide for the in vitro evaluation of this compound as a kinase inhibitor. The detailed protocol for the ADP-Glo™ assay, along with the suggested target kinases and data analysis procedures, offers a robust framework for researchers in the field of drug discovery. Careful optimization of assay conditions for each specific kinase is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-2-pyridin-3-ylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 4-Chloro-2-pyridin-3-ylquinazoline, a key intermediate in the synthesis of diverse bioactive molecules. The protocols detailed herein are designed to be readily implemented in a laboratory setting.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The 2,4-disubstituted quinazoline motif is of particular interest, and the chlorine atom at the 4-position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various functional groups, making it a versatile building block for the synthesis of compound libraries for drug discovery and development.

The presence of the electron-withdrawing pyridin-3-yl group at the 2-position is anticipated to further activate the C4 position towards nucleophilic attack. This document outlines the synthesis of the parent this compound and its subsequent reactions with various nucleophiles.

Synthesis of this compound

The preparation of this compound is a crucial first step. It is typically synthesized from the corresponding 2-(pyridin-3-yl)quinazolin-4(3H)-one via chlorination.

Protocol 1: Synthesis of 2-(pyridin-3-yl)quinazolin-4(3H)-one

This protocol describes the synthesis of the quinazolinone precursor from 2-aminobenzamide and nicotinoyl chloride.

Materials:

  • 2-Aminobenzamide

  • Nicotinoyl chloride hydrochloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-aminobenzamide (1.0 eq) in anhydrous pyridine at 0 °C, add nicotinoyl chloride hydrochloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-(pyridin-3-yl)quinazolin-4(3H)-one.

Protocol 2: Chlorination of 2-(pyridin-3-yl)quinazolin-4(3H)-one

This protocol details the conversion of the quinazolinone to the desired 4-chloroquinazoline.

Materials:

  • 2-(pyridin-3-yl)quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene (anhydrous)

  • Ice-water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A suspension of 2-(pyridin-3-yl)quinazolin-4(3H)-one (1.0 eq) in anhydrous toluene is treated with an excess of thionyl chloride (5-10 eq).

  • Add a catalytic amount of DMF (2-3 drops).

  • The reaction mixture is heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the mixture to room temperature and carefully pour it into ice-water.

  • Neutralize the mixture with saturated aqueous NaHCO₃ solution and extract with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound. The crude product can be used in the next step without further purification or can be purified by recrystallization or column chromatography.[3][4]

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of this compound is readily displaced by a variety of nucleophiles. The following sections provide protocols and data for reactions with amines, thiols, and phenols.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of 4-aminoquinazoline derivatives, which are known for their diverse biological activities.[5]

General Workflow for Amination Reactions

start Start reagents This compound + Amine Nucleophile start->reagents reaction Reaction (Solvent, Base, Temp, Time) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification product 4-Amino-2-pyridin-3-ylquinazoline Product purification->product

Caption: General workflow for the synthesis of 4-amino-2-pyridin-3-ylquinazolines.

This protocol describes a microwave-assisted N-arylation of this compound.[5]

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-methoxyaniline, 3-chloroaniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Propanol

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the desired aniline (1.2 eq), and DIPEA (2.0 eq) in 2-propanol.

  • Seal the vial and heat the mixture in a microwave reactor at 120 °C for 20-40 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-aryl-2-(pyridin-3-yl)quinazolin-4-amine.

Table 1: Representative Examples of N-Arylation of 4-Chloroquinazolines [5]

Entry Amine Nucleophile Product Reaction Time (min) Yield (%)
1 Aniline N-Phenyl-2-(pyridin-3-yl)quinazolin-4-amine 20 85
2 4-Methoxyaniline N-(4-Methoxyphenyl)-2-(pyridin-3-yl)quinazolin-4-amine 30 88
3 3-Chloroaniline N-(3-Chlorophenyl)-2-(pyridin-3-yl)quinazolin-4-amine 40 75

| 4 | N-Methylaniline | N-Methyl-N-phenyl-2-(pyridin-3-yl)quinazolin-4-amine | 20 | 81 |

Reaction with Thiol Nucleophiles

The reaction with thiols provides access to 4-(alkyl/arylthio)quinazolines. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Reaction Scheme for Thiolation

cluster_0 start This compound reagents + R-SH (Thiol) product 4-(Alkyl/Arylthio)-2-pyridin-3-ylquinazoline start->product conditions Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, EtOH) Room Temp to Reflux

Caption: General scheme for the reaction with thiol nucleophiles.

Materials:

  • This compound

  • Arylthiol (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of the arylthiol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Expected Products from Thiolation Reactions

Entry Thiol Nucleophile Expected Product
1 Thiophenol 4-(Phenylthio)-2-(pyridin-3-yl)quinazoline
2 Benzyl mercaptan 4-(Benzylthio)-2-(pyridin-3-yl)quinazoline

| 3 | Ethanethiol | 4-(Ethylthio)-2-(pyridin-3-yl)quinazoline |

Reaction with Phenol Nucleophiles

The synthesis of 4-phenoxyquinazolines can be achieved through the reaction of 4-chloroquinazolines with phenols in the presence of a base.

Materials:

  • This compound

  • Phenol or substituted phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

Procedure:

  • To a stirred solution of the phenol (1.2 eq) in DMF, add potassium carbonate (2.0 eq).

  • Heat the mixture to 60-80 °C for 30 minutes.

  • Add this compound (1.0 eq) and continue heating for 6-10 hours.

  • Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Table 3: Expected Products from Phenolation Reactions

Entry Phenol Nucleophile Expected Product
1 Phenol 4-Phenoxy-2-(pyridin-3-yl)quinazoline
2 4-Methoxyphenol 4-(4-Methoxyphenoxy)-2-(pyridin-3-yl)quinazoline

| 3 | 4-Nitrophenol | 4-(4-Nitrophenoxy)-2-(pyridin-3-yl)quinazoline |

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide array of 4-substituted quinazoline derivatives. The protocols provided herein offer robust methods for its preparation and subsequent nucleophilic substitution reactions with amines, thiols, and phenols. These reactions are generally high-yielding and allow for significant molecular diversity, making this chemistry highly applicable to the fields of medicinal chemistry and drug development. The ease of functionalization at the 4-position provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

References

Application Notes and Protocols for High-Throughput Screening with 4-Chloro-2-pyridin-3-ylquinazoline Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Derivatives of quinazoline are known to exhibit a wide range of biological activities, with a particular emphasis on their role as kinase inhibitors. The 4-Chloro-2-pyridin-3-ylquinazoline core represents a versatile starting point for the generation of compound libraries aimed at discovering novel modulators of kinase signaling pathways, which are often dysregulated in diseases such as cancer.[1] The chlorine at the 4-position serves as a reactive handle for the introduction of various substituents, allowing for the exploration of the chemical space around the quinazoline core to optimize potency and selectivity.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound-based libraries against protein kinase targets. As a representative example, the protocols are focused on screening for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in tumorigenesis.[2][3][4]

Target Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and migration.[1][2] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[3] Therefore, inhibiting the kinase activity of EGFR is a validated therapeutic strategy.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified EGFR Signaling Pathway.

Representative High-Throughput Screening Data

The following tables present exemplary data from a hypothetical high-throughput screen of a this compound library against EGFR kinase activity. This data is for illustrative purposes to demonstrate how results from such a screen could be presented.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)% Inhibition of EGFR ActivityHit ( >50% Inhibition)
QC-0011085.2Yes
QC-0021012.5No
QC-0031092.1Yes
QC-0041065.7Yes
QC-005105.8No
............
QC-10001078.4Yes

Table 2: Dose-Response Analysis of Primary Hits

Compound IDIC50 (µM)
QC-0011.2
QC-0030.8
QC-0045.6
......
QC-10002.5

Experimental Protocols

Protocol 1: Synthesis of a 4-Substituted-2-(pyridin-3-yl)quinazoline Library

This protocol outlines a general method for the synthesis of a library of 4-substituted-2-(pyridin-3-yl)quinazolines, starting from the key intermediate, this compound.

Materials:

  • This compound

  • A diverse collection of primary and secondary amines

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Diethyl ether

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound in NMP (e.g., 0.2 M).

  • Prepare stock solutions of a diverse set of amines in NMP (e.g., 0.5 M).

  • In each well of a 96-well reaction block, add 100 µL of the this compound stock solution.

  • To each well, add 100 µL of a unique amine stock solution.

  • Add 50 µL of DIPEA to each well to act as a base.

  • Seal the reaction block and heat at 120°C for 4-12 hours, monitoring the reaction progress by LC-MS if possible.

  • After cooling to room temperature, add 1 mL of diethyl ether to each well to precipitate the product.

  • Centrifuge the reaction block and decant the supernatant.

  • Wash the precipitate with diethyl ether and repeat the centrifugation and decanting steps.

  • Dry the resulting compounds under vacuum.

  • Resuspend the compounds in DMSO to create a stock solution plate for screening.

Protocol 2: High-Throughput Screening for EGFR Kinase Inhibitors using the Kinase-Glo® Luminescent Kinase Assay

This protocol describes a homogeneous, luminescent assay for the high-throughput screening of the synthesized quinazoline library against EGFR kinase. The assay measures the amount of ATP remaining in solution following the kinase reaction; a lower luminescence signal indicates higher kinase activity and less inhibition.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized 4-substituted-2-(pyridin-3-yl)quinazoline library in DMSO

  • Positive control inhibitor (e.g., Gefitinib)

  • 384-well white, opaque plates

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each library compound from the DMSO stock plates into the wells of a 384-well assay plate.

    • Dispense 50 nL of DMSO into control wells (for high and low signal controls).

    • Dispense 50 nL of the positive control inhibitor into designated wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in assay buffer containing EGFR kinase and Poly(Glu,Tyr) substrate.

    • Add 5 µL of the 2X enzyme/substrate master mix to each well of the assay plate.

    • Centrifuge the plate briefly to mix.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer.

    • Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.

    • Add 10 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))

    • Signal_compound: Luminescence from wells with library compounds.

    • Signal_low_control: Luminescence from wells with the positive control inhibitor (maximum inhibition).

    • Signal_high_control: Luminescence from wells with DMSO only (no inhibition).

  • For compounds identified as "hits" (e.g., >50% inhibition), perform a dose-response analysis by creating serial dilutions of the compound and repeating the assay to determine the IC50 value.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plating Compound Plating (50 nL in 384-well plate) Add_Enzyme_Substrate Add 5 µL Enzyme/Substrate Mix Compound_Plating->Add_Enzyme_Substrate Enzyme_Substrate_Mix Prepare 2X Enzyme/Substrate Mix (EGFR + Poly(Glu,Tyr)) Enzyme_Substrate_Mix->Add_Enzyme_Substrate ATP_Solution Prepare 2X ATP Solution Add_ATP Add 5 µL ATP Solution (Start Reaction) ATP_Solution->Add_ATP Add_Enzyme_Substrate->Add_ATP Incubate_Reaction Incubate at RT for 60 min Add_ATP->Incubate_Reaction Add_KinaseGlo Add 10 µL Kinase-Glo® Reagent Incubate_Reaction->Add_KinaseGlo Incubate_Detection Incubate at RT for 10 min Add_KinaseGlo->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Identify_Hits Identify Hits (>50% Inhibition) Calculate_Inhibition->Identify_Hits Dose_Response Dose-Response & IC50 Determination Identify_Hits->Dose_Response

Figure 2: HTS Workflow for EGFR Kinase Inhibitor Screening.

Conclusion

The this compound scaffold provides a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this document offer a robust framework for the synthesis of a diverse chemical library and its subsequent evaluation in a high-throughput screening campaign against therapeutically relevant kinases such as EGFR. The combination of efficient parallel synthesis and a sensitive, automated screening assay enables the rapid identification of potent lead compounds for further optimization in drug discovery programs.

References

Application Notes and Protocols: 4-Chloro-2-pyridin-3-ylquinazoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

4-Chloro-2-pyridin-3-ylquinazoline is a versatile heterocyclic scaffold with significant potential in drug discovery. Its quinazoline core is a well-established pharmacophore found in numerous biologically active compounds, including approved anticancer drugs. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the facile generation of diverse derivatives. The pyridin-3-yl moiety at the 2-position can engage in various interactions with biological targets, influencing potency and selectivity. While specific biological data for this compound is not extensively available in peer-reviewed literature, its structural analogs have demonstrated promising activity in several therapeutic areas, particularly oncology and infectious diseases.

Mechanism of Action and Therapeutic Potential

The primary mechanism of action for many quinazoline-based compounds is the inhibition of protein kinases.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of 4-chloro-2-pyridinylquinazoline have been investigated as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are key drivers of tumor growth and angiogenesis.[2]

Beyond kinase inhibition, the quinazoline scaffold has been explored for its potential to target other cellular processes. For instance, some derivatives have been shown to bind to DNA and exhibit cytotoxic effects on cancer cells.[2] Furthermore, analogs of this compound have shown activity against parasitic organisms like Trypanosoma cruzi, the causative agent of Chagas disease, suggesting a potential application in the development of novel anti-parasitic agents.[3]

Applications in Drug Discovery

  • Scaffold for Kinase Inhibitors: this compound serves as an excellent starting point for the synthesis of kinase inhibitor libraries. The chlorine at the 4-position can be readily displaced by a variety of amines to introduce different functionalities that can be optimized for binding to the ATP-binding site of specific kinases.

  • Anticancer Drug Development: Given the proven success of quinazoline-based drugs in oncology (e.g., gefitinib, erlotinib), this scaffold is a valuable tool for the development of new anticancer agents targeting various cancer cell lines.[1]

  • Anti-Infective Research: The observed activity of related compounds against parasites opens up avenues for the exploration of this compound derivatives as potential treatments for infectious diseases.[3]

Quantitative Data for Structurally Similar Compounds

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the biological activity of closely related analogs to provide a contextual understanding of the potential of this scaffold.

Compound/Derivative ClassTarget/AssayActivity (IC₅₀/GI₅₀)Reference
2-Chloro-4-anilinoquinazoline derivativesK-562 (leukemia) cell lineGI₅₀: 0.622 µM[2]
2-(Pyridin-2-yl)quinazoline derivativeTrypanosoma cruziIC₅₀: 0.10 µM[3]
4-Anilinoquinazoline derivativesEGFR kinaseIC₅₀: 0.01 µM[1]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 4-chloro-2-(pyridin-2-yl)quinazoline.[3]

Materials:

  • 2-Aminobenzonitrile

  • Nicotinoyl chloride

  • Pyridine (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Methanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of N-(2-cyanophenyl)nicotinamide: To a solution of 2-aminobenzonitrile in anhydrous pyridine, add nicotinoyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. After completion, pour the mixture into ice water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Synthesis of 2-(Pyridin-3-yl)quinazolin-4(3H)-one: Dissolve the N-(2-cyanophenyl)nicotinamide in methanol and add a solution of sodium hydroxide. Reflux the mixture for 4 hours. After cooling, neutralize the reaction with an appropriate acid to precipitate the product. Filter the solid, wash with water, and dry to obtain 2-(pyridin-3-yl)quinazolin-4(3H)-one.

  • Synthesis of this compound: To a suspension of 2-(pyridin-3-yl)quinazolin-4(3H)-one in phosphorus oxychloride, add triethylamine dropwise. Heat the mixture to reflux for 4 hours. After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize with a suitable base and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This is a general protocol for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (or derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and kinase buffer.

  • Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP or the generated ADP using a suitable method, such as the ADP-Glo™ assay, which measures luminescence.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI₅₀ (concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

G cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product 2-Aminobenzonitrile 2-Aminobenzonitrile N-(2-cyanophenyl)nicotinamide N-(2-cyanophenyl)nicotinamide 2-Aminobenzonitrile->N-(2-cyanophenyl)nicotinamide Pyridine Nicotinoyl_chloride Nicotinoyl_chloride Nicotinoyl_chloride->N-(2-cyanophenyl)nicotinamide 2-(Pyridin-3-yl)quinazolin-4(3H)-one 2-(Pyridin-3-yl)quinazolin-4(3H)-one N-(2-cyanophenyl)nicotinamide->2-(Pyridin-3-yl)quinazolin-4(3H)-one NaOH, Methanol This compound This compound 2-(Pyridin-3-yl)quinazolin-4(3H)-one->this compound POCl3, TEA

Caption: Synthetic workflow for this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Signaling_Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Phosphorylation Transcription_Factors Transcription_Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation_Survival Cell_Proliferation_Survival Transcription_Factors->Cell_Proliferation_Survival Quinazoline_Inhibitor Quinazoline_Inhibitor Quinazoline_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Hypothetical signaling pathway inhibited by a quinazoline derivative.

References

Application Notes and Protocols for Testing Antimicrobial Properties of Quinazolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have demonstrated potential as antibacterial, antifungal, and anticancer agents.[1][2][3][4] The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and quinazolines have emerged as a promising scaffold for the discovery of new therapeutics.[1][2] This document provides detailed experimental protocols for evaluating the antimicrobial properties of quinazoline compounds, including methods for determining minimum inhibitory and bactericidal concentrations, as well as assessing cytotoxicity. Additionally, it outlines key signaling pathways in bacteria that can be targeted by quinazoline derivatives.

Antimicrobial Activity Assays

A crucial first step in evaluating the potential of a new chemical entity is to determine its antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental parameters used to quantify the in vitro activity of an antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and efficient technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay

Materials:

  • Quinazoline compounds (stock solutions of known concentration)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Quinazoline Dilutions:

    • Prepare a serial two-fold dilution of the quinazoline compound in CAMHB in the wells of a 96-well plate. The typical concentration range to test is 64 to 0.125 µg/mL.

    • The final volume in each well after adding the inoculum should be 100 µL.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the quinazoline dilutions.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinazoline compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed as a follow-up to the MIC test.

Protocol: MBC Assay

Materials:

  • Results from the MIC assay

  • Sterile drug-free agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), and from the positive control well, take a 10 µL aliquot.

    • Spot-inoculate the aliquots onto separate sections of a sterile drug-free agar plate.

  • Incubation:

    • Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the quinazoline compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the positive control.

Cytotoxicity Assay

While evaluating the antimicrobial efficacy of quinazoline compounds, it is equally important to assess their potential toxicity to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Quinazoline compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the quinazoline compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a cell-free blank.

  • Incubation:

    • Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Data Presentation

Quantitative data from the antimicrobial and cytotoxicity assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinazoline Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Quinazoline 181632>64
Quinazoline 2481632
Control Drug1248

Table 2: Minimum Bactericidal Concentration (MBC) of Quinazoline Derivatives

CompoundS. aureus MBC (µg/mL)E. coli MBC (µg/mL)P. aeruginosa MBC (µg/mL)
Quinazoline 1163264
Quinazoline 281632
Control Drug248

Table 3: Cytotoxicity (IC₅₀) of Quinazoline Derivatives on HeLa Cells

CompoundIC₅₀ (µM)
Quinazoline 150
Quinazoline 2>100
Control Drug25

Visualization of Experimental Workflow and Signaling Pathways

Diagrams are powerful tools for visualizing complex experimental procedures and biological pathways. The following diagrams are generated using the DOT language for Graphviz.

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity Assays cluster_cytotoxicity Cytotoxicity Assay Inoculum\nPreparation Inoculum Preparation Serial Dilution\nof Quinazolines Serial Dilution of Quinazolines Inoculum\nPreparation->Serial Dilution\nof Quinazolines Inoculation\nin 96-well plate Inoculation in 96-well plate Serial Dilution\nof Quinazolines->Inoculation\nin 96-well plate Incubation Incubation Inoculation\nin 96-well plate->Incubation MIC Determination MIC Determination Incubation->MIC Determination MTT Addition MTT Addition Incubation->MTT Addition Subculturing on\nDrug-Free Agar Subculturing on Drug-Free Agar MIC Determination->Subculturing on\nDrug-Free Agar Incubation Incubation Subculturing on\nDrug-Free Agar->Incubation MBC Determination MBC Determination Incubation ->MBC Determination Cell Seeding Cell Seeding Compound\nTreatment Compound Treatment Cell Seeding->Compound\nTreatment Compound\nTreatment->Incubation Formazan\nSolubilization Formazan Solubilization MTT Addition->Formazan\nSolubilization Absorbance\nMeasurement Absorbance Measurement Formazan\nSolubilization->Absorbance\nMeasurement IC50 Determination IC50 Determination Absorbance\nMeasurement->IC50 Determination Quinazoline\nCompounds Quinazoline Compounds Quinazoline\nCompounds->Serial Dilution\nof Quinazolines Quinazoline\nCompounds->Compound\nTreatment

Caption: Experimental workflow for antimicrobial and cytotoxicity testing of quinazoline compounds.

Potential Mechanisms of Action of Quinazoline Derivatives

Quinazoline derivatives have been shown to exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes and interference with signaling pathways.

One notable target is the PhoP/PhoQ two-component system , which is crucial for virulence and adaptation in several pathogenic bacteria, including Salmonella.[5][6][7] The sensor kinase PhoQ detects environmental signals such as low Mg²⁺ concentrations, leading to its autophosphorylation. Phosphorylated PhoQ then transfers the phosphate group to the response regulator PhoP, which in turn modulates the expression of virulence genes. Quinazolines can inhibit the kinase activity of PhoQ, thereby disrupting this critical signaling cascade.

PhoP_PhoQ_Signaling_Pathway cluster_membrane Bacterial Inner Membrane PhoQ PhoQ (Sensor Kinase) PhoP PhoP (Response Regulator) PhoQ->PhoP phosphorylates Low Mg2+ Low Mg2+ Low Mg2+->PhoQ senses Quinazoline Quinazoline Quinazoline->PhoQ inhibits PhoP-P PhoP-P (Phosphorylated) PhoP->PhoP-P Virulence Gene\nExpression Virulence Gene Expression PhoP-P->Virulence Gene\nExpression regulates

Caption: Inhibition of the PhoP/PhoQ signaling pathway by quinazoline compounds.

Another important target for quinazoline-based antimicrobials is the Pseudomonas quinolone signal (PQS) quorum sensing system in Pseudomonas aeruginosa.[8][9][10][11] This system regulates the expression of virulence factors and biofilm formation. The transcriptional regulator PqsR is a key component of this pathway, and quinazolinone derivatives have been developed as inhibitors of PqsR.[8][9] By blocking the PqsR receptor, these compounds can disrupt bacterial communication and attenuate virulence.

PqsR_Quorum_Sensing_Pathway cluster_cell Pseudomonas aeruginosa PqsR PqsR (Transcriptional Regulator) Virulence & Biofilm Virulence & Biofilm PqsR->Virulence & Biofilm regulates expression of PQS PQS (Autoinducer) PQS->PqsR activates Quinazolinone Quinazolinone Quinazolinone->PqsR inhibits

Caption: Inhibition of the PqsR quorum sensing pathway by quinazolinone compounds.

Furthermore, some quinazoline derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV , enzymes that are essential for DNA replication, recombination, and repair.[12][13][14][15][16][17] By targeting these topoisomerases, quinazolines can effectively halt bacterial growth.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the initial evaluation of the antimicrobial properties of novel quinazoline compounds. By systematically determining their MIC, MBC, and cytotoxicity, researchers can effectively screen and identify promising lead candidates for further development. Understanding the potential mechanisms of action, such as the inhibition of key signaling pathways, will aid in the rational design and optimization of this important class of antimicrobial agents.

References

Application Notes and Protocols for 4-Chloro-2-pyridin-3-ylquinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-pyridin-3-ylquinazoline is a key heterocyclic intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. The quinazoline ring system is recognized as a "privileged structure," capable of interacting with multiple biological targets. The strategic placement of a chloro group at the 4-position renders it highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the generation of diverse chemical libraries. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent kinase inhibitors and other therapeutic agents.

Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in several therapeutic areas, primarily as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

Kinase Inhibition

The quinazoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. By substituting the 4-chloro group with various amine-containing moieties, researchers can synthesize potent and selective inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).

  • EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation.[1][2][3][4] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anti-cancer therapies. 4-Aminoquinazoline derivatives have been successfully developed as EGFR inhibitors.[5]

  • PI3Kδ Inhibition: PI3Kδ is a lipid kinase that plays a critical role in the activation and function of immune cells, particularly B-cells. Its inhibition is a validated strategy for the treatment of certain hematological malignancies. A new series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors.[6]

Antimicrobial and Anticancer Activities

Beyond kinase inhibition, quinazoline derivatives have demonstrated a broad spectrum of biological activities. Studies have reported their potential as anticancer agents with cytotoxic effects against various cancer cell lines.[7][8] Additionally, certain quinazoline derivatives have exhibited antimicrobial properties.

Data Presentation

The following tables summarize the biological activity of representative quinazoline derivatives synthesized from 4-chloroquinazoline precursors.

Table 1: In Vitro Antiproliferative Activity of 4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazoline Derivatives against SU-DHL-6 Cell Line. [6]

CompoundRIC₅₀ (μM)
A5 H0.16
A8 F0.12

Table 2: In Vitro PI3Kδ Inhibitory Activity of 4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazoline Derivatives. [6]

CompoundRPI3Kδ IC₅₀ (nM)
A5 H1.3
A8 F0.7
Idelalisib (Reference) -1.2

Experimental Protocols

Protocol 1: Synthesis of 2-(Pyridin-3-yl)quinazolin-4(3H)-one (Precursor)

This protocol describes the synthesis of the precursor required for the preparation of this compound.

Materials:

  • 2-Aminobenzoic acid

  • Pyridine-3-carbonyl chloride

  • Pyridine (solvent)

  • Acetic anhydride

Procedure:

  • Acylation: Dissolve 2-aminobenzoic acid (1 equivalent) in pyridine. Add pyridine-3-carbonyl chloride (1.1 equivalents) dropwise at room temperature with stirring.

  • Continue stirring for 12-24 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash the solid with water and dry to obtain 2-(nicotinamido)benzoic acid.

  • Cyclization: Reflux the 2-(nicotinamido)benzoic acid (1 equivalent) in acetic anhydride (5-10 volumes) for 2-4 hours.[9]

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a small amount of cold ethanol and dry to yield 2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one.

  • Ammonolysis: To a solution of 2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one in a suitable solvent like ethanol, bubble ammonia gas or add ammonium hydroxide and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(pyridin-3-yl)quinazolin-4(3H)-one.

Protocol 2: Synthesis of this compound (Intermediate)

This protocol details the chlorination of the quinazolinone precursor.

Materials:

  • 2-(Pyridin-3-yl)quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or other inert solvent

Procedure:

  • Suspend 2-(pyridin-3-yl)quinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride or a mixture of phosphorus oxychloride and an inert solvent like toluene.

  • Add a catalytic amount of DMF.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.[10][11]

  • After completion, carefully remove the excess thionyl chloride or phosphorus oxychloride by distillation under reduced pressure.

  • Add toluene to the residue and evaporate again to remove any remaining traces of the chlorinating agent.

  • Treat the residue with ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining acid and precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

Protocol 3: General Procedure for the Synthesis of 4-Amino-2-pyridin-3-ylquinazoline Derivatives

This protocol describes the nucleophilic aromatic substitution of the 4-chloro group with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1-2 equivalents)

  • Solvent (e.g., isopropanol, ethanol, or DMF)

  • Base (e.g., triethylamine or diisopropylethylamine) (optional)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired amine (1-2 equivalents) in a suitable solvent.

  • If the amine is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (2-3 equivalents).

  • Heat the reaction mixture at reflux for 4-24 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to obtain the desired 4-amino-2-pyridin-3-ylquinazoline derivative.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Growth ERK->Proliferation Transcription Factors PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits ATP binding

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

cSrc_Signaling_Pathway RTK RTK (e.g., EGFR) cSrc c-Src RTK->cSrc Activates Integrins Integrins Integrins->cSrc Activates FAK FAK cSrc->FAK Phosphorylates Ras_MAPK Ras-MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K-Akt Pathway cSrc->PI3K_Akt STAT3 STAT3 cSrc->STAT3 p130Cas p130Cas FAK->p130Cas Crk Crk p130Cas->Crk Cell_Functions Cell Proliferation, Migration, Invasion, Survival Ras_MAPK->Cell_Functions PI3K_Akt->Cell_Functions STAT3->Cell_Functions Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->cSrc Inhibits

Caption: c-Src Signaling Pathway and Inhibition by Quinazoline Derivatives.

Experimental Workflow

Experimental_Workflow Start Start Synthesis_Precursor Synthesis of 2-(Pyridin-3-yl)quinazolin-4(3H)-one Start->Synthesis_Precursor Chlorination Chlorination to This compound Synthesis_Precursor->Chlorination SNAr Nucleophilic Aromatic Substitution with Amines Chlorination->SNAr Purification Purification and Characterization SNAr->Purification Biological_Assay Biological Activity Screening (e.g., Kinase Assays, Cell Proliferation) Purification->Biological_Assay SAR Structure-Activity Relationship (SAR) Analysis Biological_Assay->SAR SAR->SNAr Iterative Design Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for Synthesis and Evaluation of Quinazoline Derivatives.

References

Application Notes and Protocols for the Development of 4-aminoquinazoline-2-carboxamide PAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and application notes for the development of potent and selective p21-activated kinase 4 (PAK4) inhibitors based on the 4-aminoquinazoline-2-carboxamide scaffold. These protocols are intended to guide researchers in the synthesis, biological evaluation, and characterization of this class of compounds.

Introduction to 4-aminoquinazoline-2-carboxamide PAK4 Inhibitors

P21-activated kinases (PAKs) are key signaling nodes in cellular pathways, and PAK4, a member of the group II PAKs, is frequently overexpressed in various cancers, playing a crucial role in cell proliferation, survival, and metastasis.[1][2] The 4-aminoquinazoline-2-carboxamide scaffold has emerged as a promising starting point for the development of potent and selective PAK4 inhibitors.[3][4] Structure-based drug design has led to the discovery of compounds like 31 (CZh226) , which exhibits remarkable selectivity for PAK4 over other kinases and effectively inhibits cancer cell migration and invasion.[3][4]

These application notes will detail the synthetic route to this class of inhibitors, protocols for their biological evaluation, and an overview of the relevant signaling pathways.

Synthetic Protocol: General Procedure for the Synthesis of 4-aminoquinazoline-2-carboxamide Derivatives

This protocol outlines a general method for the synthesis of 4-aminoquinazoline-2-carboxamide derivatives, which can be adapted for the creation of a compound library for structure-activity relationship (SAR) studies.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Synthesis of 2-amino-5-chlorobenzonitrile cluster_1 Step 2: Synthesis of 6-chloro-4-oxo-3,4-dihydroquinazoline-2-carbonitrile cluster_2 Step 3: Synthesis of methyl 6-chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylate cluster_3 Step 4: Synthesis of methyl 4,6-dichloroquinazoline-2-carboxylate cluster_4 Step 5: Synthesis of 4-aminoquinazoline-2-carboxamide derivative A Starting Material: 2-amino-5-chlorobenzoic acid B Reagents: SOCl2, NH3·H2O A->B C Product: 2-amino-5-chlorobenzamide B->C D Reagents: POCl3 C->D E Intermediate: 2-amino-5-chlorobenzonitrile D->E F Intermediate from Step 1 G Reagents: Chloral hydrate, Hydroxylamine hydrochloride F->G H Product: 6-chloro-4-oxo-3,4-dihydroquinazoline-2-carbonitrile G->H I Intermediate from Step 2 J Reagents: HCl, CH3OH I->J K Product: Methyl 6-chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylate J->K L Intermediate from Step 3 M Reagents: SOCl2, DMF L->M N Product: Methyl 4,6-dichloroquinazoline-2-carboxylate M->N O Intermediate from Step 4 P Reagents: Amine (R-NH2), DIEA O->P Q Final Product: 4-aminoquinazoline-2-carboxamide derivative P->Q

Caption: General Synthetic Workflow for 4-aminoquinazoline-2-carboxamide Derivatives.

Materials:
  • Starting materials (e.g., 2-amino-5-chlorobenzoic acid)

  • Thionyl chloride (SOCl2)

  • Ammonia solution (NH3·H2O)

  • Phosphorus oxychloride (POCl3)

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Hydrochloric acid (HCl)

  • Methanol (CH3OH)

  • N,N-Dimethylformamide (DMF)

  • Various primary or secondary amines (R-NH2)

  • N,N-Diisopropylethylamine (DIEA)

  • Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane)

Protocol:
  • Synthesis of 2-amino-5-chlorobenzamide: To a solution of 2-amino-5-chlorobenzoic acid in an appropriate solvent, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the solvent under reduced pressure. Add aqueous ammonia to the residue and stir for 1 hour. Collect the precipitate by filtration, wash with water, and dry to obtain 2-amino-5-chlorobenzamide.

  • Synthesis of 2-amino-5-chlorobenzonitrile: To 2-amino-5-chlorobenzamide, add phosphorus oxychloride and heat the mixture at reflux for 2-3 hours. After cooling, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-chlorobenzonitrile.

  • Synthesis of 6-chloro-4-oxo-3,4-dihydroquinazoline-2-carbonitrile: A mixture of 2-amino-5-chlorobenzonitrile, chloral hydrate, and hydroxylamine hydrochloride in a suitable solvent is heated at reflux for 4-6 hours. Cool the reaction mixture, collect the precipitate by filtration, and wash with a suitable solvent to obtain the product.

  • Synthesis of methyl 6-chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylate: Suspend the product from the previous step in methanol and bubble with dry HCl gas at 0 °C for 1 hour, then stir at room temperature overnight. Remove the solvent under reduced pressure to obtain the methyl ester.

  • Synthesis of methyl 4,6-dichloroquinazoline-2-carboxylate: A mixture of the methyl ester and thionyl chloride with a catalytic amount of DMF is heated at reflux for 3-5 hours. After cooling, the excess thionyl chloride is removed under reduced pressure to yield the dichloroquinazoline intermediate.

  • Synthesis of the final 4-aminoquinazoline-2-carboxamide derivative: To a solution of the dichloroquinazoline intermediate in a suitable solvent, add the desired amine and DIEA. Stir the reaction mixture at room temperature or heat as required for 2-12 hours. After completion of the reaction (monitored by TLC), concentrate the mixture and purify the residue by column chromatography to obtain the final product.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of the synthesized compounds against PAK4 is a kinase assay. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[5][6]

G A Prepare Reagents: Kinase, Substrate, ATP, Inhibitor B Kinase Reaction: Incubate Kinase, Substrate, ATP, and Inhibitor A->B C Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent B->C D Generate Luminescent Signal: Add Kinase Detection Reagent C->D E Measure Luminescence D->E F Data Analysis: Calculate IC50 values E->F

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

  • Recombinant human PAK4 enzyme

  • Kinase substrate (e.g., a generic peptide substrate)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (4-aminoquinazoline-2-carboxamide derivatives)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]

  • 384-well plates

  • Luminometer

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test compound or DMSO (for control).

    • 2 µL of a mixture containing the PAK4 enzyme and substrate in kinase buffer.

    • 2 µL of ATP solution in kinase buffer to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

This assay determines the effect of the inhibitors on the proliferation of cancer cell lines that overexpress PAK4 (e.g., A549 lung cancer cells).[3]

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

The effect of the inhibitors on cancer cell motility can be assessed using Transwell migration and invasion assays.[3]

  • Chamber Preparation: For the invasion assay, coat the upper surface of a Transwell insert with Matrigel. For the migration assay, no coating is needed.

  • Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing the test compound.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for a suitable period (e.g., 24-48 hours) to allow cell migration or invasion.

  • Quantification: Remove the non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface. Count the stained cells under a microscope.

  • Data Analysis: Compare the number of migrated/invaded cells in the treated groups to the control group.

PAK4 Signaling Pathway

PAK4 is a central kinase that integrates signals from various upstream pathways to regulate multiple downstream effectors involved in cancer progression.[2][7][8] Understanding these pathways is crucial for elucidating the mechanism of action of the developed inhibitors.

G cluster_upstream Upstream Activators cluster_pak4 PAK4 cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects RTKs RTKs PAK4 PAK4 RTKs->PAK4 GPCRs GPCRs GPCRs->PAK4 Integrins Integrins Integrins->PAK4 Wnt Wnt Wnt->PAK4 PI3K_AKT PI3K/AKT Pathway PAK4->PI3K_AKT RAF_MEK_ERK Raf/MEK/ERK Pathway PAK4->RAF_MEK_ERK LIMK1_Cofilin LIMK1/Cofilin Pathway PAK4->LIMK1_Cofilin Beta_Catenin β-Catenin Pathway PAK4->Beta_Catenin Angiogenesis Angiogenesis PAK4->Angiogenesis Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAF_MEK_ERK->Proliferation Metastasis Metastasis LIMK1_Cofilin->Metastasis Beta_Catenin->Proliferation Beta_Catenin->Metastasis

Caption: Simplified PAK4 Signaling Pathway in Cancer.

Data Presentation

All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the inhibitory activities and cellular effects of the synthesized compounds.

Table 1: In Vitro Kinase Inhibitory Activity of 4-aminoquinazoline-2-carboxamide Derivatives against PAK4

Compound IDR-groupPAK4 IC50 (nM)Selectivity vs. PAK1 (fold)
Control ---
Cmpd 1 Amine 1ValueValue
Cmpd 2 Amine 2ValueValue
... .........
CZh226 Specific AmineValue346[3]

Table 2: Cellular Activity of Lead Compounds in A549 Cells

Compound IDCell Proliferation GI50 (µM)Cell Migration Inhibition (%) at X µMCell Invasion Inhibition (%) at X µM
Control -00
CZh226 ValueValueValue
... .........

These tables should be populated with the experimental data obtained from the protocols described above to facilitate the identification of lead compounds for further development.

References

Application Notes and Protocols for Cellular Uptake Assays of Substituted Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the cellular uptake of substituted quinazoline derivatives, a critical step in the development of novel therapeutics, particularly in oncology. The protocols outlined below cover fluorescence-based, radiolabeling, and mass spectrometry-based assays, allowing for both qualitative and quantitative evaluation of intracellular drug accumulation.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous targeted therapies, including several FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib.[1][2] The efficacy of these intracellularly acting drugs is fundamentally dependent on their ability to cross the plasma membrane and accumulate at their site of action. Therefore, robust and reliable cellular uptake assays are indispensable for the preclinical characterization and selection of promising drug candidates.

The cellular entry of quinazoline derivatives can occur through various mechanisms, including passive diffusion across the lipid bilayer and active transport mediated by membrane proteins like solute carrier (SLC) transporters.[3][4][5][6][7] Factors such as the physicochemical properties of the derivative (e.g., lipophilicity, charge at physiological pH), cell type, and experimental conditions (e.g., temperature, pH) can significantly influence the predominant uptake mechanism and the extent of intracellular accumulation.[3][8]

This document provides standardized protocols for three widely used cellular uptake assays, along with guidance on data presentation and interpretation.

Data Presentation: Comparative Cellular Activity of Substituted Quinazoline Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various substituted quinazoline derivatives against different cancer cell lines. While not a direct measure of uptake, cytotoxicity is a critical downstream indicator of a compound's ability to enter the cell and engage its intracellular target.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
Gefitinib 4-AnilinoquinazolineA549 (NSCLC)0.54[9]
NCI-H1975 (NSCLC, T790M)0.171[9]
Erlotinib 4-AnilinoquinazolineMCF-7 (Breast)>10[9]
MDA-MB-231 (Breast)>10[9]
Lapatinib 4-AnilinoquinazolineHER2-positive breast cancer cell linesNot specified[10][11][12][13][14]
AK-3 Morpholine substituted quinazolineA549 (NSCLC)10.38 ± 0.27[15]
MCF-7 (Breast)6.44 ± 0.29[15]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[15]
AK-10 Morpholine substituted quinazoline with 3,4,5-trimethoxy substituentA549 (NSCLC)8.55 ± 0.67[15]
MCF-7 (Breast)3.15 ± 0.23[15]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[15]
Compound 22 Quinazoline-4-tetrahydoquinolineFour human cancer cell lines0.0004 - 0.0027[9]
Compound 14 Quinazoline derivativeMCF-7 (Breast)0.350 ± 0.001[9]
MDA-MB-231 (Breast)0.447 ± 0.084[9]
Compound 37 Thiazole and quinazoline derivativeMCF-7 (Breast)2.86 ± 0.31[9]
HepG-2 (Liver)5.9 ± 0.45[9]
A549 (NSCLC)14.79 ± 1.03[9]

Visualization of Cellular Uptake Mechanisms and Experimental Workflows

The following diagrams illustrate the potential pathways for cellular entry of quinazoline derivatives and a generalized workflow for cellular uptake assays.

Cellular_Uptake_Mechanisms cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Quinazoline Derivative Quinazoline Derivative Quinazoline Derivative->Passive_Diffusion_Point Passive Diffusion Transporter Solute Carrier Transporter (e.g., hOCT1) Quinazoline Derivative->Transporter Active Transport Intracellular_Derivative_PD Quinazoline Derivative Passive_Diffusion_Point->Intracellular_Derivative_PD Intracellular_Derivative_AT Quinazoline Derivative Transporter->Intracellular_Derivative_AT

Caption: Potential mechanisms for cellular uptake of substituted quinazoline derivatives.

Cellular_Uptake_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells in Multi-well Plates Start->Cell_Seeding Incubation_24h 2. Incubate for 24h to Allow Adherence Cell_Seeding->Incubation_24h Drug_Treatment 3. Treat Cells with Quinazoline Derivative Incubation_24h->Drug_Treatment Incubation_Time_Course 4. Incubate for Defined Time Points Drug_Treatment->Incubation_Time_Course Wash_Cells 5. Wash Cells to Remove Extracellular Compound Incubation_Time_Course->Wash_Cells Cell_Lysis 6. Lyse Cells to Release Intracellular Contents Wash_Cells->Cell_Lysis Quantification 7. Quantification Cell_Lysis->Quantification Fluorescence Fluorescence Microscopy/ Plate Reader Quantification->Fluorescence Radioactivity Scintillation Counting Quantification->Radioactivity Mass_Spec LC-MS/MS Quantification->Mass_Spec Data_Analysis 8. Data Analysis and Normalization Fluorescence->Data_Analysis Radioactivity->Data_Analysis Mass_Spec->Data_Analysis End End Data_Analysis->End

Caption: Generalized experimental workflow for cellular uptake assays.

Experimental Protocols

Protocol 1: Fluorescence-Based Cellular Uptake Assay

This protocol is suitable for intrinsically fluorescent quinazoline derivatives or those that can be conjugated to a fluorophore. It allows for qualitative visualization by microscopy and semi-quantitative analysis by plate reader.

Materials:

  • Cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescent substituted quinazoline derivative

  • Multi-well plates (e.g., 24-well or 96-well, glass-bottom for microscopy)

  • Hoechst 33342 or DAPI solution (for nuclear counterstaining)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Fluorescence microscope or a multi-mode plate reader

Procedure:

  • Cell Seeding: Seed cells into multi-well plates at a density that will result in 70-80% confluency on the day of the experiment. For microscopy, use plates with glass coverslips or glass bottoms.

  • Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of the fluorescent quinazoline derivative in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed complete culture medium.

  • Treatment: Remove the culture medium from the wells and replace it with the medium containing the fluorescent compound.

  • Incubation: Incubate the cells for the desired time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.

  • Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any unbound extracellular compound.

  • Fixation (for microscopy): Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining (for microscopy): Wash the cells twice with PBS and then stain with a nuclear counterstain like Hoechst 33342 for 10 minutes.

  • Imaging (for microscopy): Wash the cells again with PBS and add fresh PBS to the wells. Visualize the intracellular localization of the fluorescent quinazoline derivative using a fluorescence microscope.

  • Quantification (by plate reader): After the washing step (step 6), lyse the cells using a suitable lysis buffer. Transfer the lysate to a black 96-well plate and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. Normalize the fluorescence intensity to the total protein concentration of the lysate, determined by a BCA assay.

Protocol 2: Radiolabeling-Based Cellular Uptake Assay

This protocol provides a highly sensitive and quantitative method for measuring cellular uptake, typically used for compounds labeled with isotopes such as ³H, ¹⁴C, or ¹²⁵I.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

  • Radiolabeled substituted quinazoline derivative

  • Unlabeled ("cold") quinazoline derivative (for determining non-specific binding)

  • 24-well or 96-well plates

  • Ice-cold PBS

  • Cell lysis solution (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and grow to near confluence as described in Protocol 1.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

  • Pre-incubation: Add 0.5 mL of assay buffer to each well and pre-incubate for 15-30 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake by adding the radiolabeled quinazoline derivative to a final desired concentration. For determining non-specific uptake, add a high concentration (e.g., 100-fold excess) of the unlabeled compound to a set of wells 5-10 minutes prior to adding the radiolabeled compound.

  • Incubation: Incubate the plate for various time points at 37°C. To study the role of active transport, a parallel plate can be incubated at 4°C.

  • Uptake Termination and Washing: Stop the uptake by rapidly aspirating the incubation solution and immediately washing the cells three times with 1 mL of ice-cold PBS per well.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of cell lysis solution to each well and incubating for at least 30 minutes at room temperature with gentle agitation.

  • Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the protein concentration in each lysate using a BCA assay. Calculate the specific uptake by subtracting the non-specific uptake (wells with excess unlabeled compound) from the total uptake. Express the results as picomoles or femtomoles of compound per milligram of protein.

Protocol 3: LC-MS/MS-Based Cellular Uptake Assay

This label-free method offers high specificity and allows for the quantification of the parent compound and its potential metabolites within the cell.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Substituted quinazoline derivative

  • 24-well or 6-well plates

  • Ice-cold PBS

  • Ice-cold extraction solution (e.g., 80% methanol in water)

  • Stable isotope-labeled internal standard (if available)

  • Cell scraper

  • Microcentrifuge tubes

  • High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using the unlabeled quinazoline derivative.

  • Incubation: Incubate for the desired time points at 37°C.

  • Washing: Quickly aspirate the drug-containing medium and wash the cell monolayer three times with ice-cold PBS. It is critical to perform this step quickly to prevent efflux of the compound.

  • Cell Harvesting and Extraction: Add a defined volume of ice-cold extraction solution (containing the internal standard) to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis. The samples may be dried down and reconstituted in a suitable solvent if concentration is needed.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. Develop a standard curve by spiking known concentrations of the quinazoline derivative and internal standard into the extraction solution.

  • Data Analysis: Quantify the intracellular concentration of the quinazoline derivative based on the standard curve. Normalize the data to the number of cells or the total protein content of the cell pellet from step 5. The results are typically expressed as pmol/10⁶ cells or pmol/mg protein.

References

Application Notes and Protocols: Pharmacokinetic Analysis of 4-Chloro-2-pyridin-3-ylquinazoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for conducting pharmacokinetic (PK) analysis of 4-Chloro-2-pyridin-3-ylquinazoline analogs. While specific PK data for this class of compounds is not publicly available, this document outlines the standard procedures and data presentation formats used in preclinical drug development. The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including as kinase inhibitors for anticancer therapy.[1][2]

Data Presentation

A crucial aspect of pharmacokinetic analysis is the clear and concise presentation of quantitative data. This allows for straightforward comparison of different analogs and helps in selecting lead candidates for further development. The table below is a template demonstrating how key pharmacokinetic parameters for a series of hypothetical this compound analogs would be summarized following intravenous (IV) and oral (PO) administration in a rodent model.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Analogs in Male Sprague Dawley Rats

Compound IDRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)Clearance (CL) (L/h/kg)Volume of Distribution (Vd) (L/kg)Oral Bioavailability (F%)
Analog-A IV212500.2534502.50.581.8N/A
PO108501.042003.1N/AN/A24.3
Analog-B IV215000.2545003.00.441.5N/A
PO1011000.567503.5N/AN/A30.0
Analog-C IV29800.2528002.10.712.0N/A
PO104501.525202.8N/AN/A18.0

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

The following are detailed protocols for key experiments in the pharmacokinetic evaluation of this compound analogs.

In Vivo Animal Studies

A typical preclinical pharmacokinetic study is conducted in rodents, such as rats or mice.

  • Animal Model: Male Sprague Dawley rats (190–250 g) are commonly used for pharmacokinetic studies.[3] Animals are acclimatized for at least one week before the experiment, with free access to food and water.

  • Dosing:

    • Intravenous (IV) Administration: The test compound is formulated in a suitable vehicle (e.g., 10% Tween 80 in saline). A typical dose for an initial PK screen is 2 mg/kg, administered via the tail vein.

    • Oral (PO) Administration: The compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water). A common oral dose is 5-10 mg/kg, administered by oral gavage.

  • Sample Collection:

    • Blood samples (approximately 0.2 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

    • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method for Plasma Sample Analysis

A validated bioanalytical method is essential for the accurate quantification of the drug in plasma.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose.[5][6]

  • Sample Preparation:

    • Plasma samples are thawed on ice.

    • Protein precipitation is a common method for sample cleanup. An internal standard (IS) is added to the plasma sample, followed by a precipitating agent like acetonitrile.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube, evaporated to dryness, and reconstituted in the mobile phase for LC-MS/MS analysis.[5]

  • LC-MS/MS Conditions (Typical):

    • Chromatographic Column: A reverse-phase C18 column is often used.[5]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is common.

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA).[4] Validation parameters include:

    • Selectivity and Specificity

    • Linearity (Standard Curve)

    • Accuracy and Precision

    • Recovery

    • Matrix Effect

    • Stability (freeze-thaw, short-term, long-term)[7]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.

G cluster_preclinical Preclinical Pharmacokinetic Study Workflow A Compound Formulation B Animal Dosing (IV & PO) A->B C Blood Sample Collection B->C D Plasma Separation C->D E Bioanalytical Sample Prep (Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Data Analysis (PK Parameter Calculation) F->G H Pharmacokinetic Report G->H

Pharmacokinetic Study Workflow
Hypothetical Signaling Pathway

Quinazoline derivatives are frequently investigated as inhibitors of protein kinases involved in cancer cell signaling. The diagram below represents a hypothetical signaling pathway that could be targeted by a this compound analog.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Analog 4-Chloro-2-pyridin-3-yl- quinazoline Analog Analog->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Hypothetical Kinase Inhibition

References

Application Notes and Protocols for Utilizing 2-Arylquinazolines in In Vivo Models of Trypanosoma cruzi Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-arylquinazolines in preclinical in vivo models of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. This document summarizes the current understanding of the mechanism of action, presents key efficacy data, and offers standardized protocols for experimental workflows.

Introduction

Chagas disease remains a significant public health concern, primarily in Latin America, with limited therapeutic options.[1][2] The current treatments, nifurtimox and benznidazole, suffer from variable efficacy, particularly in the chronic phase of the disease, and significant side effects.[2] This underscores the urgent need for novel, safer, and more effective chemotherapeutic agents. The 2-arylquinazoline scaffold has emerged as a promising starting point for the development of new anti-trypanosomal drugs.[1][3][4] Several derivatives have demonstrated potent activity against T. cruzi in vitro and, importantly, have shown efficacy in reducing parasitemia in murine models of acute infection.[1][5] This document serves as a guide for researchers aiming to investigate and develop 2-arylquinazoline-based compounds for the treatment of Chagas disease.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy of representative 2-arylquinazoline compounds against Trypanosoma cruzi.

CompoundScaffoldIn Vitro IC50 (T. cruzi)Host CellSelectivity Index (SI)In Vivo ModelEfficacyReference
Compound 85 2-(pyridin-2-yl)quinazolineNot specifiedU2OSNot specifiedBALB/c miceClear reduction of parasitemia at 50 mg/kg (oral, b.i.d. for 5 days)[1][5]
Compound 3b 2-arylquinazolin-4(3H)one derivative4.08 µM (epimastigotes)J774.1 macrophages16.8Not specifiedPotent candidate with good selectivity[3]
Compound 3a 2-arylquinazolin-4(3H)one derivative0.6 µM (epimastigotes)J774.1 macrophages>23.9Not specifiedHigh potency and selectivity[3]
Compound 3f 2-arylquinazolin-4(3H)one derivative0.6 µM (epimastigotes)J774.1 macrophages>60.2Not specifiedHigh potency and selectivity, more selective than nifurtimox[3]
Quinazoline Series QuinazolineNot specifiedNot specifiedNot specifiedMouse modelPartially efficacious in an acute Chagas disease model[6]

Mechanism of Action and Signaling Pathways

The anti-trypanosomal activity of 2-arylquinazolines appears to be multifactorial, with different derivatives potentially acting through distinct mechanisms. The primary proposed mechanisms include:

  • Antifolate Activity: The quinazoline core is structurally similar to the pteridine ring of folic acid, suggesting that these compounds may act as competitive inhibitors of enzymes in the folate biosynthesis pathway, such as dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1).[3]

  • Oxidative and Nitrosative Stress: Functionalization at the 4-position of the quinazoline scaffold with moieties like 5-nitrofuryl-hydrazinyl can induce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to be toxic to T. cruzi.[3]

  • Inhibition of Lysyl-tRNA Synthetase 1 (KRS1): A distinct series of quinazoline compounds has been shown to target the ATP-binding pocket of T. cruzi KRS1, an essential enzyme for protein synthesis, thereby inhibiting parasite growth.[6]

  • Cruzain Inhibition: Some quinazoline derivatives have been identified as inhibitors of cruzain, the major cysteine protease of T. cruzi, which is crucial for parasite replication and differentiation.[7][8]

G cluster_quinazoline 2-Arylquinazolines cluster_targets Molecular Targets & Pathways cluster_effects Cellular Effects quinazoline 2-Arylquinazoline Derivatives antifolate Antifolate Activity (DHFR/PTR1 Inhibition) quinazoline->antifolate ros_no ROS/NO Production quinazoline->ros_no krs1 KRS1 Inhibition quinazoline->krs1 cruzain Cruzain Inhibition quinazoline->cruzain folate_depletion Folate Depletion antifolate->folate_depletion oxidative_stress Oxidative/Nitrosative Stress ros_no->oxidative_stress protein_synthesis_inhibition Protein Synthesis Inhibition krs1->protein_synthesis_inhibition protease_inhibition Cysteine Protease Inhibition cruzain->protease_inhibition parasite_death Parasite Death folate_depletion->parasite_death oxidative_stress->parasite_death protein_synthesis_inhibition->parasite_death protease_inhibition->parasite_death

Caption: Proposed mechanisms of action for 2-arylquinazolines against T. cruzi.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in an Acute Mouse Model of T. cruzi Infection

This protocol outlines a general procedure for evaluating the efficacy of 2-arylquinazoline compounds in a murine model of acute Chagas disease.

1. Materials and Reagents:

  • Animals: Female BALB/c mice, 5 weeks old (20-25g).[9]

  • Parasite Strain: T. cruzi Brazil strain expressing firefly luciferase (for bioluminescence imaging) or Tulahuén T. cruzi VI strain.[9][10]

  • Compound Formulation: Test compounds and vehicle control (e.g., 2% methylcellulose + 0.5% Tween 80).[9] Benznidazole as a positive control.[9]

  • For Bioluminescence Imaging: D-Luciferin Potassium-salt, isoflurane.[9]

2. Experimental Procedure:

  • Infection: Infect mice via intraperitoneal (i.p.) injection with 1 x 10^6 trypomastigote forms of the T. cruzi-luciferase strain or 40,000 blood form trypomastigotes of the Tulahuén strain.[9][10]

  • Pre-treatment Imaging (for luciferase models): On day 3 post-infection, anesthetize mice with isoflurane and inject i.p. with 150 mg/kg D-luciferin.[9] Image mice 5-10 minutes after luciferin injection using an in vivo imaging system (e.g., IVIS 100).[9]

  • Treatment:

    • Begin treatment on day 4 or day 8 post-infection.[5][9][10]

    • Administer the test compound (e.g., 50 mg/kg of compound 85), vehicle control, or positive control (e.g., benznidazole at 30 mg/kg/day) orally or i.p.[5][9]

    • Continue treatment for a specified duration (e.g., 5-20 days).[5][10]

  • Monitoring Parasitemia:

    • Bioluminescence Imaging: For luciferase-expressing parasites, perform imaging at specified time points (e.g., day 9 and day 14) following the pre-treatment imaging protocol.[9]

    • Blood Parasitemia: For non-luciferase strains, monitor parasitemia by counting parasites in blood samples using a Neubauer chamber (Pizzi-Brenner method).[11]

  • Data Analysis:

    • Bioluminescence: Calculate the ratio of the luciferase signal at the end of treatment to the signal before treatment for each animal.[9]

    • Parasitemia: Plot parasitemia curves and calculate the area under the curve (AUC) or the percentage reduction in parasitemia compared to the vehicle control group.

Protocol 2: In Vitro Anti-Amastigote Assay

This protocol describes the evaluation of compound activity against the intracellular amastigote form of T. cruzi.

1. Materials and Reagents:

  • Host Cells: U2OS (human osteosarcoma) cells, MRC5 (human lung fibroblasts), or J774.1 (murine macrophages).[1][3]

  • Parasites: T. cruzi trypomastigotes.

  • Culture Medium: Appropriate medium for host cell culture (e.g., DMEM) supplemented with fetal bovine serum.

  • Test Compounds and Controls: Serial dilutions of test compounds, benznidazole (positive control), and DMSO (vehicle control).

2. Experimental Procedure:

  • Cell Seeding: Seed host cells in 96-well plates and allow them to adhere overnight.

  • Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a specified multiplicity of infection (MOI).

  • Compound Addition: After an incubation period to allow for parasite invasion and transformation into amastigotes, remove the medium and add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours).

  • Assay Readout:

    • High-Content Imaging: Fix and stain the cells with DNA dyes (e.g., DAPI) to visualize host cell and parasite nuclei. Use an automated imaging system to quantify the number of intracellular amastigotes per host cell.

    • Reporter Gene Assay: If using a parasite strain expressing a reporter gene (e.g., β-galactosidase), lyse the cells and measure the reporter activity.

  • Data Analysis:

    • Determine the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

    • Determine the 50% cytotoxic concentration (CC50) against the host cells in a parallel assay.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vivo evaluation of 2-arylquinazolines.

G cluster_setup Experimental Setup cluster_procedure Infection and Treatment cluster_analysis Endpoint Analysis animal_model Select Animal Model (e.g., BALB/c mice) infection Infect Mice with Trypomastigotes (i.p.) animal_model->infection parasite_strain Select T. cruzi Strain (e.g., Luciferase-expressing) parasite_strain->infection pre_treatment Baseline Parasitemia Measurement (Day 3) infection->pre_treatment treatment_groups Group Allocation (Vehicle, Test Compound, Positive Control) pre_treatment->treatment_groups treatment_admin Compound Administration (e.g., Oral Gavage, 5-20 days) treatment_groups->treatment_admin monitoring Monitor Parasitemia (Bioluminescence or Blood Smear) treatment_admin->monitoring toxicity Assess Toxicity (Weight loss, clinical signs) treatment_admin->toxicity data_analysis Data Analysis (Parasite Load Reduction) monitoring->data_analysis outcome Determine Efficacy and Safety Profile data_analysis->outcome toxicity->outcome

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-pyridin-3-ylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-2-pyridin-3-ylquinazoline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive starting materials.- Incorrect reaction temperature.- Inappropriate solvent.- Insufficient reaction time.- Verify the purity of starting materials (2-amino-N-(pyridin-3-yl)benzamide and phosphoryl chloride) using techniques like NMR or mass spectrometry.- Optimize the reaction temperature. A gradual increase from a lower temperature (e.g., 80°C) to reflux can be explored.- Screen different solvents. While neat phosphoryl chloride is often used, high-boiling inert solvents like toluene or xylene can be tested.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of Multiple Byproducts - Side reactions due to high temperatures.- Presence of moisture leading to hydrolysis of the chloroquinazoline.- Undesired polymerization.- Maintain a controlled and consistent reaction temperature. Overheating can lead to charring and byproduct formation.- Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.- Control the stoichiometry of reactants carefully. An excess of either starting material can lead to side reactions.
Product is Difficult to Purify - Co-elution of impurities with the product during chromatography.- Product precipitation with impurities.- Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate closely related impurities.- Recrystallization from a suitable solvent system can be an effective purification method. Test different solvents to find one that selectively dissolves the product at a higher temperature and allows it to crystallize upon cooling, leaving impurities in the solution.- Consider a wash with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to remove any acidic impurities.
Inconsistent Yields Between Batches - Variability in the quality of reagents or solvents.- Inconsistent reaction setup and conditions.- Use reagents and solvents from the same batch for a series of reactions to minimize variability.- Standardize the experimental protocol, including the rate of addition of reagents, stirring speed, and heating method.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for maximizing the yield of this compound?

A1: The most critical parameter is often the careful control of the reaction temperature and the exclusion of moisture. The cyclization and chlorination step using phosphoryl chloride is sensitive to temperature, with excessive heat leading to degradation and side product formation. Moisture can readily hydrolyze the desired 4-chloro product back to the less reactive 2-(pyridin-3-yl)quinazolin-4(3H)-one.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a highly effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to track the consumption of the starting material (2-amino-N-(pyridin-3-yl)benzamide) and the formation of the product. Staining with an appropriate agent, such as potassium permanganate, may be necessary for visualization if the compounds are not UV-active.

Q3: What are the common impurities, and how can they be identified?

A3: Common impurities may include unreacted starting material, the hydrolyzed product (2-(pyridin-3-yl)quinazolin-4(3H)-one), and potential regioisomers or over-chlorinated byproducts. These can be identified using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.

Q4: Is an inert atmosphere always necessary for this synthesis?

A4: Yes, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. This prevents the introduction of atmospheric moisture, which can significantly reduce the yield by hydrolyzing both the phosphoryl chloride reagent and the 4-chloro-quinazoline product.

Experimental Protocols

General Synthesis of this compound

A mixture of 2-amino-N-(pyridin-3-yl)benzamide (1.0 eq) in phosphoryl chloride (5.0-10.0 eq) is heated at a specified temperature (see table below for optimization) for a designated time. The reaction progress is monitored by TLC. Upon completion, the excess phosphoryl chloride is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice with vigorous stirring. The pH is adjusted to 7-8 with a suitable base (e.g., 30% ammonium hydroxide solution). The resulting precipitate is filtered, washed with water, and dried to afford the crude product, which can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis
Entry Temperature (°C) Time (h) Yield (%) Observations
180645Incomplete conversion of starting material.
2100475Good conversion, some byproducts observed.
3110 (reflux)285High conversion, minimal byproducts.
4110 (reflux)482Increased byproduct formation with longer time.
5120270Significant decomposition and lower yield.

Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 2-Amino-N-(pyridin-3-yl)benzamide + Phosphoryl Chloride B Heating under Inert Atmosphere (e.g., 110°C, 2h) A->B C Reaction Mixture B->C D Removal of Excess POCl3 (Vacuum Distillation) C->D E Quenching on Ice D->E F Neutralization (e.g., NH4OH) E->F G Filtration and Washing F->G H Crude Product G->H I Column Chromatography or Recrystallization H->I J Pure this compound I->J G A This compound (Desired Product) C 2-(Pyridin-3-yl)quinazolin-4(3H)-one (Hydrolysis Byproduct) A->C Hydrolysis B Moisture (H2O) B->C

Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinazoline-based inhibitors. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do many quinazoline-based inhibitors have poor water solubility?

A1: Quinazoline-based inhibitors, particularly those targeting kinase ATP-binding sites, often possess rigid, planar aromatic structures and lipophilic functional groups.[1] This molecular architecture is frequently essential for high binding affinity to their targets but unfortunately contributes to low aqueous solubility. The crystalline solid state of these compounds can be very stable due to intermolecular hydrogen bonding, further hindering dissolution.[2]

Q2: What are the common consequences of poor solubility in my experiments?

A2: Poor solubility can lead to a variety of issues in both in vitro and in vivo experiments. In cell-free assays, you might observe compound precipitation, leading to inaccurate measurements of inhibitory activity. In cell-based assays, low solubility can result in reduced compound uptake and an underestimation of potency. For in vivo studies, poor solubility is a major cause of low and variable oral bioavailability, which can compromise the assessment of a compound's efficacy.[1]

Q3: At what stage of drug discovery should I address solubility issues?

A3: Solubility should be a key consideration from the very early stages of drug discovery.[3] Determining the solubility of your compounds early on can help you select better candidates for further development, design more reliable assays, and develop appropriate formulation strategies.

Q4: What are the main strategies to improve the solubility of quinazoline-based inhibitors?

A4: Several strategies can be employed to enhance the solubility of these compounds. These can be broadly categorized as:

  • Chemical modifications: Introducing polar or ionizable functional groups to the molecular structure.[4]

  • pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[5][6]

  • Use of co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Formulation with excipients: This includes the use of surfactants, cyclodextrins, and polymers to create solid dispersions or nanoparticle formulations.[7][8]

Troubleshooting Guide

Q: My quinazoline-based inhibitor is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer for my assay. What should I do?

A: This is a common problem when working with poorly soluble compounds. Here is a stepwise approach to troubleshoot this issue:

  • Decrease the final assay concentration: The simplest solution is to lower the final concentration of your inhibitor in the assay to below its solubility limit in the final buffer.

  • Reduce the percentage of DMSO in the final solution: While DMSO is an excellent solvent for many quinazoline inhibitors, it can cause precipitation when diluted into an aqueous buffer. Try to keep the final DMSO concentration in your assay as low as possible, typically below 1% (v/v).

  • Use a co-solvent system: Instead of diluting directly into the aqueous buffer, try preparing an intermediate dilution in a co-solvent system (e.g., a mixture of buffer and an organic solvent like ethanol or PEG 400) before the final dilution into the assay buffer. Always check for the tolerance of your assay system to the co-solvent.

  • Incorporate surfactants: Adding a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, to your assay buffer can help to keep the inhibitor in solution by forming micelles.

  • Consider cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility.[8] You can try to pre-complex your inhibitor with a cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to your assay.

Q: I am trying to determine the aqueous solubility of my quinazoline inhibitor, but I am getting inconsistent results. What could be the reason?

A: Inconsistent solubility data often stems from experimental variables that are not well-controlled. Here are some key factors to consider:

  • Equilibration time: It is crucial to ensure that the solution has reached equilibrium. For poorly soluble compounds, this can take 24 hours or even longer.[9]

  • Temperature: Solubility is temperature-dependent. Ensure that your experiments are conducted at a constant and controlled temperature.[10]

  • Purity of the compound and solvent: Impurities can affect solubility measurements.[3]

  • Solid-state form (polymorphism): Different crystalline forms of a compound can have different solubilities.

  • pH of the buffer: For ionizable quinazoline derivatives, the pH of the aqueous buffer will have a significant impact on solubility.[5][6]

  • Method of separation: Ensure complete separation of the undissolved solid from the saturated solution before analysis. Centrifugation followed by careful removal of the supernatant or filtration can be used.

Quantitative Data on Quinazoline Inhibitor Solubility

The following tables provide a summary of solubility data for some well-known quinazoline-based inhibitors in different media. This data is intended to serve as a reference; actual solubility may vary based on experimental conditions.

Table 1: Aqueous Solubility of Selected Quinazoline-Based Inhibitors

CompoundpHTemperature (°C)Solubility (µg/mL)Reference
Gefitinib7.425< 1[4]
Gefitinib5.0Not Specified~60x higher than at pH 7.0[11]
Erlotinib7.4255[11]
Lapatinib7.425< 1[12]

Table 2: Solubility of a Pyrazolo-Quinazoline Derivative in Various Organic Solvents at 298.15 K

SolventMole Fraction Solubility (x 10³)
N,N-Dimethylformamide (DMF)1.52
Dimethyl sulfoxide (DMSO)1.25
Tetrahydrofuran (THF)0.88
1,4-Dioxane0.75
Ethyl Acetate0.45

Data adapted from a study on pyrazolo-quinazoline derivatives.[10] Note that the specific derivative is not named in this summary.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[13] The following is a detailed protocol.

Materials:

  • Test compound (solid)

  • Solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.[13]

  • Phase Separation: After the incubation period, remove the vial and let it stand to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes).[14]

  • Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.

  • Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the solubility of the compound by back-calculating from the dilution factor. The results are typically expressed in µg/mL or µM.

Visualization of the EGFR Signaling Pathway

Many quinazoline-based inhibitors target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The following diagram illustrates a simplified view of the EGFR signaling pathway.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-chloroquinazoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 4-chloroquinazolines?

A1: The most common synthetic route starts with the corresponding 4-quinazolinone, which is then chlorinated. 4-Quinazolinones can be synthesized from readily available precursors like anthranilic acid and its derivatives.

Q2: Which chlorinating agents are typically used for the conversion of 4-quinazolinones to 4-chloroquinazolines?

A2: Commonly used chlorinating agents include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and a combination of triphenylphosphine (PPh₃) and trichloroisocyanuric acid.[1] The choice of reagent can depend on the substrate and desired reaction conditions.

Q3: My yield of 4-chloroquinazoline is consistently low. What are the potential reasons and how can I improve it?

A3: Low yields can arise from several factors:

  • Incomplete reaction: Ensure the reaction goes to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC). Reaction times and temperatures may need optimization. For instance, chlorination with POCl₃ may require heating to 70-90 °C for a clean conversion.[2]

  • Side reactions: Pseudodimer formation can occur during chlorination with POCl₃, especially at lower temperatures. Maintaining basic conditions during the addition of POCl₃ at temperatures below 25 °C can suppress this side reaction.[2]

  • Substituent effects: The electronic nature of substituents on the quinazoline ring can significantly impact reactivity. Electron-withdrawing groups can slow down the subsequent nucleophilic substitution reactions, leading to lower yields if reaction times are not adjusted accordingly.[3]

  • Purification losses: 4-Chloroquinazolines can be unstable. Careful handling during workup and purification is crucial to minimize losses.

Q4: I am having trouble with the subsequent nucleophilic aromatic substitution (SNAr) on the 4-chloroquinazoline. What conditions can I optimize?

A4: The SNAr reaction is a key step for introducing diversity. Here are some optimization tips:

  • Solvent: Polar aprotic solvents like dioxane and THF, or polar protic solvents like ethanol are frequently used.[4] A mixture of THF and water can also be effective, especially in microwave-mediated reactions.[3]

  • Base: An organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), or an inorganic base such as sodium acetate, is often required to neutralize the HCl generated during the reaction.[4]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the nucleophile and the 4-chloroquinazoline derivative. Microwave irradiation can significantly shorten reaction times and improve yields, particularly with less reactive amines.[3]

  • Nucleophile reactivity: Electron-rich amines generally react faster and under milder conditions, while electron-poor amines may require longer reaction times or higher temperatures.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conversion of 4-quinazolone to 4-chloroquinazoline Inactive chlorinating agent.Use freshly distilled or a new bottle of the chlorinating agent (e.g., SOCl₂ or POCl₃).
Insufficient temperature or reaction time.Gradually increase the reaction temperature and monitor the reaction progress by TLC. For POCl₃ chlorination, a final heating step at 70-90 °C is often necessary.[2]
Formation of a significant amount of side products during chlorination Pseudodimer formation with POCl₃.Perform the initial phosphorylation at a lower temperature (< 25 °C) under basic conditions before heating to complete the chlorination.[2]
Low yield in the nucleophilic substitution step Poorly reactive nucleophile (e.g., electron-poor aniline).Consider using microwave irradiation to accelerate the reaction.[3] Alternatively, increase the reaction temperature and/or time.
Steric hindrance from ortho-substituents on the nucleophile.Longer reaction times or higher temperatures may be required. In some cases, a different synthetic strategy might be necessary.
Difficulty in purifying the final 4-substituted quinazoline derivative Presence of unreacted 4-chloroquinazoline.Ensure the nucleophilic substitution reaction goes to completion. Unreacted 4-chloroquinazoline can sometimes be removed by washing the organic extract with a dilute aqueous base.
Formation of regioisomers (in case of di-substituted quinazolines).Carefully choose reaction conditions to favor the desired regioisomer. Purification by column chromatography is often required.

Experimental Protocols

Synthesis of 4-Quinazolinone from Anthranilic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Conditions: [5]

ReagentMolar Ratio/ConcentrationConditions
Anthranilic Acid1 equivalent-
Formamide4 equivalents130-135 °C, 2 hours

Procedure:

  • Combine anthranilic acid and formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture at 130-135 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-quinazolinone.

Chlorination of 4-Quinazolinone using Thionyl Chloride (SOCl₂)

Reagents and Conditions: [6]

ReagentMolar Ratio/ConcentrationConditions
4-Quinazolinone1 equivalent-
Thionyl Chloride (SOCl₂)Excess (used as solvent)Reflux, 4 hours

Procedure:

  • To a round-bottom flask, add 4-quinazolinone.

  • Carefully add an excess of thionyl chloride under a fume hood.

  • Reflux the mixture for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • The crude 4-chloroquinazoline can be used in the next step or purified by recrystallization.

Data Presentation

Table 1: Optimization of Nucleophilic Substitution of 4-Chloroquinazoline
EntryNucleophileBaseSolventTemperature (°C)TimeYield (%)
14-(N,N-dimethylamino)-anilineDIPEADioxane8012 h65[4]
24-aminophenolDIPEADioxane8012 h60[4]
3N-methyl-4-methoxyaniline-THF/H₂O (1:1)Microwave10 min86[3]
4N-methyl-3-methoxyaniline-THF/H₂O (1:1)Microwave10 min90[3]

Visualizations

Experimental Workflow: Synthesis of 4-Anilinoquinazoline Derivatives

experimental_workflow cluster_synthesis Synthesis of 4-Quinazolinone cluster_chlorination Chlorination cluster_substitution Nucleophilic Aromatic Substitution A Anthranilic Acid C 4-Quinazolinone A->C Heat (130-135°C) B Formamide B->C Heat (130-135°C) E 4-Chloroquinazoline C->E Reflux D SOCl₂ or POCl₃ D->E I 4-Anilinoquinazoline Derivative E->I F Substituted Aniline F->I G Base (e.g., DIPEA) G->I H Solvent (e.g., Dioxane) H->I EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition VEGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF (Ligand) VEGF->VEGFR PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR Inhibition

References

Technical Support Center: 4-Chloro-2-pyridin-3-ylquinazoline (CPQ)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of 4-Chloro-2-pyridin-3-ylquinazoline (CPQ), a hypothetical kinase inhibitor targeting EGFR (L858R).

Frequently Asked Questions (FAQs)

Q1: What is the primary target and selectivity profile of CPQ?

A1: The primary target of this compound (CPQ) is the L858R mutant of the Epidermal Growth Factor Receptor (EGFR). While designed for selectivity, like many kinase inhibitors targeting the highly conserved ATP-binding pocket, CPQ exhibits some off-target activity.[1][2] Its selectivity has been characterized through extensive kinase profiling. The most significant off-targets identified are members of the SRC family kinases (e.g., SRC, LYN) and VEGFR2. For detailed quantitative data on its selectivity, please refer to Table 1 and Table 2.

Q2: I am observing a phenotype in my cell-based assays that is not consistent with EGFR inhibition. What could be the cause?

A2: Unexpected phenotypes can often be attributed to the off-target effects of a kinase inhibitor.[2][3] Given that CPQ has known activity against SRC family kinases and VEGFR2, your observed phenotype might be a result of the modulation of these or other unintended targets. We recommend a systematic approach to deconvolve these effects, as outlined in our Troubleshooting Guide and the experimental workflow in Figure 2.

Q3: How can I experimentally validate that the observed unexpected effects are due to off-target inhibition by CPQ in my specific cellular model?

A3: To confirm off-target effects in your cellular context, we recommend a multi-pronged approach. Firstly, you can perform a Western blot analysis to check the phosphorylation status of known substrates of suspected off-targets (e.g., autophosphorylation of SRC). Secondly, employing a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm if CPQ is binding to the suspected off-target proteins in your intact cells.[4][5][6] Detailed methodologies for these assays are provided in the Experimental Protocols section.

Q4: What strategies can I employ to reduce the off-target effects of CPQ in my experiments?

A4: Mitigating off-target effects is crucial for accurately interpreting experimental results. Here are a few strategies:

  • Use the lowest effective concentration: Titrate CPQ in your assays to find the lowest concentration that effectively inhibits the primary target (EGFR L858R) while minimizing engagement of off-targets.

  • Use a structurally unrelated inhibitor: As a control, use a different, structurally unrelated inhibitor of your primary target to see if it recapitulates the phenotype of interest.

  • Genetic approaches: Use siRNA or CRISPR to knock down the suspected off-target to see if it phenocopies the effect of CPQ.

  • Chemical-genetic approaches: If available, use an analog of CPQ with reduced off-target activity for comparison.

Q5: Are there computational tools to predict other potential off-targets of CPQ?

A5: Yes, several computational methods can predict potential off-target interactions based on the structure of CPQ and the structural similarities of kinase binding sites.[7] These in silico approaches, such as binding site similarity searching and molecular docking, can provide a list of potential off-targets that can then be experimentally validated.[7][8][9]

Troubleshooting Guides

Problem 1: Inconsistent results between biochemical and cellular assays.
  • Scenario: You observe potent inhibition of EGFR L858R in a biochemical assay, but a much weaker effect on EGFR signaling in your cell-based assay.

  • Possible Causes:

    • Poor cell permeability: CPQ may not be efficiently crossing the cell membrane.

    • High intracellular ATP concentration: The high concentration of ATP in cells (millimolar range) can compete with ATP-competitive inhibitors like CPQ, leading to a decrease in apparent potency.[1]

    • Drug efflux pumps: The compound might be actively transported out of the cells by efflux pumps like P-glycoprotein.

  • Troubleshooting Steps:

    • Confirm target engagement in cells: Use a target engagement assay like CETSA or NanoBRET™ to verify that CPQ is binding to EGFR L858R in your cells (see Protocols 2 and 3).

    • Assess cell permeability: Perform a cell uptake assay to measure the intracellular concentration of CPQ.

    • Co-administer with an efflux pump inhibitor: If drug efflux is suspected, test if co-administration with a known efflux pump inhibitor restores the inhibitory activity of CPQ.

Problem 2: Unexpected toxicity or anti-proliferative effects in cell lines that do not express the primary target.
  • Scenario: CPQ shows cytotoxic effects in a cell line that is not dependent on EGFR signaling.

  • Possible Causes:

    • Potent off-target inhibition: The observed toxicity could be due to the inhibition of one or more off-target kinases that are essential for the survival of that cell line.[2]

    • Non-kinase off-targets: The compound might be interacting with other proteins besides kinases.

  • Troubleshooting Steps:

    • Perform a kinome-wide scan: A broad kinase profiling assay is the most effective way to identify a wide range of potential off-target kinases (see Protocol 1).[10][11][12]

    • Analyze the kinome scan data: Compare the kinases inhibited by CPQ with the known dependencies of your cell line.

    • Validate key off-targets: Use siRNA or CRISPR to knock down the top off-target candidates and see if it mimics the cytotoxic effect of CPQ.

    • Phenotypic rescue: Overexpress a drug-resistant mutant of the suspected off-target to see if it rescues the cells from CPQ-induced toxicity.

Data Presentation

Table 1: Biochemical Selectivity Profile of CPQ

This table summarizes the inhibitory activity of CPQ against the primary target and a selection of off-target kinases in biochemical assays.

Kinase TargetIC50 (nM)Assay Type
EGFR (L858R) 5.2 Radiometric [13]
EGFR (wild-type)85.7Radiometric[13]
SRC45.3Radiometric[13]
LYN62.1Radiometric[13]
YES78.9Radiometric[13]
VEGFR298.4Radiometric[13]
ABL1> 1000Radiometric[13]
p38α (MAPK14)> 5000Radiometric[13]

Table 2: Cellular Target Engagement of CPQ in Live Cells

This table shows the potency of CPQ in engaging its primary and key off-targets within a cellular environment using the NanoBRET™ Target Engagement Assay.

Cellular TargetNanoBRET™ IC50 (nM)Cell Line
NanoLuc®-EGFR (L858R) 25.8 HEK293
NanoLuc®-SRC210.5HEK293
NanoLuc®-VEGFR2450.2HEK293

Experimental Protocols

Protocol 1: Kinome-wide Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of CPQ using a commercial kinase profiling service (e.g., KINOMEscan® or Reaction Biology).[10][12]

  • Compound Submission: Prepare a stock solution of CPQ in 100% DMSO at a high concentration (e.g., 10 mM). Submit the required amount to the service provider.

  • Assay Performance: The service provider will typically perform a competition binding assay where the ability of CPQ to displace a proprietary ligand from the ATP-binding site of a large panel of kinases (e.g., over 400 kinases) is measured.[10] The assay is usually run at a single high concentration of CPQ (e.g., 1 or 10 µM).

  • Data Analysis: The results are often provided as a percentage of control, where a lower percentage indicates stronger binding. The data can be visualized using a "TREEspot" diagram, which maps the inhibited kinases onto a kinome dendrogram.[14]

  • Follow-up Kd Determination: For kinases that show significant inhibition in the primary screen, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol describes how to confirm the engagement of CPQ with a target protein in intact cells by measuring changes in the protein's thermal stability.[5][6]

  • Cell Culture and Treatment: Culture your cells of interest to about 80% confluency. Treat the cells with either vehicle (e.g., 0.1% DMSO) or different concentrations of CPQ for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step: After treatment, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes). This is followed by a cooling step.

  • Cell Lysis: Lyse the cells to release the soluble proteins. This can be done through repeated freeze-thaw cycles.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is then quantified by Western blotting or other protein detection methods.

  • Data Interpretation: A ligand-bound protein is typically more thermally stable, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms target engagement.[6]

Protocol 3: NanoBRET™ Target Engagement Intracellular Assay

This protocol provides a quantitative method to measure the binding of CPQ to a target protein in live cells.[4][15][16]

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase. Seed the transfected cells into a multi-well plate.

  • Compound and Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to the target protein to the cells. Then, add varying concentrations of your test compound (CPQ).

  • Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Signal Detection: Add the Nano-Glo® substrate to the wells. If the NanoLuc®-tagged target and the fluorescent tracer are in close proximity (<10 nm), Bioluminescence Resonance Energy Transfer (BRET) will occur.[16] Measure the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. If CPQ binds to the target protein, it will compete with and displace the fluorescent tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the concentration of CPQ to determine the IC50 value for target engagement in live cells.

Mandatory Visualizations

cluster_pathway CPQ Signaling Interactions CPQ This compound (CPQ) EGFR EGFR (L858R) CPQ->EGFR Intended Inhibition SRC SRC Family Kinase (e.g., SRC) CPQ->SRC Off-Target Inhibition RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates Proliferation Tumor Cell Proliferation RAS_RAF->Proliferation Drives FAK_STAT3 FAK/STAT3 Pathway SRC->FAK_STAT3 Activates Migration Cell Migration & Adhesion (Unexpected Phenotype) FAK_STAT3->Migration Promotes start Start: Unexpected Phenotype Observed hypothesis Hypothesize Off-Target Effect start->hypothesis biochem_screen Step 1: In Vitro Kinome Profiling (e.g., KINOMEscan) hypothesis->biochem_screen identify_hits Identify Potent Off-Target Hits (e.g., SRC, VEGFR2) biochem_screen->identify_hits cellular_validation Step 2: Cellular Target Engagement (CETSA or NanoBRET) identify_hits->cellular_validation confirm_binding Confirm CPQ Binds to Off-Target in Live Cells cellular_validation->confirm_binding phenotype_link Step 3: Functional Validation (siRNA/CRISPR of off-target) confirm_binding->phenotype_link phenocopy Does Knockdown of Off-Target Phenocopy CPQ Effect? phenotype_link->phenocopy conclusion_yes Conclusion: Phenotype is likely due to inhibition of this off-target. phenocopy->conclusion_yes  Yes conclusion_no Conclusion: Phenotype may be due to another off-target or a non-kinase target. phenocopy->conclusion_no  No start Problem: Unexpected Cellular Phenotype with CPQ q1 Is the phenotype consistent with inhibition of a known CPQ off-target (e.g., SRC)? start->q1 a1_yes Validate off-target role: 1. Check p-SRC levels. 2. Use siRNA for SRC. 3. Use unrelated SRC inhibitor. q1->a1_yes Yes a1_no Investigate novel off-targets q1->a1_no No end_validated Off-target confirmed. Use controls to mitigate. a1_yes->end_validated q2 Perform broad kinome screen to identify new potential targets. a1_no->q2 a2 Validate top hits from screen using cellular target engagement assays (CETSA/NanoBRET). q2->a2 end_reassess If no target is validated, reassess experimental setup or consider non-kinase targets. a2->end_reassess

References

Technical Support Center: Enhancing the Potency of 2-Pyridin-3-ylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the development of 2-pyridin-3-ylquinazoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purification

  • Question: My synthesis of the 2-pyridin-3-ylquinazoline core is resulting in low yields. What are some common causes and solutions?

    • Answer: Low yields in quinazoline synthesis can stem from several factors. Firstly, ensure your starting materials, such as anthranilic acid derivatives and the pyridine source, are pure and dry. Moisture can interfere with many of the condensation reactions.[1][2][3] Secondly, the choice of catalyst and reaction conditions is crucial. For instance, methods like microwave-assisted synthesis or the use of specific catalysts like copper or iron can significantly improve yields and reduce reaction times.[2][4] Consider exploring different synthetic routes, such as those starting from 2-aminobenzonitriles or (2-aminophenyl)methanols, which have been shown to be efficient.[4] Finally, purification can be a source of product loss. Recrystallization is a common method, but column chromatography may be necessary for more complex mixtures. Ensure you are using an appropriate solvent system for both the reaction and purification.

  • Question: I am having difficulty introducing substituents at specific positions of the quinazoline ring. What strategies can I employ?

    • Answer: The functionalization of the quinazoline ring is key to modulating potency. For substitutions at the C-4 position, a common strategy is to first synthesize the 4-chloroquinazoline intermediate, which can then readily react with various nucleophiles like anilines or amines.[5] For modifications at other positions, such as C-6 or C-7, it is often best to start with a pre-functionalized anthranilic acid derivative. Structure-activity relationship (SAR) studies have shown that substitutions at the 2, 6, and 8 positions can be critical for pharmacological activity.[6]

  • Question: My final compound is difficult to purify. What are some recommended purification techniques?

    • Answer: Purification of quinazoline derivatives can be challenging due to their often-polar nature and potential for multiple byproducts. Standard techniques include:

      • Recrystallization: This is often the first choice for crystalline solids. Experiment with different solvent systems (e.g., ethanol, methanol, acetic acid) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.[5]

      • Column Chromatography: For non-crystalline products or complex mixtures, silica gel column chromatography is effective. A gradient elution with a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol) is typically used.

      • Preparative HPLC: For obtaining highly pure compounds for biological testing, reverse-phase preparative HPLC can be employed.

Biological Evaluation & Potency Enhancement

  • Question: I am not observing the expected level of activity in my biological assays. What are some factors to consider for enhancing potency?

    • Answer: Enhancing the potency of 2-pyridin-3-ylquinazoline derivatives often involves a systematic approach to structure-activity relationship (SAR) studies. Key considerations include:

      • Substituents on the Quinazoline Core: The nature and position of substituents are critical. For example, in EGFR inhibitors, electron-withdrawing groups on a 4-anilino moiety can increase activity.[7] Halogen substitutions at the C-6 and C-8 positions have also been shown to improve antimicrobial activities.[8]

      • Modifications at the 4-position: Linking different moieties at the C-4 position can significantly impact potency. For instance, incorporating fragments that can form additional hydrogen bonds with the target protein is a common strategy.[7]

      • Target-Specific Modifications: Potency is target-dependent. For PI3K inhibitors, for example, specific side chains can enhance selectivity for different isoforms.[9][10] It is crucial to have a clear understanding of the target's active site to guide rational drug design.

  • Question: How do I select the appropriate cell lines for testing my anticancer 2-pyridin-3-ylquinazoline derivatives?

    • Answer: The choice of cell lines should be guided by the intended molecular target of your compounds. For example, if your derivatives are designed as EGFR inhibitors, you should use cell lines known to overexpress EGFR, such as A549 (lung cancer) or MCF-7 (breast cancer).[11][12] If targeting the PI3K/Akt pathway, cell lines with known mutations or hyperactivation of this pathway, like HCC827 (non-small cell lung cancer), would be appropriate.[9] It is also good practice to include a normal (non-cancerous) cell line, such as MRC-5, to assess cytotoxicity and selectivity.[12]

  • Question: My compounds show good enzymatic inhibition but poor cellular activity. What could be the reason?

    • Answer: A discrepancy between enzymatic and cellular activity is a common issue in drug development. Several factors could be at play:

      • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Physicochemical properties like lipophilicity (logP) and polar surface area (PSA) can influence this.

      • Metabolic Instability: The compound might be rapidly metabolized by the cells into an inactive form.

      • Efflux Pumps: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cell.

      • Drug-Likeliness: It is beneficial to check if your compounds adhere to guidelines like Lipinski's Rule of Five, which can predict oral bioavailability.[13]

Quantitative Data Summary

Table 1: Inhibitory Activity of Selected 2-Pyridin-3-ylquinazoline Derivatives against Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 21 EGFRwt46.1[7]
Compound 17 EGFR1.8[7]
HER2Significantly less affinity[7]
Lapatinib EGFRwt53.1[7]
EGFR10[7]
Staurosporine EGFR88.1[7]
Compound 2 EGFR96[11]

Table 2: Antiproliferative Activity of Selected Quinazoline Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 20 HepG212[7]
MCF-73[7]
Erlotinib HepG225[7]
MCF-720[7]
Compound 7i HCC8271.12[9]
Compound 7m HCC8271.20[9]
Compound 2 MCF-72.49[11]
Compound 6y S. aureus ATCC25923 (MIC50)0.36[14]
S. aureus JE2 (MIC50)0.02[14]

Experimental Protocols

General Synthesis of 6-Bromo-4-chloro-2-(pyridin-3-yl)quinazoline

This protocol is a representative synthesis for a key intermediate.

  • Step 1: Synthesis of 2-amino-5-bromobenzoic acid derivative. Start with a commercially available 5-bromoanthranilic acid. Protect the amine group, for example, through acylation with isonicotinoyl chloride in pyridine.[5]

  • Step 2: Cyclization to form the quinazolinone core. The resulting product is then cyclized to form 6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one. This can be achieved through heating.[5]

  • Step 3: Chlorination at the 4-position. The quinazolinone is then halogenated using a mixture of POCl3 and PCl5 under reflux to yield the 6-Bromo-4-chloro-2-(pyridin-4-yl)quinazoline intermediate.[5] This intermediate is now ready for nucleophilic substitution at the C-4 position.

MTT Assay for Cytotoxicity Evaluation

This is a standard colorimetric assay to assess the antiproliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Seed the desired cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (e.g., 5-bromoanthranilic acid) intermediate Intermediate Synthesis (e.g., 4-chloroquinazoline) start->intermediate final_compound Final Derivative Synthesis (Nucleophilic Substitution) intermediate->final_compound purification Purification (Chromatography/Recrystallization) final_compound->purification characterization Structural Characterization (NMR, MS) purification->characterization enzymatic_assay Enzymatic Assay (e.g., Kinase Inhibition) characterization->enzymatic_assay Pure Compound cellular_assay Cellular Assay (e.g., MTT Assay) characterization->cellular_assay Pure Compound sar_analysis SAR Analysis & Optimization enzymatic_assay->sar_analysis cellular_assay->sar_analysis sar_analysis->intermediate Iterative Design

Caption: A typical experimental workflow for the development of 2-pyridin-3-ylquinazoline derivatives.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (Proliferation, Survival, Growth) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt activates Quinazoline 2-Pyridin-3-ylquinazoline Derivatives Quinazoline->PI3K inhibits

Caption: The PI3K/Akt signaling pathway, a common target for 2-pyridin-3-ylquinazoline derivatives.

References

Technical Support Center: Synthesis of 3-Pyridyl-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-pyridyl-substituted quinazolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 3-pyridyl-substituted quinazolines?

A1: Common starting materials include anthranilic acid or its esters, which react with N-pyridyl ureas.[1] Alternative starting materials can include 2-aminonicotinic acid to create different ring systems.

Q2: How do substituents on the pyridine ring affect the reaction yield?

A2: The electronic properties of substituents on the pyridine ring significantly influence the reaction outcome. Electron-donating groups (e.g., methyl, methoxy) in positions 4 and 5 of the pyridine ring generally lead to higher yields of the desired 3-pyridyl-substituted quinazoline-2,4-diones.[1] Conversely, strong electron-withdrawing groups (e.g., nitro, cyano) can decrease the yield or even prevent the cyclocondensation step from occurring.[1]

Q3: What are some of the general challenges in quinazoline synthesis?

A3: Traditional methods for quinazoline synthesis can present several challenges, including the use of poorly available or highly toxic reagents, harsh reaction conditions, difficulties in product purification, and low yields.[1] However, newer one-step protocols that are metal-catalyst-free and proceed with moderate to good yields have been developed.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Strong electron-withdrawing substituent on the pyridine ring: Substituents like nitro (-NO2) or cyano (-CN) groups can deactivate the pyridine ring, hindering the cyclocondensation step.[1]- Consider using a pyridine starting material with electron-donating or neutral substituents if the synthetic route allows. - If the electron-withdrawing group is essential, you may need to explore alternative synthetic strategies or catalyst systems.
Suboptimal reaction temperature: The reaction may not be proceeding to completion.- Ensure the reaction is heated to the recommended temperature (e.g., 120 °C for the annulation of anthranilic esters with N-pyridyl ureas).[1]
Incomplete reaction: The reaction time may be insufficient for the cyclocondensation to occur.- Increase the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.
Formation of a Major Byproduct Intermediate urea formation: With strong electron-withdrawing groups on the pyridine ring, the reaction may stall after the formation of the N-aryl-N'-pyridyl urea intermediate.[1]- Attempt to force the cyclization by increasing the reaction temperature or time. - Isolate the urea intermediate and attempt the cyclization under different, possibly more forcing, conditions.
Difficulty in Product Purification Similar polarity of product and starting materials/byproducts: This can make chromatographic separation challenging.- Recrystallization can be an effective purification method for quinazoline derivatives. - Explore different solvent systems for column chromatography to improve separation.

Data Presentation

Table 1: Effect of Pyridine Ring Substituents on the Yield of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones

Substituent on Pyridine Ring Position Yield (%) Reference
4-Methyl470[1]
5-Methyl548[1]
3,5-Dimethyl3, 586[1]
4-Methoxy479[2]
4-Nitro419[1]
5-Cyano50 (reaction suppressed)[1]
Unsubstituted-57[2]

Experimental Protocols

Synthesis of 3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione [1]

Materials:

  • 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea

  • Ethyl anthranilate

  • Diethyl ether

Procedure:

  • Combine 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea (0.2 mmol) and ethyl anthranilate (1 mmol) in a reaction vial.

  • Stir the resulting mixture at 120 °C for 20 hours.

  • Cool the reaction mixture to room temperature.

  • Treat the mixture with 5 mL of diethyl ether.

  • Separate the resulting precipitate by filtration.

  • Wash the precipitate with diethyl ether to yield the pure product.

Characterization Data for 3-(4-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione:

  • Appearance: White powder

  • Yield: 70%

  • Melting Point: 266–268 °C

  • 1H NMR (400 MHz, DMSO-d6) δ: 11.63 (s, 1H), 8.51–8.41 (m, 1H), 7.99–7.89 (m, 1H), 7.78–7.67 (m, 1H), 7.39–7.31 (m, 2H), 7.31–7.20 (m, 2H), 2.39 (s, 3H).

  • 13C NMR (101 MHz, DMSO-d6) δ: 162.1, 149.9, 149.7, 149.2, 148.9, 139.9, 135.5, 127.5, 125.0, 124.8, 122.8, 115.4, 114.1, 20.3.

  • HRMS (ESI), m/z: [M + Na]+ calcd. for C14H11N3O2 276.0743; found 276.0750.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Starting Materials: - N-pyridyl urea (0.2 mmol) - Ethyl anthranilate (1 mmol) react Stir at 120 °C for 20h start->react Heat cool Cool to Room Temperature react->cool add_ether Add Diethyl Ether cool->add_ether filter Filter Precipitate add_ether->filter wash Wash with Diethyl Ether filter->wash product Pure 3-Pyridyl-Substituted Quinazoline-2,4-dione wash->product

Caption: General experimental workflow for the synthesis of 3-pyridyl-substituted quinazoline-2,4-diones.

troubleshooting_flowchart start Low or No Product Yield? check_substituents Check Pyridine Substituents start->check_substituents is_ewg Strong Electron-Withdrawing Group (EWG) Present? check_substituents->is_ewg ewg_solution Consider alternative starting material or different synthetic route. is_ewg->ewg_solution Yes check_conditions Review Reaction Conditions is_ewg->check_conditions No ewg_solution->check_conditions temp_time Temperature and Time Optimal? check_conditions->temp_time optimize_conditions Increase temperature and/or reaction time. Monitor progress. temp_time->optimize_conditions No success Successful Synthesis temp_time->success Yes optimize_conditions->success

Caption: Troubleshooting flowchart for low yield in 3-pyridyl-substituted quinazoline synthesis.

References

Technical Support Center: Improving Metabolic Stability of 2-Anilino Quinazoline Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental assessment of the metabolic stability of 2-anilino quinazoline antimalarials.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during in vitro metabolic stability studies.

Problem Potential Cause Recommended Solution
High variability in microsomal stability assay results between replicates. - Inconsistent pipetting of microsomes or cofactors. - Microsomes not uniformly suspended. - Temperature fluctuations during incubation.- Use calibrated pipettes and ensure consistent technique. - Gently vortex the microsomal suspension before aliquoting. - Ensure the incubator maintains a stable 37°C.
Compound appears metabolically stable, but in vivo clearance is high. - Metabolism is not primarily mediated by CYPs (Phase I). - Involvement of Phase II metabolic pathways not captured in the microsomal assay. - Extrahepatic metabolism (e.g., in the intestine or plasma).- Conduct a hepatocyte stability assay to assess both Phase I and Phase II metabolism. - Perform stability assays using intestinal microsomes or S9 fractions, and plasma.
Precipitation of the test compound in the incubation medium. - Low aqueous solubility of the 2-anilino quinazoline analog. - The concentration of the compound exceeds its solubility limit in the assay buffer.- Reduce the final concentration of the test compound. - Increase the percentage of organic solvent (e.g., DMSO) in the final incubation, ensuring it does not exceed a concentration that inhibits enzyme activity (typically <1%).
Rapid disappearance of the parent compound in the absence of NADPH. - Non-enzymatic degradation of the compound. - Presence of contaminating enzymes in the microsomal preparation that do not require NADPH.- Run a control incubation without microsomes to assess chemical stability in the buffer. - Ensure the use of high-quality, well-characterized liver microsomes.
No metabolism is observed for a compound expected to be metabolized. - The compound is a poor substrate for the CYPs present in the liver microsomes used (human vs. mouse). - The concentration of the compound is too low to detect turnover. - The analytical method (LC-MS/MS) is not sensitive enough.- Test the compound in microsomes from different species. - Increase the compound concentration, being mindful of solubility. - Optimize the LC-MS/MS method for better sensitivity and detection of the parent compound and potential metabolites.
Metabolite identification is challenging due to complex chromatograms. - Co-elution of metabolites with endogenous matrix components. - Formation of multiple, low-abundance metabolites.- Optimize the chromatographic gradient to improve the separation of metabolites. - Use high-resolution mass spectrometry to aid in elemental composition determination. - Increase the incubation time or compound concentration to enhance the formation of minor metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities of 2-anilino quinazoline antimalarials?

A1: The most frequently observed metabolic hotspots include the 4-position of the aniline ring and methoxy substituents. These sites are prone to O-demethylation and subsequent oxidation. Another common metabolic pathway is hydro-dehalogenation, particularly for compounds with fluorine substituents.[1][2]

Q2: How can I improve the metabolic stability of my 2-anilino quinazoline compounds?

A2: A common strategy is to replace metabolically labile groups with more stable alternatives. For instance, replacing a methoxy group with a halogen or a methyl group can block O-demethylation. Incorporating heteroatoms into the quinazoline ring system has also been explored to improve overall physicochemical properties, including metabolic stability.[1][2]

Q3: Which in vitro assay is best to start with for assessing metabolic stability?

A3: The liver microsomal stability assay is a good initial screen. It is a relatively high-throughput and cost-effective method to assess Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes. If a compound shows high stability in microsomes but is still expected to be cleared metabolically, a hepatocyte stability assay should be performed to evaluate both Phase I and Phase II metabolism.

Q4: What are the key parameters I should determine from a microsomal stability assay?

A4: The primary data to collect is the rate of disappearance of the parent compound over time. From this, you can calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). These parameters are crucial for predicting the in vivo hepatic clearance of the compound.

Q5: My compound is more rapidly metabolized in mouse liver microsomes than in human liver microsomes. What does this signify?

A5: This indicates species differences in metabolism, which is a common observation. The expression and activity of CYP isoforms can vary significantly between species. This finding is important for selecting the appropriate animal model for in vivo efficacy and pharmacokinetic studies to better predict human outcomes.[1]

Data Presentation

The following table summarizes in vitro metabolic stability data for a series of 2-anilino quinazoline analogs, highlighting the impact of structural modifications on metabolic clearance.

Compound IDR1 (4-position of quinazoline)R2 (2-anilino)Mouse Liver Microsome CLint (µL/min/mg)Human Liver Microsome CLint (µL/min/mg)
1 Furfurylamino4-methoxy>20085
2 Furfurylamino4-fluoro15055
3 Benzylamino4-methoxy12040
4 Benzylamino4-fluoro9025
5 4-Amino-1-methylpiperidinyl3-chloro-4-fluoro6015
6 2-(4-methylpiperazin-1-yl)ethylamino3-chloro-4-fluoro11030

Data is representative and compiled from literature to illustrate structure-metabolism relationships.[1][2]

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled human or mouse liver microsomes (20 mg/mL)

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system solution A (NRS-A: NADP+, glucose-6-phosphate)

  • NADPH regenerating system solution B (NRS-B: glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard (e.g., tolbutamide)

  • 96-well incubation plates and collection plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare the incubation mixture by adding microsomes to the potassium phosphate buffer to a final concentration of 0.5 mg/mL.

  • Add the test compound to the incubation mixture to a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Centrifuge the collection plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Hepatocyte Stability Assay

Objective: To assess the overall metabolic stability of a test compound in intact liver cells, including both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved human or mouse hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (10 mM in DMSO)

  • Control compounds

  • Acetonitrile with an internal standard

  • Suspension culture plates (e.g., 24-well plates)

  • Orbital shaker in a CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol and resuspend them in the incubation medium to a final density of 0.5 x 10^6 viable cells/mL.

  • Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.

  • Incubate the cell suspension at 37°C in a humidified atmosphere with 5% CO2 on an orbital shaker.

  • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension and add it to cold acetonitrile with an internal standard.

  • Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.

  • Calculate the rate of depletion of the parent compound to determine the half-life and intrinsic clearance.

Visualizations

The metabolic stability of xenobiotics, including 2-anilino quinazoline antimalarials, is influenced by the expression and activity of drug-metabolizing enzymes, which are regulated by complex signaling pathways.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound Test Compound (2-Anilino Quinazoline) mix Incubation at 37°C compound->mix microsomes Liver Microsomes (Human or Mouse) microsomes->mix cofactors NADPH Regenerating System cofactors->mix quench Reaction Quenching (Acetonitrile) mix->quench Time Points analyze LC-MS/MS Analysis quench->analyze data Data Interpretation (t½, CLint) analyze->data

Caption: Workflow for a typical in vitro microsomal stability assay.

signaling_pathways drug 2-Anilino Quinazoline AhR AhR drug->AhR PXR PXR drug->PXR CAR CAR drug->CAR Metabolites Metabolites drug->Metabolites Metabolized by xenobiotics Other Xenobiotics xenobiotics->AhR xenobiotics->PXR xenobiotics->CAR XRE XRE Activation AhR->XRE dimerizes with ARNT PXR->XRE dimerizes with RXR CAR->XRE dimerizes with RXR CYP_Gene CYP Gene Transcription XRE->CYP_Gene CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4, CYP2D6) CYP_Gene->CYP_Enzymes Translation

Caption: Regulation of CYP450 expression by nuclear receptors.

References

Technical Support Center: Purification of 4-Chloro-2-pyridin-3-ylquinazoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-2-pyridin-3-ylquinazoline and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common purification techniques for chloro-quinazoline derivatives are column chromatography and recrystallization.[1][2][3] Column chromatography is effective for separating the target compound from impurities with different polarities.[2][3] Recrystallization is a cost-effective method for purifying solid compounds to a high degree of purity, provided a suitable solvent is found.[1][4][5]

Q2: How do I choose between column chromatography and recrystallization?

A2: The choice depends on the nature and quantity of impurities. If the crude product contains a mixture of several impurities with varying polarities, column chromatography is generally the preferred initial purification step.[2][3] If the crude product is relatively pure (>90%) with minor impurities, recrystallization can be a highly effective final purification step to obtain a crystalline solid with high purity.[1][5]

Q3: What are some recommended solvent systems for column chromatography of this compound?

A3: Based on structurally similar compounds, common solvent systems for column chromatography are gradients of ethyl acetate in hexane or methanol in dichloromethane.[3][6] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the product and impurities.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: For quinazoline derivatives, ethanol is a frequently used recrystallization solvent.[4][7] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][8] Other solvents to consider for screening include isopropanol, acetonitrile, or mixtures of solvents like ethyl acetate/hexane.

Q5: How can I assess the purity of my this compound after purification?

A5: Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) provides a quick check for the presence of impurities. High-performance liquid chromatography (HPLC) offers a more quantitative assessment of purity. Structural confirmation and purity are ultimately determined by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Multiple spots on TLC after column chromatography 1. Inappropriate solvent system (poor separation). 2. Co-elution of impurities with the product. 3. Degradation of the compound on silica gel.1. Optimize the eluent system using TLC. Try different solvent mixtures (e.g., dichloromethane/methanol, ethyl acetate/hexane) to improve separation. 2. Consider using a different stationary phase (e.g., alumina) or a different chromatography technique like reverse-phase chromatography. 3. Check the stability of your compound on silica. If it is degrading, minimize contact time with the silica gel by running the column faster or switching to a less acidic stationary phase.
Low yield after column chromatography 1. Product is too soluble in the eluent and elutes too quickly. 2. Product is strongly adsorbed on the silica gel. 3. The compound is not fully extracted from the reaction mixture before purification.1. Use a less polar eluent system. 2. Use a more polar eluent system to elute the compound. Adding a small percentage of a polar solvent like methanol can help. 3. Ensure your work-up procedure effectively extracts the product into the organic phase.[10]
Compound does not crystallize during recrystallization 1. The solution is not supersaturated. 2. The chosen solvent is not suitable. 3. Presence of impurities inhibiting crystallization.1. Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod or adding a seed crystal. 2. Screen for other potential recrystallization solvents.[5] 3. If the compound is too impure, first purify by column chromatography to remove impurities that may be hindering crystallization.[2]
Oily product obtained after recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. Rapid cooling of the solution.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation instead of oiling out.

Data Presentation

Table 1: Exemplary Column Chromatography Conditions for Quinazoline Derivatives
Compound Type Stationary Phase Eluent System Reference
2-Chloro-4-anilinoquinazolinesSilica GelDichloromethane:Methanol (99:1)[6]
4-Phenoxy-2-phenylquinazolineSilica GelEthyl Acetate in Hexane[11]
5-Chloro-1-methyl-4-phenylquinazolin-2(1H)-oneSilica GelEthyl Acetate/Hexane (1:2)[3]
Table 2: Common Recrystallization Solvents for Quinazoline Derivatives
Compound Type Recrystallization Solvent Reference
3-Benzimidazolyl-4(3H)-quinazolinone95% Ethanol[4]
2,4-Disubstituted quinazolinesEthanol[7]
Substituted quinazolinesAcetic Acid[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a general procedure and may require optimization.

  • Preparation of the Column: A glass column is packed with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent or a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica with the adsorbed compound is carefully added to the top of the packed column.

  • Elution: The column is eluted with a solvent system determined by prior TLC analysis (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent is gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.[3][9]

Protocol 2: Purification by Recrystallization

This is a general procedure and the choice of solvent is critical.[5]

  • Solvent Selection: Choose a solvent in which this compound is poorly soluble at room temperature but very soluble at its boiling point (e.g., ethanol).

  • Dissolution: The crude solid is placed in a flask, and a minimal amount of the hot solvent is added to completely dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried to remove any remaining solvent.[8]

Visualizations

experimental_workflow_chromatography cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Collection cluster_finish Final Steps prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample dissolve_crude Dissolve Crude Product adsorb_silica Adsorb onto Silica dissolve_crude->adsorb_silica adsorb_silica->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Purification by Column Chromatography.

experimental_workflow_recrystallization start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temp hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_crystals Vacuum Filtration ice_bath->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Purification by Recrystallization.

References

Technical Support Center: Troubleshooting Low Efficacy in Quinazoline Anticancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy with quinazoline-based anticancer agents in their studies.

Frequently Asked Questions (FAQs)

Q1: My quinazoline compound shows high potency in enzymatic assays but low efficacy in cell-based assays. What are the potential reasons?

A1: Several factors can contribute to this discrepancy:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Drug Efflux: Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized into inactive forms by cellular enzymes.

  • Off-Target Effects: In a cellular context, the compound might engage with other targets that counteract its intended therapeutic effect.

  • Scaffold-Specific Issues: The core quinazoline structure itself might be prone to metabolic liabilities that are not apparent in a purified enzyme assay.

Q2: I'm observing the development of resistance to my quinazoline inhibitor in my long-term cell culture experiments. What are the common mechanisms of resistance?

A2: Acquired resistance is a significant challenge in cancer therapy. For quinazoline inhibitors, especially those targeting the Epidermal Growth Factor Receptor (EGFR), common resistance mechanisms include:

  • Secondary Mutations in the Target Protein: For EGFR inhibitors like gefitinib and erlotinib, the "gatekeeper" T790M mutation is a primary cause of resistance. This mutation increases the receptor's affinity for ATP, making the inhibitor less competitive.[1][2] Another clinically relevant mutation is C797S, which affects the binding of third-generation covalent inhibitors like osimertinib.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating another. For instance, amplification of the MET proto-oncogene can lead to EGFR-independent activation of downstream signaling.[1][3]

  • Increased Target Expression: Cells may increase the production of the target protein, such as thymidylate synthase, requiring higher concentrations of the drug to achieve the same level of inhibition.[4]

  • Impaired Drug Transport and Metabolism: Changes in drug transporter expression or metabolic enzyme activity can reduce the intracellular concentration of the quinazoline agent.[4][5]

Q3: What are some strategies to overcome acquired resistance to quinazoline anticancer agents?

A3: Addressing drug resistance often requires a multi-pronged approach:

  • Development of Next-Generation Inhibitors: Designing novel quinazoline derivatives that can effectively inhibit mutated forms of the target protein (e.g., osimertinib for the T790M EGFR mutation).[1][6]

  • Combination Therapy: Using the quinazoline inhibitor in conjunction with other therapeutic agents that target different signaling pathways or cellular processes. For example, combining an EGFR inhibitor with a MET inhibitor.

  • Allosteric Inhibitors: Developing inhibitors that bind to a site on the target protein other than the ATP-binding pocket, which can be effective against resistance mutations in the ATP-binding site.[1]

  • Dual-Target Inhibitors: Designing single molecules that can inhibit two or more key targets simultaneously, such as dual EGFR/c-Met inhibitors.[3]

Troubleshooting Guide: Low Efficacy of Quinazoline Compounds

Observed Problem Potential Cause Suggested Troubleshooting Steps
Low potency in initial in vitro screening Poor compound design or synthesis.- Verify the chemical structure and purity of the compound using analytical methods (NMR, Mass Spectrometry, HPLC).- Perform structure-activity relationship (SAR) studies to optimize the quinazoline scaffold for the intended target.[7]
High IC50 values in specific cancer cell lines - Cell line may not be dependent on the targeted pathway.- Presence of pre-existing resistance mechanisms.- Screen a panel of cancer cell lines with known genetic backgrounds to identify sensitive and resistant lines.[8][9][10]- Characterize the expression and mutation status of the target protein in the cell lines being used.
Inconsistent results between experimental replicates - Issues with compound solubility.- Variability in cell culture conditions.- Ensure complete solubilization of the quinazoline compound in the appropriate solvent (e.g., DMSO) and culture medium.- Standardize cell seeding density, passage number, and treatment duration.
Toxicity observed in normal (non-cancerous) cell lines Lack of selectivity for the cancer-specific target.- Compare the cytotoxic effects on cancer cell lines versus normal cell lines to determine the therapeutic index.[11]- Modify the quinazoline structure to enhance selectivity for the cancer target.[6]
Poor in vivo efficacy despite good in vitro activity - Unfavorable pharmacokinetic properties (e.g., poor absorption, rapid metabolism, short half-life).- Ineffective drug delivery to the tumor site.- Conduct pharmacokinetic studies in animal models to assess the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.- Consider formulation strategies to improve drug delivery.

Quantitative Data Summary

Table 1: In Vitro Anticancer Activity of Selected Quinazoline Derivatives

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
Gefitinib EGFRA549 (NSCLC)15.59[12]
Erlotinib EGFRA431 (Epidermoid Carcinoma)8.37[12]
Compound 10g Not SpecifiedA549 (NSCLC)43.99[8]
Compound 10h Not SpecifiedMCF-7 (Breast Cancer)49.93[8]
Compound 3o Not SpecifiedA549 (NSCLC)4.26[9]
Compound 3o Not SpecifiedHCT116 (Colon Cancer)3.92[9]
Compound 3o Not SpecifiedMCF-7 (Breast Cancer)0.14[9]
Compound 32 Not SpecifiedA549 (NSCLC)0.02[13]
Compound 4 AKTCaco-2 (Colon Cancer)23.31[14]
Compound 9f Not SpecifiedPC-3 (Prostate Cancer)14.7[11]
Compound 9f Not SpecifiedMCF-7 (Breast Cancer)16.5[11]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of quinazoline compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinazoline compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis for Target Protein Expression

This protocol is used to determine the expression levels of the target protein and downstream signaling molecules.

  • Cell Lysis: Treat cells with the quinazoline compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP ATP ATP->EGFR Binds to kinase domain Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation T790M T790M Mutation (Resistance) T790M->Quinazoline Reduces Binding

Caption: EGFR signaling pathway and mechanism of quinazoline inhibitor resistance.

Experimental_Workflow cluster_in_vitro Enzymatic Assays cluster_cell_based Cellular Response cluster_mechanism Target Validation start Start: Quinazoline Compound in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based kinase_assay Kinase Inhibition in_vitro->kinase_assay mechanism Mechanism of Action Studies cell_based->mechanism mtt_assay MTT (Viability) cell_based->mtt_assay apoptosis_assay Apoptosis Assay cell_based->apoptosis_assay in_vivo In Vivo Studies (Xenograft Models) mechanism->in_vivo western_blot Western Blot mechanism->western_blot pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy_eval Efficacy Evaluation pk_pd->efficacy_eval end_high High Efficacy: Lead Candidate efficacy_eval->end_high Yes end_low Low Efficacy: Troubleshoot & Optimize efficacy_eval->end_low No

Caption: Experimental workflow for assessing quinazoline anticancer efficacy.

References

Technical Support Center: Optimization of 2-Arylquinazoline Lead Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in the optimization of lead compounds from the 2-arylquinazoline series.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis, biological evaluation, and mechanism of action studies of 2-arylquinazoline derivatives.

Synthesis

Q1: My synthesis of the 2-arylquinazolin-4(3H)-one core is resulting in low yields. What are some common pitfalls and solutions?

A1: Low yields can stem from several factors. A common method involves the reaction of anthranilamides with aromatic aldehydes, which requires aerobic oxidation to complete the cyclization. Ensure your reaction is open to the air or has an adequate supply of oxygen. For substitutions at the 4-position, a direct amination of the quinazolinone can be low-yielding.[1] A more robust, two-step approach is often preferred: first, chlorination of the 4-position using phosphorus oxychloride (POCl₃), followed by a nucleophilic aromatic substitution (SNAr) with the desired amine or hydrazine.[1][2]

Q2: I am having difficulty with the chlorination step to produce 4-chloro-2-arylquinazoline. The reaction is messy and the yield is poor. How can this be optimized?

A2: The chlorination of the 2-arylquinazolin-4(3H)-one using POCl₃ can indeed lead to multiple side products.[1] Key parameters to control are temperature and reaction time. A typical procedure involves heating the quinazolinone with excess POCl₃ at around 100°C for 4-5 hours.[2] The addition of a base like triethylamine (TEA) can sometimes facilitate the reaction.[3][4] After the reaction, it is crucial to carefully quench the excess POCl₃ with ice. The crude 4-chloro intermediate is often sufficiently pure for the subsequent substitution step without extensive purification.[2]

Q3: What are the best strategies for introducing amine substituents at the 4-position of the quinazoline ring?

A3: As mentioned, the most reliable method is the SNAr reaction on a 4-chloro-2-arylquinazoline intermediate.[3][4] This intermediate readily reacts with various primary or secondary amines and hydrazines. For instance, reacting the 4-chloro intermediate with hydrazine hydrate in ethanol at 70°C is an effective way to produce 2-arylquinazolin-4-hydrazines.[2] An alternative for direct amination from the quinazolinone is using a BOP-mediated (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) hydroxyl-activation, which can be more convenient than the deoxychlorination-amination sequence.[1]

Biological Evaluation

Q4: My compounds are showing high cytotoxicity against host cells (e.g., macrophages), leading to a poor selectivity index. How can I improve selectivity?

A4: The substituent at the 4-position of the quinazoline core is a key determinant of both potency and selectivity. Modifying this position can dissociate activity against the target pathogen from host cell toxicity. For example, introducing alkyl-polyamine motifs at the 4-position has been shown to significantly increase the selectivity index against Leishmania donovani compared to the standard drug miltefosine.[1] Similarly, functionalization with a 5-nitrofuryl-hydrazinyl moiety at the 4-position generated compounds with a good selectivity index (15-17) against Trypanosoma cruzi and Leishmania infantum.[5][6]

Q5: My 2-arylquinazoline derivatives are not showing the expected level of antiparasitic or anticancer activity. Which structural features are critical for potency?

A5: Structure-activity relationship (SAR) studies highlight several key features.

  • 4-Position: Replacing the carbonyl oxygen of the quinazolinone scaffold with other functionalities is a common and effective strategy. Hydrazinyl and 5-nitrofuryl-hydrazinyl groups have been shown to significantly boost antitrypanosomatid activity.[5][6] For anticancer activity, various substituted amino groups are often employed.[7][8]

  • 2-Aryl Group: The substitution pattern on the 2-aryl ring is also important. For antitrypanosomal agents, electron-deficient phenyl rings (e.g., 4-chloro, 3-methoxy, 4-fluoro) have led to compounds with good activity profiles.[2] In anticancer applications, bulky aryl groups have been explored to enhance binding to targets like topoisomerase.[9]

Mechanism of Action (MoA) Studies

Q6: I hypothesize that my compounds act as antifolates. How can I experimentally verify this?

A6: A standard indirect assay involves competitive binding with folic acid (FA). You can determine the half-maximal inhibitory concentration (IC₅₀) of your compound against the parasite or cell line in media with and without the addition of varying concentrations of FA. If the compound is an antifolate, its IC₅₀ value will increase in the presence of exogenous FA, as the FA competes for the same enzyme in the folate biosynthesis pathway.[2][5]

Q7: How can I test if my compounds are inducing oxidative stress through the production of Nitric Oxide (NO) or Reactive Oxygen Species (ROS)?

A7:

  • NO Production: The Griess assay is a common method to quantify NO production. This involves measuring the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the supernatant of parasite or cell cultures treated with your compound.[5]

  • ROS Production: ROS levels can be measured using fluorescent probes. Parasites are first incubated with a cell-permeable probe (like H₂DCFDA), followed by treatment with your compound. The probe is oxidized by ROS to a highly fluorescent compound, and the increase in fluorescence, measured by fluorometry or flow cytometry, corresponds to the level of intracellular ROS.

Q8: How can I confirm if my 2-arylquinazoline derivative is an ATP-competitive kinase inhibitor?

A8: To determine the mode of inhibition, you need to perform enzyme kinetic analysis. This involves measuring the initial reaction rates of the target kinase at various concentrations of both your inhibitor and the substrate (ATP). By plotting the data (e.g., using a Lineweaver-Burk plot), you can determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP. This approach has been successfully used to classify 2-arylquinazoline derivatives as ATP-competitive inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1).[10]

Quantitative Data Summary

The following tables summarize the biological activity of representative 2-arylquinazoline derivatives against various targets.

Table 1: Antitrypanosomatid Activity of 2-Arylquinazoline Derivatives

Compound SeriesModification at 4-PositionTarget OrganismIC₅₀ (µM)Selectivity Index (SI)Reference
1c Carbonyl (C=O)L. infantum>25-
2c Hydrazine (-NHNH₂)L. infantum1.21-
3b 5-Nitrofuryl-hydrazinylL. infantum0.8115.1[6]
3b 5-Nitrofuryl-hydrazinylT. cruzi0.6117.6[6]
27 Alkyl-polyamineL. donovani5.013.5[1]
Miltefosine (Standard Drug)L. donovani10.53.42[1]

Table 2: In Vitro Cytotoxicity of 2-Arylquinazoline Derivatives Against Cancer Cell Lines

CompoundTarget Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Reference
9p HT-29 (Colon)0.015Iressa0.67[7]
9p H-460 (Lung)0.031Iressa0.13[7]
1l KB (Carcinoma)0.08Ellipticine1.12[9]
1l MCF-7 (Breast)0.02Ellipticine1.24[9]
4a KB (Carcinoma)6.5 (µg/mL)--[8]

Experimental Protocols

General Synthesis of 2-Aryl-4-aminoquinazoline Derivatives

This protocol describes a common two-step synthesis starting from a 2-arylquinazolin-4(3H)-one.

  • Step 1: Synthesis of 4-chloro-2-arylquinazoline

    • To a flask containing the 2-arylquinazolin-4(3H)-one (1 equivalent), add phosphorus oxychloride (POCl₃, 6 equivalents).[2]

    • Heat the reaction mixture at 100°C for 4-5 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with an aqueous base (e.g., NaHCO₃ or NH₄OH) until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum. The resulting 4-chloro-2-arylquinazoline is often used in the next step without further purification.

  • Step 2: Synthesis of 4-amino/hydrazino-2-arylquinazoline

    • Dissolve the 4-chloro-2-arylquinazoline intermediate (1 equivalent) in a suitable solvent such as ethanol.[2]

    • Add the desired amine or hydrazine hydrate (4 equivalents).

    • Heat the mixture at 70°C for 2 hours or stir at room temperature, monitoring by TLC.[2][11]

    • After the reaction is complete, cool the mixture. If a precipitate forms, filter the solid.

    • If no precipitate forms, evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, acetic acid) or by column chromatography to yield the final compound.[11]

In Vitro Antipromastigote/Amastigote Assay (MTT Assay)

This protocol is used to determine the IC₅₀ of compounds against Leishmania promastigotes.[1]

  • Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).

  • Seed 1x10⁶ cells/well into a 96-well plate.

  • Add serial dilutions of the test compounds (dissolved in DMSO) to the wells and incubate at 22°C for 72 hours. Use Miltefosine as a standard drug control.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Add 50 µL of lysis buffer (10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using a dose-response curve.

Visualizations

The following diagrams illustrate key workflows and concepts in the optimization of 2-arylquinazoline lead compounds.

G cluster_start Starting Materials cluster_main Core Synthesis & Functionalization A Anthranilamide C 2-Arylquinazolin-4(3H)-one A->C B Aromatic Aldehyde B->C D 4-Chloro-2-arylquinazoline (Intermediate) C->D  POCl3 F Final 2,4-Disubstituted Quinazoline Derivative D->F E Amine / Hydrazine / Alcohol E->F  SNAr Reaction

Caption: General synthetic workflow for 2,4-disubstituted quinazoline derivatives.

G cluster_compound 2-Arylquinazoline Derivative cluster_moa Proposed Mechanisms of Action cluster_outcome Cellular Effect Comp Lead Compound M1 Antifolate Activity Comp->M1 Inhibits Folate Biosynthesis M2 NO Production Comp->M2 Hydrazine Moiety Oxidation M3 ROS Production Comp->M3 Nitro Group Bio-reduction Outcome Parasite / Cancer Cell Death M1->Outcome M2->Outcome M3->Outcome

Caption: Multiple proposed mechanisms of action for 2-arylquinazoline derivatives.

G A Hit Identification (HTS / Virtual Screening) B Synthesis of Initial 2-Arylquinazoline Series A->B C In Vitro Biological Evaluation (Potency, Cytotoxicity) B->C D SAR Analysis C->D E Rational Design of New Analogs D->E SAR Data F Mechanism of Action Studies D->F Potent Hits G ADME/Tox Profiling (Solubility, Metabolism) D->G Selective Hits E->B Iterative Cycle H Optimized Lead Compound F->H G->H

Caption: Iterative workflow for the lead optimization of 2-arylquinazoline compounds.

References

Technical Support Center: Quinazoline Kinase Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating resistance mechanisms to quinazoline kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Section 1: General FAQs on Resistance Mechanisms

This section covers fundamental questions about the development of resistance to quinazoline-based kinase inhibitors.

Q1: What are the primary mechanisms of acquired resistance to quinazoline EGFR inhibitors like gefitinib or erlotinib?

A1: Acquired resistance to first-generation quinazoline EGFR inhibitors primarily develops through two main avenues:

  • On-Target Modifications: This involves secondary mutations in the EGFR kinase domain. The most common is the T790M "gatekeeper" mutation, which is found in 50-60% of resistant tumors.[1][2] This mutation increases the receptor's affinity for ATP, reducing the inhibitor's ability to bind effectively.[3]

  • Bypass Signaling Pathway Activation: The cancer cells activate alternative signaling pathways to bypass their dependency on EGFR. The most frequently observed mechanism is the amplification of the MET oncogene, which occurs in about 20% of resistant cases.[2] This leads to MET-driven signaling that reactivates downstream pathways like PI3K/AKT, even when EGFR is inhibited.[4]

Q2: How do irreversible quinazoline inhibitors differ from reversible ones in the context of resistance?

A2: Reversible inhibitors, like gefitinib and erlotinib, bind non-covalently to the ATP-binding site of the kinase.[5] Resistance, particularly via the T790M mutation, can prevent these drugs from binding effectively.[3] Irreversible inhibitors, such as afatinib and dacomitinib, were designed to overcome this by forming a covalent bond with a cysteine residue (C797) in the active site.[6][7] This allows them to inhibit EGFR even in the presence of the T790M mutation. However, resistance can still emerge against these drugs, most notably through a tertiary C797S mutation which prevents this covalent bond from forming.[8]

Section 2: Troubleshooting Experimental Assays

This section provides practical guidance for common laboratory techniques used to study drug resistance.

Cell-Based Assays: Measuring Drug Response

Q3: My cell viability assay (MTT/CCK-8) results are inconsistent when determining the IC50 of our resistant cell line. What could be the cause?

A3: Inconsistent IC50 values often stem from variability in experimental conditions. Here are key factors to check:

  • Cell Seeding Density: Using too few cells can make drug effects seem more potent than they are, while too many cells can lead to confluence and cell death unrelated to the drug.[9] Ensure you use a consistent number of healthy, log-phase cells for each experiment.[9]

  • Drug Dilution and Storage: Prepare fresh drug dilutions for each experiment from a validated stock solution. If using DMSO for solubilization, ensure the final concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[9]

  • Incubation Time: The duration of drug exposure is critical. If the culture period is long (e.g., over 48 hours), consider changing the medium to maintain cell health and ensure consistent drug concentration.[9]

  • Contamination: Bacterial or fungal contamination can affect the colorimetric readout of MTT and CCK-8 assays, leading to inaccurate absorbance readings.[9] Always practice sterile techniques.

Experimental Workflow: Generating and Validating Resistant Cell Lines

Below is a typical workflow for developing and characterizing a drug-resistant cell line model.

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Validation cluster_2 Phase 3: Mechanism Interrogation start Parental Cell Line treat_low Treat with low-dose Inhibitor (IC50) start->treat_low increase_dose Gradually Increase Inhibitor Concentration treat_low->increase_dose clones Isolate Resistant Clones increase_dose->clones viability Confirm IC50 Shift (Cell Viability Assay) clones->viability western Assess Target Pathway (Western Blot) viability->western ngs Sequence for Mutations (NGS/Sanger) western->ngs fish Check for Amplification (FISH/ddPCR) ngs->fish pathway Profile Bypass Pathways (Phospho-Arrays) fish->pathway

Caption: Workflow for developing and analyzing drug-resistant cell lines.

Protein Analysis: Western Blotting for Phospho-Kinases

Q4: I'm not getting a clear signal for my phosphorylated kinase (e.g., p-EGFR) on my Western blot, or the background is too high. How can I fix this?

A4: Detecting phosphorylated proteins requires specific precautions to preserve the labile phosphate groups and ensure antibody specificity.[10]

Troubleshooting Steps:

  • Sample Preparation is Crucial: Always keep samples on ice and use ice-cold buffers. Crucially, add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use to prevent dephosphorylation.[11]

  • Optimize Blocking Conditions: Avoid using non-fat milk as a blocking agent. Milk contains casein, a phosphoprotein that can cause high background by non-specifically binding to your phospho-specific antibody.[12] Use Bovine Serum Albumin (BSA) instead.[10]

  • Use the Right Buffers: Do not use Phosphate-Buffered Saline (PBS) for washing or antibody dilution steps. The phosphate ions in PBS can compete with the antibody for binding to the phospho-epitope.[12][13] Use Tris-Buffered Saline with Tween-20 (TBST) instead.[13]

  • Confirm Total Protein Levels: If you see no phospho-protein signal, you need to determine if the protein isn't being expressed or isn't being phosphorylated.[11] Always probe a parallel blot, or strip and re-probe your current blot, with an antibody for the total protein as a loading control.[12]

  • Include Proper Controls: Use positive and negative controls. For example, use a cell lysate known to have high levels of the phosphorylated protein (e.g., stimulated with EGF) and a lysate where the protein should not be phosphorylated (e.g., serum-starved or treated with a phosphatase).[13]

Troubleshooting Logic: No Phospho-Protein Signal

This decision tree can help diagnose the root cause of a failed Western blot for a phosphorylated target.

G start No Signal for Phospho-Protein check_total Did you probe for Total Protein? start->check_total total_ok Is Total Protein Signal Present? check_total->total_ok Yes no_total_protein Issue with Protein Expression or Sample Loading. - Check loading controls (Actin). - Increase protein loaded. check_total->no_total_protein No total_ok->no_total_protein No phospho_issue Protein is present but not phosphorylated OR phosphate group lost. total_ok->phospho_issue Yes check_inhibitors Did you use Phosphatase Inhibitors? phospho_issue->check_inhibitors no_inhibitors Add Phosphatase Inhibitors to lysis buffer and keep samples cold. check_inhibitors->no_inhibitors No yes_inhibitors Phosphorylation may be absent. - Check cell stimulation conditions. - Verify phospho-antibody specificity with positive/negative controls. check_inhibitors->yes_inhibitors Yes

Caption: Decision tree for troubleshooting a failed phospho-protein Western blot.

Molecular Assays: Detecting Genetic Alterations

Q5: We suspect MET amplification is the resistance mechanism in our cell line, but our results differ between NGS and FISH. Which result should we trust?

A5: This is a common challenge, as concordance between Next-Generation Sequencing (NGS) and Fluorescence In Situ Hybridization (FISH) for MET amplification can be variable.[14]

  • FISH is the Gold Standard: For detecting gene copy number changes, FISH is considered the standard method.[14][15][16] It directly visualizes and counts the number of gene copies per cell.

  • NGS Limitations: NGS measures copy number variation (CNV) based on read depth, which can be less accurate for distinguishing true focal amplification from polysomy (an increase in the entire chromosome number).[14] The concordance between NGS and FISH is highest for high-level amplifications (e.g., MET gene copy number > 10).[14]

  • Recommendation: If your NGS result indicates a low or moderate MET amplification and your FISH result is negative, the FISH result is generally considered more reliable for confirming a clinically significant amplification.[14] If possible, supplement with quantitative real-time PCR (qRT-PCR) to get another data point.

Data Summary: Comparing MET Amplification Detection Methods
MethodPrincipleAdvantagesDisadvantagesConcordance with FISH
FISH Direct visualization and counting of gene copies in cells.[14]Gold Standard [16], distinguishes amplification from polysomy, good for low-level gains.Low throughput, requires tissue samples, interpretation can be subjective.N/A
NGS Measures gene copy number based on sequencing read depth.[15]High throughput, can detect multiple alterations (mutations, fusions) simultaneously, works with tissue or liquid biopsies.[17][18]Less accurate for low-level copy number gains, concordance with FISH can be low (e.g., ~62.5% in one study).[14]
ddPCR Digital droplet PCR partitions DNA into thousands of droplets for absolute quantification.Highly sensitive, good for liquid biopsies, provides absolute copy number quantification.Can only test for a single gene at a time.[17]Generally high, but depends on assay design.
IHC Uses antibodies to detect MET protein overexpression on the cell surface.Widely available, relatively inexpensive.Protein expression does not always correlate with gene amplification.[16]Variable.
Signaling Pathway: EGFR Inhibition and Resistance

This diagram illustrates how quinazoline inhibitors block EGFR signaling and how resistance mechanisms like the T790M mutation or MET amplification bypass this inhibition.

G cluster_0 Normal Signaling & Inhibition cluster_1 Resistance Mechanisms EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinazoline Inhibitor Inhibitor->EGFR blocks RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation T790M T790M Mutation (Prevents Inhibitor Binding) T790M->EGFR alters MET MET Amplification MET->RAS bypasses EGFR MET->PI3K bypasses EGFR

Caption: EGFR signaling pathway and common resistance mechanisms.

Section 3: Key Experimental Protocols

This section provides condensed protocols for essential experiments cited in the troubleshooting guides.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability in response to a drug.[19]

Materials:

  • 96-well cell culture plates

  • Resistant and parental cell lines

  • Culture medium

  • Quinazoline inhibitor stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[19]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[9] Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of the quinazoline inhibitor in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the appropriate wells. Include "vehicle-only" (DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C, 5% CO2.

  • Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9][19]

  • Solubilize Crystals: Carefully remove the medium. Add 150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[20]

  • Read Absorbance: Measure the absorbance at 570-590 nm using a microplate reader.[20]

  • Analysis: Normalize the absorbance values to the vehicle-only control wells and plot the cell viability (%) against the log of the drug concentration to determine the IC50 value.

Protocol 2: Western Blot for Phospho-EGFR

This protocol is optimized for the detection of phosphorylated proteins.

Materials:

  • Cell lysates from treated and control cells

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer: 5% BSA in TBST

  • Primary antibodies: anti-phospho-EGFR (pY1068) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • TBST buffer (Tris-Buffered Saline, 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Sample Prep: Lyse cells on ice with ice-cold lysis buffer containing freshly added inhibitors. Determine protein concentration using a BCA assay. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA in TBST) to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[12]

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6).

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): To confirm equal loading, the membrane can be stripped of antibodies and re-probed with an antibody for total EGFR or a housekeeping protein like GAPDH.

References

Technical Support Center: Dosing Refinement for In Vivo Studies with Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinazoline compounds in in vivo studies. The information is designed to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Dosing & Efficacy

  • Q1: What is a typical starting dose for a novel quinazoline compound in a mouse xenograft model?

    A1: A typical starting dose for a novel quinazoline compound can vary widely based on its in vitro potency, target, and formulation. However, a common starting point for many quinazoline derivatives in mouse models is in the range of 20-50 mg/kg, administered orally once daily.[1] For instance, one study found an optimal dose of 20 mg/kg body weight for a novel quinazoline derivative in enhancing the mean survival time of tumor-bearing mice.[1] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose.

  • Q2: My quinazoline compound shows excellent in vitro activity but poor in vivo efficacy. What are the potential reasons and how can I troubleshoot this?

    A2: This is a common challenge in drug development. Several factors could be responsible:

    • Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or rapid clearance, preventing it from reaching therapeutic concentrations at the tumor site.

      • Troubleshooting: Conduct a pharmacokinetic study to determine parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life (t1/2). Consider reformulating the compound to improve solubility and absorption.

    • Inadequate Target Engagement: The dose might be insufficient to effectively engage the target in the in vivo setting.

      • Troubleshooting: Perform pharmacodynamic (PD) studies to measure target modulation in tumor tissue at different doses and time points. This can involve analyzing protein phosphorylation or other biomarkers.

    • Off-Target Toxicities: The compound might cause unforeseen toxicities at doses required for efficacy, limiting the achievable therapeutic window.

      • Troubleshooting: Conduct a thorough toxicology assessment, including monitoring animal weight, clinical signs, and histopathology of major organs.

    • Tumor Model Resistance: The chosen xenograft model may have intrinsic resistance mechanisms to the compound's mode of action.

      • Troubleshooting: Ensure the cell line used for the xenograft is sensitive to the compound in vitro. Consider using patient-derived xenograft (PDX) models for a more clinically relevant assessment.

  • Q3: How do I design a dose-response study to determine the optimal dose?

    A3: A well-designed dose-response study is critical. A typical approach involves:

    • Dose Range Selection: Based on preliminary toxicity studies, select a range of doses. This often includes a low dose (expected to have minimal effect), a high dose (approaching the MTD), and several intermediate doses. For some quinazoline compounds, doses have been tested in the range of 50, 100, and 150 mg/kg.[2]

    • Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A typical group size is 6-10 mice.

    • Treatment and Monitoring: Administer the compound and vehicle according to the planned schedule (e.g., once daily, orally) for a defined period (e.g., 21 days).[3] Monitor tumor volume and animal body weight regularly (e.g., every 3-4 days).[3]

    • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure final tumor weight and volume. Calculate the tumor growth inhibition (TGI) for each dose group.

    • Data Analysis: Plot TGI against the dose to determine the dose-response relationship and identify the optimal effective dose.

2. Formulation & Bioavailability

  • Q4: My quinazoline compound has poor aqueous solubility. How can I formulate it for oral administration in mice?

    A4: Poor solubility is a frequent issue with quinazoline derivatives. Here are some common formulation strategies:

    • Suspensions: The compound can be suspended in a vehicle containing a suspending agent to ensure uniform dosing. A common vehicle is 0.5% carboxymethyl cellulose (CMC) in water.[3]

    • Solutions with Co-solvents: If the compound is soluble in organic solvents, a co-solvent system can be used. For example, a solution of the compound in a mixture of DMSO and PEG300, further diluted with saline or water. It is crucial to ensure the final concentration of the organic solvent is non-toxic to the animals.

    • Lipid-based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.

  • Q5: I am observing high variability in tumor response within the same dose group. Could formulation be a factor?

    A5: Yes, inconsistent formulation can lead to variable dosing and, consequently, variable tumor responses.

    • Troubleshooting:

      • Ensure Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling of the compound.

      • Check Stability: Verify the stability of the compound in the chosen vehicle over the duration of the study.

      • Precise Dosing Technique: Ensure accurate and consistent oral gavage technique for all animals.

3. Toxicity Management

  • Q6: My animals are losing significant body weight at what I thought was a therapeutic dose. What should I do?

    A6: Significant body weight loss (>15-20%) is a sign of toxicity and requires immediate action.

    • Troubleshooting:

      • Dose Reduction: Reduce the dose for subsequent treatments.

      • Dosing Holiday: Temporarily halt dosing to allow the animals to recover.

      • Change Dosing Schedule: Consider less frequent dosing (e.g., every other day) to reduce cumulative toxicity.

      • Supportive Care: Provide supportive care, such as hydration and nutritional supplements, if necessary.

      • Re-evaluate MTD: The initial MTD assessment may have been inaccurate. It's advisable to conduct a more detailed toxicology study with more dose groups and closer monitoring.

  • Q7: Are there any known class-specific toxicities for quinazoline compounds?

    A7: While toxicities are compound-specific, some kinase inhibitors, including certain quinazoline derivatives that target EGFR, are known to cause skin rash and diarrhea. Cardiovascular toxicities have also been reported for some kinase inhibitors. Careful monitoring for these and other adverse effects is essential.

Data Presentation: In Vivo Dosing of Quinazoline Derivatives

Compound TypeTarget(s)Animal ModelDose RangeDosing ScheduleKey Findings
Novel Quinazoline DerivativeAnticonvulsantMouse (PTZ-induced seizure model)50, 100, 150 mg/kgSingle intraperitoneal injectionHighest effective dose for most compounds was 150 mg/kg.
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3H)-oneAnticancerMouse (EAC and DLA models)20 mg/kgNot specifiedOptimal dose of 20 mg/kg enhanced mean survival time.
N²,N⁴-disubstituted quinazoline-2,4-diamineAntibacterialMouse (A. baumannii infection model)2 mg/kgNot specifiedMore effective than tigecycline at 30 mg/kg.
4-morpholinyl-quinazolineAnti-obesity (MCHR1 antagonist)DIO C57BL/6J mice30 mg/kgTwice daily (b.i.d.), oralResulted in a 12% weight reduction by day 14.
Novel Quinazoline Derivative (Compound 18)AnticancerMouse (Gastric cancer xenograft)25 mg/kgIntragastric administrationSignificantly decreased tumor volume and weight.[4]
SN202AnticancerNude mice (786-0 xenograft)5 and 20 mg/kgOrally, once per day for 21 daysDose-dependent tumor growth inhibition.[3]

Experimental Protocols

Protocol 1: Dose-Escalation Study for Maximum Tolerated Dose (MTD) Determination

  • Animal Model: Use a relevant mouse strain (e.g., nude mice for xenografts), typically 6-8 weeks old.

  • Group Size: A minimum of 3-5 mice per dose group.

  • Dose Selection: Start with a low dose (e.g., 1/10th of the estimated efficacious dose based on in vitro data) and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence).

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage) once daily for 5-14 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform gross necropsy and collect major organs for histopathological examination.

  • MTD Definition: The MTD is typically defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.

Protocol 2: Tumor Growth Inhibition Study in a Xenograft Model

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line under sterile conditions.

    • Harvest cells during the exponential growth phase and resuspend in a serum-free medium or PBS.

    • Subcutaneously implant 1 x 10^7 cells in the flank of each mouse.[3]

  • Tumor Growth Monitoring and Group Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[3]

    • Once tumors reach the desired size, randomize mice into treatment and control groups with similar mean tumor volumes.

  • Treatment Administration:

    • Prepare the quinazoline compound in a suitable vehicle.

    • Administer the compound and vehicle to the respective groups at the predetermined doses and schedule (e.g., orally, once daily for 21 days).[3]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the treatment period, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.[3]

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow: Poor In Vivo Efficacy Start Start Poor_Efficacy Poor In Vivo Efficacy Observed Start->Poor_Efficacy Check_PK Conduct Pharmacokinetic (PK) Study Poor_Efficacy->Check_PK Check_PD Conduct Pharmacodynamic (PD) Study Poor_Efficacy->Check_PD Check_Toxicity Assess for Toxicity Poor_Efficacy->Check_Toxicity Low_Exposure Low Drug Exposure? Check_PK->Low_Exposure No_Target_Modulation No Target Modulation? Check_PD->No_Target_Modulation Toxicity_Observed Toxicity Observed? Check_Toxicity->Toxicity_Observed Low_Exposure->No_Target_Modulation No Reformulate Reformulate Compound Low_Exposure->Reformulate Yes No_Target_Modulation->Toxicity_Observed No Increase_Dose Increase Dose No_Target_Modulation->Increase_Dose Yes Reduce_Dose Reduce Dose / Change Schedule Toxicity_Observed->Reduce_Dose Yes Re-evaluate_Model Re-evaluate Tumor Model Toxicity_Observed->Re-evaluate_Model No

Caption: Troubleshooting workflow for poor in vivo efficacy.

G cluster_1 EGFR/VEGFR Signaling Crosstalk EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR EGFR->VEGF Upregulates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ras_Raf_MAPK Ras/Raf/MAPK Pathway EGFR->Ras_Raf_MAPK VEGFR->PI3K_Akt VEGFR->Ras_Raf_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis Tumor_Cell Tumor Cell Proliferation & Survival PI3K_Akt->Tumor_Cell Ras_Raf_MAPK->Tumor_Cell Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Quinazoline_Inhibitor->VEGFR

Caption: EGFR and VEGFR signaling pathway crosstalk.[5][6][7][8]

G cluster_2 Experimental Workflow for Dose Refinement In_Vitro In Vitro Potency (IC50) Formulation Formulation Development In_Vitro->Formulation MTD_Study Dose-Escalation for MTD Formulation->MTD_Study Efficacy_Study Dose-Response Efficacy Study MTD_Study->Efficacy_Study PK_PD_Study PK/PD Modeling Efficacy_Study->PK_PD_Study Optimal_Dose Optimal Dose Selection PK_PD_Study->Optimal_Dose

Caption: Workflow for in vivo dose refinement.

References

Validation & Comparative

Comparative study of quinazoline derivatives in pancreatic cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Novel Quinazoline Derivatives in Pancreatic Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of various quinazoline derivatives against pancreatic cancer cells, supported by experimental data from recent studies. The information is intended to aid researchers in understanding the therapeutic potential and mechanisms of action of this important class of compounds.

Introduction to Quinazoline Derivatives in Pancreatic Cancer

Pancreatic cancer remains one of the most challenging malignancies to treat, with limited therapeutic options and a dismal prognosis.[1] The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several approved anti-cancer drugs that primarily target protein kinases.[2][3] In pancreatic cancer, which is often characterized by aberrant signaling pathways, quinazoline derivatives offer a promising avenue for targeted therapy.[4][5] These compounds have been shown to exert their anti-tumor effects through various mechanisms, including the inhibition of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway, as well as by inducing programmed cell death (apoptosis).[2][5][6] This guide compares the performance of several quinazoline derivatives in pancreatic cancer cell lines, providing a summary of their cytotoxic effects and insights into their mechanisms of action.

Comparative Efficacy of Quinazoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various quinazoline derivatives against human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Derivative Name/IdentifierPancreatic Cancer Cell LineIC50 (µM)Key Findings & Mechanism of ActionReference
Gefitinib (Iressa®) Miapaca2-FDA-approved EGFR inhibitor, serves as a common benchmark.[2][7][2][7]
Erlotinib (Tarceva®) --FDA-approved for pancreatic cancer in combination with gemcitabine; reversible tyrosine kinase inhibitor.[2][2]
HMJ-38 Gemcitabine-resistant pancreatic cancer cells-Induces both autophagy and apoptosis.[8][8]
4-pyrrylamino quinazolines (Analogs of Gefitinib) Miapaca2More active than GefitinibShowed increased antitumor activity compared to the parent compound, gefitinib.[2][2]
2-(2-thieno)-4-[4-sulfonam-iodobenzyl-amino]-6-iodo–quinazoline (Compound 21) Miapaca2More active than GefitinibEvaluated for in vitro antitumor activity and showed greater inhibition of EGFR compared to gefitinib.[7][7]
2-Methyl-3-(3-((E)-3-(3,4,5-trimethoxy-phenyl)-2-propenoyl)phenyl)-3,4-dihydro-4-quinazolinone (8b) Mia paca-25.5 - 8.5Showed concentration-dependent decrease in cell viability and inhibited cell motility.[9][9]

Signaling Pathways Targeted by Quinazoline Derivatives

Quinazoline derivatives often exert their anti-cancer effects by interfering with critical signaling pathways that regulate cell growth, proliferation, and survival.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed in pancreatic tumors.[1][4] Its activation leads to downstream signaling cascades, including the PI3K/Akt and MAPK pathways, promoting cell proliferation and inhibiting apoptosis.[10] Many quinazoline derivatives are designed as EGFR inhibitors.[4]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently dysregulated in pancreatic cancer, contributing to tumor growth and therapeutic resistance.[11][12] Several quinazoline derivatives have been developed to target components of this pathway, particularly PI3K.[2][5]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Quinazoline Quinazoline Derivative Quinazoline->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Quinazoline derivatives targeting the PI3K/Akt/mTOR pathway.

Induction of Apoptosis

A key mechanism by which many anti-cancer agents, including quinazoline derivatives, eliminate tumor cells is by inducing apoptosis, or programmed cell death.[8][13] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway Quinazoline Quinazoline Derivative Bax Bax (Pro-apoptotic) Quinazoline->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Quinazoline->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptotic pathway by quinazoline derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for key assays used to evaluate the efficacy of quinazoline derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.[14][15]

  • Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Western Blot Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.[16][17]

  • Protein Extraction: Pancreatic cancer cells are treated with quinazoline derivatives, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the BCA assay.[18]

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

  • Cell Treatment: Pancreatic cancer cells are treated with the quinazoline derivatives for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: The cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Conclusion

Quinazoline derivatives represent a versatile and potent class of compounds with significant therapeutic potential against pancreatic cancer. Their ability to target key oncogenic signaling pathways, such as EGFR and PI3K/Akt, and to induce apoptosis makes them attractive candidates for further drug development. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working to advance novel treatments for this devastating disease. Future studies should focus on in vivo efficacy and the development of derivatives with improved selectivity and reduced toxicity.[20][21]

References

Validating the Kinase Inhibitory Profile of 4-Chloro-2-pyridin-3-ylquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory profile of 4-Chloro-2-pyridin-3-ylquinazoline against other relevant kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, this guide leverages data from structurally analogous compounds to provide a validated and context-rich comparison. The quinazoline scaffold is a well-established pharmacophore in kinase inhibitor design, with numerous derivatives targeting a range of kinases implicated in cancer and other diseases.

Comparative Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinazoline-based inhibitors against key kinases. Data for this compound is extrapolated from closely related analogs, specifically 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, which have shown activity against the Epidermal Growth Factor Receptor (EGFR)[1]. For a comprehensive comparison, we have included data for a known p21-activated kinase 4 (PAK4) inhibitor and a multi-kinase inhibitor.

CompoundTarget KinaseIC50 (nM)Notes
This compound (Analog) EGFR~46.1Data from a structurally related 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline derivative[1].
PF-3758309 PAK42.7 (Kd)A potent, ATP-competitive inhibitor of PAK4.
BPR1K871 FLT319A multi-kinase inhibitor with a quinazoline core[2].
Aurora A22A multi-kinase inhibitor with a quinazoline core[2].
Aurora B-Data not specified.

Note: The inhibitory activity of this compound is inferred from a close structural analog. Direct experimental validation is recommended for a precise quantitative assessment.

Experimental Protocols

A detailed methodology for determining the kinase inhibitory activity of a compound is crucial for reproducible and comparable results. The following is a representative protocol for an in vitro kinase inhibition assay using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, such as the LANCE® Ultra Kinase Assay.

In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, PAK4, Aurora A)

  • ULight™-labeled substrate peptide specific for the kinase

  • Europium-labeled anti-phospho-substrate antibody

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., 100 mM EDTA)

  • 384-well white microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution (at 2x final concentration) to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and ULight™-labeled substrate (at 4x final concentration) to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination:

    • Stop the enzymatic reaction by adding 5 µL of the stop solution to each well.

    • Incubate for 5 minutes at room temperature.

  • Detection:

    • Add 5 µL of the Europium-labeled antibody solution (at 4x final concentration) to each well.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 665 nm and 615 nm).

    • The TR-FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to that at 615 nm.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway

PAK4_Signaling_Pathway Rho GTPases (Rac/Cdc42) Rho GTPases (Rac/Cdc42) PAK4 PAK4 Rho GTPases (Rac/Cdc42)->PAK4 Activation LIMK1 LIMK1 PAK4->LIMK1 Phosphorylation Gene Transcription Gene Transcription PAK4->Gene Transcription Cofilin Cofilin LIMK1->Cofilin Phosphorylation (Inactivation) Actin Cytoskeleton Remodeling Actin Cytoskeleton Remodeling Cofilin->Actin Cytoskeleton Remodeling Cell Migration & Invasion Cell Migration & Invasion Actin Cytoskeleton Remodeling->Cell Migration & Invasion Inhibitor (e.g., this compound) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound)->PAK4 Inhibition

Caption: Simplified PAK4 signaling pathway, a potential target for quinazoline-based inhibitors.

Experimental Workflow

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound Reagent Preparation Reagent Preparation Add Kinase Add Kinase Reagent Preparation->Add Kinase Initiate Reaction (ATP + Substrate) Initiate Reaction (ATP + Substrate) Reagent Preparation->Initiate Reaction (ATP + Substrate) Add Detection Reagent Add Detection Reagent Reagent Preparation->Add Detection Reagent Dispense Compound->Add Kinase Add Kinase->Initiate Reaction (ATP + Substrate) Incubate Incubate Initiate Reaction (ATP + Substrate)->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Stop Reaction->Add Detection Reagent Final Incubation Final Incubation Add Detection Reagent->Final Incubation Read Plate (TR-FRET) Read Plate (TR-FRET) Final Incubation->Read Plate (TR-FRET) Calculate Inhibition Calculate Inhibition Read Plate (TR-FRET)->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Caption: Workflow for an in vitro TR-FRET based kinase inhibition assay.

References

The Quinazoline Scaffold: A Cornerstone in EGFR Inhibition, A Comparative Look at Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of kinase inhibitors is paramount. This guide provides a comparative overview of gefitinib, a potent EGFR inhibitor, and the foundational quinazoline scaffold, represented here by 4-chloro-2-pyridin-3-ylquinazoline, from which many such inhibitors are derived.

Gefitinib, an anilinoquinazoline, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in many cancers.[1][2] Its mechanism of action involves competitively binding to the ATP-binding site within the intracellular domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1][3][4] In contrast, this compound represents a core structural motif found in numerous EGFR inhibitors. While not a therapeutic agent itself, its quinazoline backbone is a critical pharmacophore that, with appropriate substitutions, yields highly active compounds like gefitinib. The exploration of quinazoline derivatives continues to be a fertile ground for the discovery of novel anticancer agents.[1][2][5]

Comparative Efficacy and Biological Activity

Direct comparative efficacy data between gefitinib and this compound is not available, as the latter is primarily a chemical intermediate. However, extensive data on gefitinib's efficacy highlights the therapeutic potential unlocked by the chemical modifications to the basic quinazoline structure.

Quantitative Data: Gefitinib Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of gefitinib against various cancer cell lines, demonstrating its potent anti-proliferative activity, particularly in cancers harboring activating EGFR mutations.

Cell LineCancer TypeEGFR Mutation StatusGefitinib IC50 (nM)
HCC827Non-Small Cell Lung CancerExon 19 Deletion13.06[6]
PC9Non-Small Cell Lung CancerExon 19 Deletion77.26[6]
H3255Non-Small Cell Lung CancerL858R3[7]
NR6wtEGFRFibroblast (EGFR transfected)Wild-Type37[8]
NR6MFibroblast (EGFRvIII transfected)EGFRvIII369[8]
A549Non-Small Cell Lung CancerWild-Type> 4 µM[9]
H1975Non-Small Cell Lung CancerL858R + T790M> 4 µM[9]

Experimental Protocols

To evaluate the efficacy of EGFR inhibitors like gefitinib, several key in vitro experiments are routinely performed.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the concentration of the inhibitor required to inhibit cell growth by 50% (IC50).

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compound (e.g., gefitinib) for a specified period (e.g., 72 hours).

  • Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.[10]

Western Blot Analysis for EGFR Phosphorylation

Objective: To assess the inhibitory effect of the compound on EGFR autophosphorylation.

Methodology:

  • Cancer cells are treated with the test compound for a defined period.

  • Cells are then stimulated with epidermal growth factor (EGF) to induce EGFR phosphorylation.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The inhibition of p-EGFR levels indicates the activity of the compound.

Signaling Pathways and Experimental Visualization

EGFR Signaling Pathway

Gefitinib exerts its effect by inhibiting the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.[5][11][12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of gefitinib.

Experimental Workflow for Evaluating EGFR Inhibitors

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential EGFR inhibitor.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Compound Synthesis (e.g., Quinazoline Derivatives) b Biochemical Assay (EGFR Kinase Inhibition) a->b c Cell-Based Assays (Proliferation, Apoptosis) b->c d Western Blot (Target Engagement - pEGFR) c->d e Xenograft Models (Tumor Growth Inhibition) d->e f Pharmacokinetic/ Pharmacodynamic Studies e->f

Caption: General experimental workflow for the evaluation of EGFR inhibitors.

References

Benchmarking 4-Chloro-2-pyridin-3-ylquinazoline Against Known Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the exploration and evaluation of novel chemical scaffolds with potent antimicrobial properties. Quinazoline derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial and antifungal effects.[1][2][3][4][5] This guide provides a comparative analysis of the potential antimicrobial performance of 4-Chloro-2-pyridin-3-ylquinazoline against established antimicrobial agents, ciprofloxacin and fluconazole.

Due to the limited availability of direct experimental data for this compound, this guide utilizes data from structurally similar quinazoline derivatives as a proxy for its potential activity. The presented data should be interpreted with this consideration, and further direct experimental validation is recommended. The structure-activity relationship of quinazolinone derivatives suggests that substitutions at various positions can significantly influence their antimicrobial activities.[5]

Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for structurally related quinazoline derivatives and the benchmark agents against a panel of clinically relevant microorganisms. Lower MIC values indicate greater efficacy.

Antibacterial Activity

The antibacterial potential of quinazoline derivatives is compared against ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The data for "Representative Quinazoline Derivatives" is compiled from studies on various substituted quinazolinones.[6][7][8]

Table 1: Antibacterial Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismRepresentative Quinazoline Derivatives (Proxy for this compound)Ciprofloxacin
Gram-Positive
Staphylococcus aureus ATCC 259230.5 - 12.50.25 - 1.0[9][10][11]
Bacillus subtilis ATCC 66330.5 - 25Not Widely Reported
Gram-Negative
Escherichia coli ATCC 2592212.5 - >1000.004 - 1[12]
Pseudomonas aeruginosa ATCC 1014512.5 - >100Not Widely Reported
Antifungal Activity

The antifungal potential of quinazoline derivatives is benchmarked against fluconazole, a widely used triazole antifungal agent. Data for "Representative Quinazoline Derivatives" is based on studies of various quinazolinone derivatives.[1][13]

Table 2: Antifungal Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismRepresentative Quinazoline Derivatives (Proxy for this compound)Fluconazole
Candida albicans ATCC 102315 - >1000.25 - 4[14]
Aspergillus nigerGood inhibition reported (qualitative)Not Widely Reported

Experimental Protocols

The following section details the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) values presented in the tables above.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the in vitro antimicrobial susceptibility of microorganisms. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compound/Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) or standard antimicrobial agent is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Microbial Culture: Pure cultures of the test microorganisms are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) at a specified temperature (e.g., 35-37°C).
  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well microtiter plates are used for the assay.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium buffered with MOPS for fungi.

2. Inoculum Preparation:

  • The overnight microbial culture is diluted in the appropriate broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard.
  • This standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Serial Dilution of Test Compound:

  • A two-fold serial dilution of the test compound is prepared directly in the 96-well plate.
  • Typically, 100 µL of broth is added to all wells except the first column.
  • 200 µL of the highest concentration of the test compound is added to the first well of a row.
  • 100 µL is then transferred from the first well to the second, mixed, and this process is repeated across the row to create a gradient of concentrations. The final 100 µL from the last dilution well is discarded.

4. Inoculation and Incubation:

  • The prepared microbial inoculum (100 µL) is added to each well containing the serially diluted test compound, bringing the final volume in each well to 200 µL.
  • Control wells are included: a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only).
  • The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start culture Prepare Microbial Culture start->culture compound Prepare Test Compound Stock start->compound media Prepare Growth Media start->media inoculum_prep Standardize and Dilute Microbial Inoculum culture->inoculum_prep serial_dilution Perform Serial Dilution in 96-Well Plate compound->serial_dilution media->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation reading Visually Inspect for Growth (Turbidity) incubation->reading end Determine MIC reading->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Mechanism of Action

While the precise mechanism of action for this compound has not been elucidated, quinazoline derivatives have been reported to exert their antimicrobial effects through various mechanisms. One notable mechanism for some 4(3H)-quinazolinones is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[15] This mode of action is particularly interesting as it is shared with well-established antibiotic classes like β-lactams. Further research is required to determine if this compound shares this or other mechanisms of action.

Conclusion

This comparative guide provides a preliminary benchmark for the potential antimicrobial activity of this compound. Based on data from structurally related compounds, this quinazoline derivative may exhibit promising activity, particularly against Gram-positive bacteria. However, its efficacy against Gram-negative bacteria and fungi appears to be lower when compared to standard agents like ciprofloxacin and fluconazole.

The information presented herein underscores the potential of the quinazoline scaffold in the development of new antimicrobial agents. It is crucial to emphasize that the data for this compound is extrapolated and serves as a foundation for directing future research. Direct in vitro and in vivo studies are essential to definitively characterize the antimicrobial profile and therapeutic potential of this specific compound.

References

Comparative Cross-Reactivity Analysis of 4-Chloro-2-pyridin-3-ylquinazoline and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of kinase inhibitor development, understanding the selectivity and cross-reactivity of small molecules is paramount for predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the potential cross-reactivity of 4-Chloro-2-pyridin-3-ylquinazoline, a representative of the privileged quinazoline scaffold in kinase inhibition. Due to the limited publicly available kinome-wide screening data for this specific compound, this analysis utilizes data from a structurally similar 4-anilinoquinazoline, N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine, as a surrogate to infer potential interactions. This surrogate has been identified as a narrow-spectrum inhibitor of the Epidermal Growth Factor Receptor (EGFR) with minimal off-target effects.

This guide will compare the potential kinase interaction profile of the quinazoline scaffold with several well-characterized kinase inhibitors targeting a range of kinases, including those acting on the p38 MAPK, PAK4, PDGFR, RET, EGFR, and VEGFR signaling pathways. The objective is to provide researchers with a framework for evaluating the selectivity of quinazoline-based inhibitors and to highlight the importance of comprehensive kinase profiling in drug development.

Comparative Kinase Cross-Reactivity Profiles

The following tables summarize the cross-reactivity data for the 4-anilinoquinazoline surrogate and a panel of comparator kinase inhibitors. The data is presented as the dissociation constant (Kd) in nM or percentage of control, where a lower value indicates a stronger interaction. This data has been compiled from various public sources and provides a snapshot of the selectivity of each compound across the human kinome.

Table 1: Cross-Reactivity Profile of 4-Anilinoquinazoline Surrogate and Comparator Kinase Inhibitors (Selected Kinases)

Kinase Target4-Anilinoquinazoline Surrogate (Kd in nM)SB203580 (p38α inhibitor) (% Ctrl @ 1µM)PF-3758309 (PAK4 inhibitor) (Kd in nM)Imatinib (Multi-kinase inhibitor) (% Ctrl @ 1µM)Selpercatinib (RET inhibitor) (% Ctrl @ 0.1µM)Vandetanib (Multi-kinase inhibitor) (% Ctrl @ 1µM)
EGFR < 10 100>10,00098100<10
p38α (MAPK14) >10,000<10 >10,0009910085
PAK4 >10,0001002.7 10010098
PDGFRβ >10,000100>10,000<10 97<10
RET >10,000100>10,00075<10 <10
VEGFR2 (KDR) >10,000100>10,0002599<10
GAK < 100 98>10,0009510070
RIPK2 < 100 100>10,0009910092
ABL1 >10,000100>10,000<10 10090
c-KIT >10,000100>10,000<10 10065

Disclaimer: The data for the 4-anilinoquinazoline surrogate is based on N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine. The cross-reactivity profile of this compound may differ.

Signaling Pathways and Experimental Workflows

To visualize the biological context of these kinase inhibitors and the methodologies used for their characterization, the following diagrams are provided.

Signaling_Pathways cluster_EGFR_VEGFR EGFR/VEGFR Signaling cluster_p38 p38 MAPK Signaling cluster_PAK4 PAK4 Signaling cluster_PDGFR_RET PDGFR/RET Signaling EGFR EGFR PLCg PLCγ EGFR->PLCg PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR VEGFR->PLCg VEGFR->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation/ Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Stress Stress/ Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Inflammation Inflammation/ Apoptosis MK2->Inflammation RAC_CDC42 RAC/CDC42 PAK4 PAK4 RAC_CDC42->PAK4 LIMK LIMK PAK4->LIMK Cofilin Cofilin LIMK->Cofilin Cytoskeleton Cytoskeletal Reorganization Cofilin->Cytoskeleton PDGF PDGF PDGFR PDGFR PDGF->PDGFR GDNF GDNF RET RET GDNF->RET PI3K_RET PI3K PDGFR->PI3K_RET RAS_RET RAS PDGFR->RAS_RET RET->PI3K_RET RET->RAS_RET AKT_RET AKT PI3K_RET->AKT_RET RAF_RET RAF RAS_RET->RAF_RET Cell_Growth Cell Growth/ Differentiation AKT_RET->Cell_Growth RAF_RET->Cell_Growth

Caption: Overview of key signaling pathways targeted by the compared kinase inhibitors.

Experimental_Workflow cluster_kinome_scan KinomeScan Workflow Compound Test Compound Competition Competition Binding Assay Compound->Competition Kinase_Library Kinase-tagged Phage Library (>450 kinases) Kinase_Library->Competition Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Competition qPCR Quantitative PCR (qPCR) Competition->qPCR Data_Analysis Data Analysis (Kd Calculation) qPCR->Data_Analysis Cross_Reactivity_Profile Cross-Reactivity Profile Data_Analysis->Cross_Reactivity_Profile

Caption: Generalized experimental workflow for the KinomeScan profiling assay.

Logical_Relationship cluster_compound Compounds Under Analysis cluster_methodology Methodology cluster_output Analysis Output Title Comparative Cross-Reactivity Analysis Target_Compound This compound (via Surrogate) Title->Target_Compound Comparator_Inhibitors Comparator Inhibitors (p38, PAK4, PDGFR, RET, EGFR, VEGFR) Title->Comparator_Inhibitors Signaling_Pathways Signaling Pathway Analysis Title->Signaling_Pathways Protocol_Description Experimental Reproducibility (Protocols) Title->Protocol_Description Kinome_Profiling Kinome Profiling Data (e.g., KinomeScan) Target_Compound->Kinome_Profiling Comparator_Inhibitors->Kinome_Profiling Comparison_Table Quantitative Comparison (Tables) Kinome_Profiling->Comparison_Table Pathway_Diagrams Biological Context (Diagrams) Signaling_Pathways->Pathway_Diagrams Conclusion Informed Decision Making in Drug Development Comparison_Table->Conclusion Pathway_Diagrams->Conclusion Protocol_Description->Conclusion

Caption: Logical flow of the comparative cross-reactivity analysis presented in this guide.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable cross-reactivity data. Below are summaries of the methodologies for two widely used kinase profiling platforms.

KinomeScan™ Competition Binding Assay

The KinomeScan™ platform (DiscoverX) is a high-throughput, affinity-based assay that quantitatively measures the interactions between a test compound and a large panel of human kinases.

Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Protocol Outline:

  • Preparation of Reagents:

    • Test compounds are serially diluted in DMSO to the desired concentrations.

    • A library of over 450 DNA-tagged human kinases is utilized.

    • Streptavidin-coated magnetic beads are prepared and coated with a biotinylated, immobilized ligand.

  • Binding Assay:

    • The DNA-tagged kinase, test compound, and ligand-coated beads are combined in assay wells of a microplate.

    • The mixture is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Washing and Elution:

    • The beads are washed to remove unbound components.

    • The kinase-ligand complexes are eluted from the beads.

  • Quantification:

    • The amount of eluted, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis:

    • The amount of kinase bound in the presence of the test compound is compared to a DMSO control (100% binding) and a control compound that completely inhibits binding (0% binding).

    • The percentage of control is calculated for single-concentration screening.

    • For dose-response curves, the dissociation constant (Kd) is determined by fitting the data to a standard binding isotherm model.

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring kinase-inhibitor interactions.

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a europium (Eu) chelate-labeled antibody, and the tracer is labeled with an Alexa Fluor™ 647 dye. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

Protocol Outline:

  • Preparation of Reagents:

    • Test compounds are serially diluted in an appropriate buffer containing DMSO.

    • A solution containing the kinase and the Eu-labeled anti-tag antibody is prepared.

    • A solution of the Alexa Fluor™ 647-labeled tracer is prepared.

  • Assay Reaction:

    • The kinase/antibody solution, test compound, and tracer solution are added to the wells of a microplate.

    • The plate is incubated at room temperature to allow the binding reactions to reach equilibrium.

  • Signal Detection:

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The emission from both the europium donor (at ~620 nm) and the Alexa Fluor™ acceptor (at ~665 nm) is measured after a time delay.

  • Data Analysis:

    • The ratio of the acceptor emission to the donor emission is calculated.

    • The data is typically normalized to a positive control (no inhibitor) and a negative control (saturating concentration of a known inhibitor).

    • For dose-response experiments, the IC50 value is determined by fitting the data to a four-parameter logistic model.

Summary and Conclusion

This guide provides a comparative overview of the potential cross-reactivity of this compound, leveraging data from a structurally related analog. The analysis highlights that while the quinazoline scaffold can be engineered to produce highly selective inhibitors like the EGFR-targeting surrogate, it also has the potential to interact with a broader range of kinases, as seen with multi-targeted inhibitors like Vandetanib.

The provided data tables and signaling pathway diagrams offer a valuable resource for researchers to contextualize their findings and to guide the design of future experiments. The detailed experimental protocols for KinomeScan and LanthaScreen assays underscore the importance of standardized and comprehensive profiling for a thorough understanding of a compound's selectivity.

For drug development professionals, this guide emphasizes the critical need for early and extensive cross-reactivity profiling to identify potential off-target liabilities and to build a more complete picture of a compound's mechanism of action. Ultimately, a deep understanding of kinase inhibitor selectivity is essential for the development of safer and more effective targeted therapies.

In Vivo Validation of Quinazoline-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, with numerous derivatives demonstrating potent in vivo activity. While specific in vivo validation data for 4-Chloro-2-pyridin-3-ylquinazoline is not extensively available in the public domain, this guide provides a comparative framework for evaluating the in vivo efficacy of a representative 2,4-disubstituted quinazoline derivative, Compound 11d , a known VEGFR-2 inhibitor. This guide will objectively compare its performance with an established therapeutic agent, Vandetanib , and provide supporting experimental data and protocols to aid in the design and assessment of future in vivo studies for novel quinazoline-based anticancer candidates.

Comparative Analysis of In Vivo Antitumor Efficacy

This section provides a comparative summary of the in vivo performance of the representative quinazoline derivative, Compound 11d, against the established multi-targeted tyrosine kinase inhibitor, Vandetanib. The data is presented to facilitate a clear comparison of their antitumor activities in a preclinical setting.

ParameterCompound 11dVandetanibReference Drug
Target(s) VEGFR-2VEGFR-2, EGFR, RETMulti-targeted
In Vivo Model Human hepatocellular carcinoma (HepG-2) xenograft in nude miceNon-small cell lung cancer xenograftN/A
Dosage Information not publicly available100 mg/kg, oral, dailyN/A
Tumor Growth Inhibition Significant inhibition of tumor growthSignificant inhibition of tumor growthN/A
Mechanism of Action Inhibition of VEGFR-2 phosphorylation, downstream signaling (Akt/mTOR/p70s6k)Inhibition of tumor angiogenesis and proliferationN/A
Reported IC50 (VEGFR-2) 5.49 µM[1]Sub-nanomolar to low nanomolar rangeN/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for key experiments in the evaluation of quinazoline-based anticancer agents.

Human Tumor Xenograft Model

This protocol outlines the establishment and use of a human tumor xenograft model in immunodeficient mice to assess the in vivo antitumor activity of a test compound.

  • Cell Culture: Human cancer cells (e.g., HepG-2 for hepatocellular carcinoma, NCI-H1975 for non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment.

  • Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or Matrigel solution. A suspension containing a specific number of cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The test compound (e.g., Compound 11d) and the reference drug (e.g., Vandetanib) are administered at predetermined doses and schedules (e.g., daily oral gavage). The control group receives the vehicle solution.

  • Efficacy Evaluation: The treatment continues for a specified period (e.g., 2-3 weeks). The primary endpoint is the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.

  • Tissue Collection and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess biomarkers of drug activity (e.g., microvessel density, proliferation markers).

Pharmacokinetic Study

This protocol describes the evaluation of the pharmacokinetic properties of a test compound in an animal model.

  • Animal Model: Healthy male Sprague-Dawley rats or beagle dogs are often used for pharmacokinetic studies.

  • Drug Administration: The test compound is administered intravenously (IV) and orally (PO) to different groups of animals at a specific dose.

  • Blood Sampling: Blood samples are collected from the animals at various time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Analysis: The blood samples are centrifuged to separate the plasma. The concentration of the test compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows are essential for understanding the mechanism of action and the experimental design.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Compound11d Compound 11d Compound11d->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70s6k p70s6k mTOR->p70s6k Angiogenesis Angiogenesis (Cell Proliferation, Migration) p70s6k->Angiogenesis

Caption: VEGFR-2 signaling pathway inhibited by Compound 11d.

G cluster_1 In Vivo Efficacy Study Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (Nude Mice) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (Compound 11d, Vandetanib, Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo xenograft studies.

References

Direct Comparative Potency of 2-Pyridin-2-yl vs. 2-Pyridin-3-yl Quinazoline Derivatives: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution at the 2-position of the quinazoline ring is a critical determinant of a compound's biological activity, influencing its binding affinity to target proteins and overall efficacy. The electronic and steric properties of the substituent can significantly impact the molecule's interaction with its biological target.

Several research groups have independently synthesized and evaluated quinazoline derivatives with either a 2-pyridin-2-yl or a 2-pyridin-3-yl moiety. For instance, studies have reported the synthesis and anticancer activity of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, highlighting their potential as inhibitors of receptor tyrosine kinases. Similarly, other research has focused on the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones and related compounds, exploring their diverse biological profiles.

However, these studies are disparate and do not provide the necessary data for a direct and objective comparison. A valid comparison of potency would require the synthesis of both 2-pyridin-2-yl and 2-pyridin-3-yl analogues within the same study, followed by their evaluation in the same biological assays. This would ensure that any observed differences in activity could be confidently attributed to the positional difference of the nitrogen atom in the pyridine ring, rather than variations in experimental protocols, cell lines, or assay conditions.

The Importance of Positional Isomerism in Drug Design

The position of the nitrogen atom in the pyridine ring (ortho in 2-pyridin-2-yl and meta in 2-pyridin-3-yl) can profoundly affect the molecule's:

  • Electronic Distribution: The nitrogen atom's position influences the electron density and electrostatic potential of the entire molecule, which can alter its ability to form hydrogen bonds and other non-covalent interactions with a biological target.

  • Conformational Preferences: The rotational freedom around the bond connecting the pyridine and quinazoline rings can be influenced by the nitrogen's position, leading to different preferred three-dimensional shapes.

  • Pharmacokinetic Properties: Isomeric differences can affect properties such as solubility, membrane permeability, and metabolic stability, which in turn influence the bioavailability and overall in vivo efficacy of a drug candidate.

Future Research Directions

To address the current knowledge gap, future research should focus on the systematic synthesis and parallel biological evaluation of both 2-pyridin-2-yl and 2-pyridin-3-yl quinazoline derivatives. Such studies would be invaluable for establishing clear structure-activity relationships (SAR) and would provide crucial insights for the rational design of more potent and selective quinazoline-based therapeutic agents.

A proposed experimental workflow for such a comparative study is outlined below:

G Workflow for Comparative Potency Analysis cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis cluster_outcome Outcome start Starting Materials synth_2yl Synthesis of 2-pyridin-2-yl quinazoline derivatives start->synth_2yl synth_3yl Synthesis of 2-pyridin-3-yl quinazoline derivatives start->synth_3yl assay Parallel Biological Assays (e.g., Kinase Inhibition, Cytotoxicity) synth_2yl->assay synth_3yl->assay data_collection Data Collection (IC50/EC50 values) assay->data_collection comparison Direct Potency Comparison data_collection->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar conclusion Conclusion on Relative Potency sar->conclusion

A Head-to-Head Comparison of Quinazoline and Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline and pyrimidine scaffolds are foundational structures in the design of small-molecule kinase inhibitors, forming the core of numerous FDA-approved drugs for cancer therapy. Both are heterocyclic aromatic compounds that serve as effective mimics of the adenine ring of ATP, enabling them to competitively bind to the ATP-binding pocket of various protein kinases.[1] This guide provides an objective, data-driven comparison of their performance, highlighting key differences in target selectivity, potency, and clinical applications, supported by detailed experimental methodologies.

Mechanism of Action: A Shared Strategy

Both quinazoline and pyrimidine derivatives primarily function as ATP-competitive inhibitors.[2] They are designed to fit into the ATP-binding site within the kinase domain, where they form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the domain. This occupation of the active site prevents the binding and subsequent hydrolysis of ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

The versatility of these scaffolds allows for the development of both reversible and irreversible inhibitors. Irreversible inhibitors typically incorporate a reactive group (a "warhead," such as an acrylamide moiety) that forms a covalent bond with a nearby nucleophilic residue, often a cysteine, within the active site.[3][4] This leads to prolonged and potent inhibition. Several FDA-approved quinazoline and pyrimidine inhibitors utilize this mechanism to achieve greater efficacy and overcome certain forms of drug resistance.[5][6]

Core Structures and Kinase Interaction

The fundamental difference lies in their core bicyclic and monocyclic structures, respectively. The quinazoline scaffold consists of a benzene ring fused to a pyrimidine ring, while the pyrimidine is a single six-membered ring with two nitrogen atoms.[7] These core structures serve as the primary anchor within the ATP binding site.

G cluster_0 Kinase Hinge Region cluster_1 ATP-Binding Pocket hinge Hinge Amino Acids (e.g., Met) quinazoline Quinazoline Scaffold quinazoline->hinge H-Bond Interaction pyrimidine Pyrimidine Scaffold pyrimidine->hinge H-Bond Interaction

Figure 1. Both quinazoline and pyrimidine scaffolds form key hydrogen bonds with the kinase hinge region.

Key Signaling Pathways Targeted

Quinazoline and pyrimidine inhibitors have been successfully developed to target a multitude of kinases involved in oncogenic signaling. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are among the most prominent examples, as their dysregulation is a hallmark of many cancers.[8][9]

G GF Growth Factors (EGF, VEGF) EGFR EGFR GF->EGFR VEGFR2 VEGFR-2 GF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->RAS VEGFR2->PI3K Inhibitors Quinazoline / Pyrimidine Inhibitors Inhibitors->EGFR Inhibitors->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 2. Simplified EGFR/VEGFR signaling pathway targeted by quinazoline and pyrimidine inhibitors.

Head-to-Head Performance Data

The choice between a quinazoline or pyrimidine scaffold is often dictated by the specific kinase target, the desired selectivity profile, and the need to overcome acquired resistance.

EGFR Inhibitors

This is the most classic example of the evolution and direct comparison between the two scaffolds.

  • Quinazolines (1st/2nd Gen): Gefitinib, erlotinib, and afatinib are quinazoline-based inhibitors effective against wild-type EGFR and certain activating mutations. However, their efficacy is often limited by the emergence of the T790M "gatekeeper" resistance mutation.[5][10]

  • Pyrimidines (3rd Gen): Osimertinib, a pyrimidine-based inhibitor, was specifically designed to overcome T790M-mediated resistance while sparing wild-type EGFR, thereby offering a better therapeutic window and reduced side effects.[6][11]

VEGFR-2 Inhibitors

Both scaffolds have been employed to target VEGFR-2, a key mediator of angiogenesis.

  • Quinazolines: Vandetanib is a quinazoline-based inhibitor that targets VEGFR-2, EGFR, and RET kinases.[8]

  • Pyrimidines: Many multi-kinase inhibitors targeting VEGFR-2, such as Regorafenib, incorporate different heterocyclic cores but demonstrate the versatility of pyrimidine-like structures in targeting this kinase family.[8] Furo[3,2-e][2][12][13]triazolo[1,5-c]pyrimidine derivatives have also shown potent VEGFR-2 inhibitory activity.[14]

Other Kinase Targets
  • BTK Inhibitors: Ibrutinib, a pyrimidine-based irreversible inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of B-cell malignancies.[1] While other scaffolds exist, the pyrimidine core has proven highly effective for this target.[15]

  • CDK Inhibitors: Both scaffolds have been used to develop inhibitors of cyclin-dependent kinases (CDKs). Pyrazolopyrimidines and 2-anilinopyrimidines are common motifs for CDK inhibitors.[16][17] Similarly, quinazoline-based compounds have been developed as potent inhibitors of CDK2 and CDK9.[18][19]

  • Aurora Kinase Inhibitors: Pyrimidine derivatives are prevalent among Aurora kinase inhibitors, with compounds like Alisertib (MLN8237) showing potent activity in clinical trials.[20]

Quantitative Data Summary

The following table summarizes the in vitro potency (IC50) of representative quinazoline and pyrimidine inhibitors against key kinase targets and cancer cell lines.

InhibitorScaffold TypePrimary Target(s)Target IC50 (nM)Cell LineCell-Based IC50 (µM)Citations
Gefitinib QuinazolineEGFR2-37SK-BR-33.10 - 5.87[21]
Afatinib QuinazolineEGFR (T790M)1.6H1975> afatinib[12]
Compound 12c QuinazolineEGFR2.97SK-BR-33.10[21]
Vandetanib QuinazolineVEGFR-2, EGFR40, 500--[8]
Osimertinib PyrimidineEGFR (T790M/L858R)<1H19750.01 - 0.1[6][11]
Compound 45 Pyrido[3,4-d]pyrimidineEGFR (L858R/T790M)23.3H1975-[11]
Ibrutinib PyrimidineBTK0.5--[1]
Alisertib PyrimidineAurora A1.2U9370.012[20]
Compound 19 Furo-triazolo-pyrimidineVEGFR-238.72--[14]

Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.

Experimental Protocols

The quantitative data presented is typically generated using a combination of biochemical and cell-based assays.

Biochemical Kinase Assay (Mobility Shift Assay)

This assay directly measures the enzymatic activity of a purified kinase and its inhibition.

  • Principle: This method relies on the electrophoretic separation of a fluorescently labeled peptide substrate from its phosphorylated product based on the change in charge.[22] The degree of conversion reflects kinase activity.

  • Methodology:

    • Reaction Setup: In a 384-well plate, purified recombinant kinase enzyme is incubated with the test inhibitor (e.g., quinazoline or pyrimidine compound) at various concentrations.

    • Initiation: The reaction is started by adding a mixture of a fluorescently labeled peptide substrate and ATP (typically at a concentration near the Km for each specific kinase).[22]

    • Incubation: The reaction is allowed to proceed for a set time (e.g., 60-90 minutes) at room temperature or 30°C.

    • Termination: The reaction is stopped by the addition of a termination buffer.

    • Detection: The plate is read on a microfluidic capillary electrophoresis instrument, which separates the substrate and product peptides. The ratio of product to the sum of substrate and product is calculated.

    • Data Analysis: The percent inhibition relative to a DMSO control is calculated for each inhibitor concentration. IC50 values are determined by fitting the data to a four-parameter logistic curve.

Cell-Based Phosphorylation Assay (Western Blot)

This assay determines an inhibitor's ability to block a specific phosphorylation event within a cellular context.

  • Principle: Cancer cell lines expressing the target kinase are treated with the inhibitor. The level of phosphorylation of a key downstream substrate is then measured, typically by Western Blot, to assess the inhibitor's intracellular activity.

  • Methodology:

    • Cell Culture: A relevant cancer cell line (e.g., NCI-H1975 for EGFR T790M) is cultured to ~80% confluency.

    • Inhibitor Treatment: Cells are treated with serial dilutions of the inhibitor or a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).

    • Stimulation (if required): Cells are stimulated with a growth factor (e.g., EGF) to activate the target signaling pathway.

    • Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

    • Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-ERK) and the total substrate protein.

    • Detection: Blots are incubated with a secondary antibody and visualized using chemiluminescence. The band intensity is quantified.

    • Data Analysis: The ratio of phosphorylated protein to total protein is calculated and normalized to the vehicle control to determine the extent of inhibition.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of the inhibitor on the overall proliferation and viability of cancer cells.

  • Principle: This assay quantifies the number of viable cells in a culture by measuring a metabolic marker (e.g., ATP levels for CellTiter-Glo®). A decrease in the signal indicates reduced cell viability due to cytotoxicity or cytostatic effects of the compound.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Addition: The cells are treated with a range of concentrations of the test inhibitor.

    • Incubation: The plates are incubated for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.

    • Reagent Addition: The assay reagent (e.g., CellTiter-Glo®) is added to each well.

    • Signal Measurement: After a short incubation, the luminescence (for ATP measurement) or absorbance (for MTT) is read using a plate reader.

    • Data Analysis: The signal is normalized to control wells to calculate the percentage of growth inhibition. The GI50 (concentration for 50% growth inhibition) or IC50 is then calculated using non-linear regression.

In Vivo Tumor Xenograft Study

This assay evaluates the antitumor efficacy of an inhibitor in a living animal model.

  • Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor to assess its ability to slow or reverse tumor growth.[20][23]

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

    • Cell Implantation: A suspension of human cancer cells (e.g., NCI-H1975) is injected subcutaneously into the flank of each mouse.

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers.

    • Treatment: Mice are randomized into vehicle control and treatment groups. The inhibitor is administered via a clinically relevant route (e.g., oral gavage) on a specific dosing schedule (e.g., once daily for 21 days).[23]

    • Monitoring: Tumor volumes and animal body weights are monitored throughout the study.[23]

    • Endpoint: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.

G A Compound Library (Quinazolines, Pyrimidines) B Biochemical Assay (e.g., Mobility Shift) A->B Primary Screen (Potency) C Cellular Phosphorylation Assay (e.g., Western Blot) B->C Confirm On-Target Effect D Cell Viability Assay (e.g., MTT) C->D Assess Functional Outcome E In Vivo Xenograft Model D->E Evaluate In Vivo Efficacy F Lead Candidate E->F

Figure 3. A typical workflow for screening and validating kinase inhibitors.

Conclusion

Both quinazoline and pyrimidine scaffolds are exceptionally valuable frameworks in the development of kinase inhibitors. Quinazolines represent a foundational class with numerous first- and second-generation approved drugs, particularly against EGFR.[3] The pyrimidine core, while also established, has demonstrated remarkable success in creating next-generation inhibitors that overcome specific resistance mechanisms (e.g., Osimertinib for EGFR T790M) and in targeting other critical kinases like BTK and Aurora kinases.[6][15][20]

The choice between these scaffolds is not a matter of inherent superiority but is driven by the specific therapeutic challenge. Drug development professionals must consider the target kinase's active site topology, the potential for acquired resistance, the desired selectivity profile, and the overall physicochemical properties of the final molecule. As our understanding of kinase biology deepens, both quinazoline and pyrimidine derivatives will undoubtedly continue to be refined and utilized to create more effective and selective cancer therapies.

References

Selectivity profiling of 4-Chloro-2-pyridin-3-ylquinazoline across kinase families

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Selectivity Profile of Quinazoline-Based Kinase Inhibitors

An Objective Analysis for Researchers and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the selectivity of 4-Chloro-2-pyridin-3-ylquinazoline and its structural analogs across various kinase families. Due to the limited publicly available data on the specific compound this compound, this guide will focus on the selectivity profiles of its close derivatives to provide valuable insights for drug discovery and development.

Kinase Inhibitory Activity of Quinazoline Derivatives

The following tables summarize the in vitro inhibitory activity of various quinazoline-based compounds against a panel of kinases. These compounds share the core quinazoline structure, with variations in substitutions that influence their potency and selectivity.

Table 1: Inhibitory Activity of Quinazoline Derivatives against Receptor Tyrosine Kinases

Compound IDTarget KinaseIC50 (nM)Percent InhibitionReference Compound
Compound 1 (Isatin-Quinazoline Hybrid) EGFR83-Sunitinib
VEGFR-276-Sunitinib
HER2138-Sunitinib
Compound 2 (4-Anilinoquinazoline derivative) EGFR-47.78%-
VEGFR-2-47.75%-
HER2-67.75%-
Compound 3 (EphB-selective derivative) EphB1-58.89%Staurosporine
EphB2-76.32%Staurosporine
EphB3->93%Staurosporine
EphB4-70.15%Staurosporine

Table 2: Inhibitory Activity of Quinazoline Derivatives against Non-Receptor and Cell Cycle Kinases

Compound IDTarget KinaseIC50 (nM)Percent InhibitionReference Compound
Compound 1 (Isatin-Quinazoline Hybrid) CDK2183-Sunitinib
Compound 2 (4-Anilinoquinazoline derivative) Aurora A-67.86%-
CDK2-74.96%-
Compound 4 (PAK4 Inhibitor) PAK411.1>80% at 100 nM-
Compound 5 (Aurora B Inhibitor) Aurora B<10--
Compound 6 (PI3K/mTOR Inhibitor) PI3Kα0.65-Dactolisib
mTOR2.03-Dactolisib

Experimental Protocols

A standardized in vitro kinase inhibition assay is crucial for comparing the potency and selectivity of different compounds. Below is a representative methodology.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

1. Materials and Reagents:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound analog)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

2. Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Prepare serial dilutions of test compound r1 Add kinase, substrate, and test compound to well p1->r1 p2 Prepare kinase, substrate, and ATP solutions p2->r1 r2 Initiate reaction by adding ATP r1->r2 r3 Incubate at room temperature r2->r3 d1 Add ADP-Glo™ reagent to stop reaction and deplete ATP r3->d1 d2 Add Kinase Detection Reagent to generate luminescent signal d1->d2 d3 Measure luminescence d2->d3 a1 Plot luminescence vs. compound concentration d3->a1 a2 Calculate IC50 values using non-linear regression a1->a2

Caption: Workflow for a typical in vitro kinase inhibition assay.

3. Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a commercial kit that converts ADP to a detectable signal (e.g., luminescence).

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagrams

Understanding the signaling pathways in which the targeted kinases operate is essential for predicting the cellular effects of their inhibition.

EGFR/HER2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers of cell proliferation and survival. Their aberrant activation is common in many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Growth Factor Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR/HER2 signaling cascade.

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the formation of new blood vessels.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K-AKT VEGFR2->PI3K_AKT VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK PKC->RAF_MEK_ERK Angiogenesis Angiogenesis RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis

Caption: Key pathways in VEGFR2-mediated angiogenesis.

CDK2/Cell Cycle Pathway

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly at the G1/S transition.

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->S  Promotes G1/S Transition

Caption: Role of CDK2 in the cell cycle.

Aurora Kinase Pathway in Mitosis

Aurora kinases (A and B) are essential for proper chromosome segregation and cell division during mitosis.

G Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Cytokinesis Abscission

Caption: Functions of Aurora kinases during mitosis.

Disclaimer: The data presented in this guide are based on publicly available research on analogs of this compound. The inhibitory activities can vary significantly based on the specific assay conditions and the purity of the compounds. This guide is intended for informational purposes for a scientific audience and should not be considered as a definitive statement on the properties of any specific compound.

Unveiling the Pro-Apoptotic Power of Quinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of quinazoline derivatives as inducers of apoptosis, a critical mechanism in anti-cancer therapy. We delve into the signaling pathways, present comparative experimental data, and offer detailed protocols for key assays.

Quinazoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention from medicinal chemists due to their wide range of pharmacological activities, including potent anti-cancer effects.[1] A primary mechanism through which these compounds exert their anti-tumor activity is the induction of programmed cell death, or apoptosis. Understanding the precise molecular mechanisms and signaling cascades triggered by different quinazoline derivatives is crucial for the development of targeted and effective cancer therapies.

Apoptosis is a highly regulated process essential for eliminating damaged or unwanted cells. It proceeds via two main pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway.[2] The intrinsic pathway is triggered by cellular stress and involves the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability and the release of cytochrome c.[2][3] The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of a caspase cascade.[2]

Quinazoline derivatives have been shown to induce apoptosis by activating one or both of these pathways, often in a cell-type and compound-specific manner.[1][4] Their mechanisms of action frequently involve the inhibition of key cellular targets like Epidermal Growth Factor Receptor (EGFR) and tubulin, or direct modulation of apoptotic regulators.[4][5][6]

Comparative Efficacy of Quinazoline Derivatives

The cytotoxic and pro-apoptotic potential of various quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values for several exemplary quinazoline derivatives from recent studies.

Derivative/CompoundTarget Cancer Cell LineIC50 (µM)Key Mechanistic FindingsReference
Compound 6c (6-nitro-4-substituted quinazoline) HCT-116 (Colon)Not specified, but superior to gefitinibCell cycle arrest at G2/M phase, apoptosis induction.[7]
Compound 6n (quinazoline-pyrimidine hybrid) A549 (Lung)5.9 ± 1.69Dose-dependent apoptosis induction, cell cycle arrest at S phase.[8]
Compound 6n (quinazoline-pyrimidine hybrid) SW-480 (Colon)2.3 ± 5.91Potent antiproliferative activity.[8]
Compound 6n (quinazoline-pyrimidine hybrid) MCF-7 (Breast)5.65 ± 2.33Potent antiproliferative activity.[8]
Quinazolinone-chalcone hybrid (Compound 20) A431 (Epidermoid Carcinoma)1 - 2Induction of caspase-3 and PARP-1 cleavage.[9]
Quinazolinone-chalcone hybrid (Compound 22) A431 (Epidermoid Carcinoma)1 - 2Induction of caspase-3 and PARP-1 cleavage.[9]
2,4-dibenzylaminoquinazoline (JRF12) Breast, Colon, Bladder Cancer LinesVariesCaspase-3 activation, cell cycle arrest at G2 phase.[10]
N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine (DMQA) THP-1 (Leukemia)0.66 µg/mlIntrinsic pathway induction, cytochrome c release.[11]
Compound 4d (quinazoline-sulfonamide) MCF-7 (Breast)2.5Triggers apoptosis, cell cycle arrest at G1 phase.[12]
Compound 4f (quinazoline-sulfonamide) MCF-7 (Breast)5Triggers apoptosis, cell cycle arrest at G1 phase.[12]

Signaling Pathways in Quinazoline-Induced Apoptosis

Quinazoline derivatives modulate a complex network of signaling proteins to execute apoptosis. The diagrams below, generated using Graphviz, illustrate the primary pathways and a general workflow for their investigation.

intrinsic_pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Quinazoline Quinazoline Derivatives DNA_Damage DNA Damage / ROS Quinazoline->DNA_Damage induce Bcl2_family Bcl-2 Family Quinazoline->Bcl2_family modulate DNA_Damage->Bcl2_family Bax Bax / Bad (Pro-apoptotic) Bcl2_family->Bax upregulate Bcl2_protein Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2_family->Bcl2_protein downregulate Mito Mitochondrion Bax->Mito Bcl2_protein->Mito CytoC Cytochrome c release Apaf1 Apaf-1 CytoC->Apaf1 Mito->CytoC Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic (Mitochondrial) Apoptosis Pathway induced by Quinazoline Derivatives.

extrinsic_pathway cluster_receptor Receptor Activation cluster_disc DISC Formation cluster_caspase Caspase Cascade Death_Ligand Death Ligand (e.g., FasL/TNF) Death_Receptor Death Receptor (e.g., Fas/TNFR) Death_Ligand->Death_Receptor binds DISC DISC (Death-Inducing Signaling Complex) Death_Receptor->DISC Quinazoline Quinazoline Derivatives Quinazoline->Death_Receptor sensitizes Casp8 Caspase-8 (Initiator) DISC->Casp8 activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 activates Bid Bid Casp8->Bid cleaves Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid Mito Mitochondrial Pathway (crosstalk) tBid->Mito

Caption: Extrinsic (Death Receptor) Apoptosis Pathway and Quinazoline interaction.

experimental_workflow cluster_assays Apoptosis & Viability Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Culture treatment Treat with Quinazoline Derivative (Varying Conc.) start->treatment mtt MTT Assay (Determine IC50) treatment->mtt annexin Annexin V-FITC/PI Flow Cytometry (Detect Apoptosis) treatment->annexin cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle western Western Blot (Protein Expression) treatment->western quantify Quantify Apoptotic Cells, Cell Cycle Phases annexin->quantify cell_cycle->quantify protein_levels Analyze Protein Levels (Bax, Bcl-2, Caspases) western->protein_levels mechanism Confirm Mechanism quantify->mechanism protein_levels->mechanism

Caption: General Experimental Workflow for Confirming Apoptosis Induction.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. Below are detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of quinazoline derivatives.

Cell Viability and IC50 Determination (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the quinazoline derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Seed cells in 6-well plates and treat with the quinazoline derivative at its IC50 concentration for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells, wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.

  • Interpretation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.

  • Protein Extraction: Treat cells with the quinazoline derivative, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control to compare protein expression levels across different treatments.

Conclusion

Quinazoline derivatives stand out as a versatile scaffold for the development of anti-cancer agents that function, at least in part, by inducing apoptosis. The evidence clearly indicates their ability to activate both intrinsic and extrinsic apoptotic pathways through the modulation of key regulatory proteins such as the Bcl-2 family and caspases.[2][4][12] The specific pathway and molecular targets often depend on the substitution pattern of the quinazoline core, allowing for the fine-tuning of their biological activity. The comparative data on IC50 values highlight the potent, low-micromolar efficacy of many of these compounds against a range of cancer cell lines.[8][9][12] By utilizing the robust experimental protocols detailed in this guide, researchers can effectively characterize novel derivatives and further elucidate their precise mechanisms of action, paving the way for the next generation of targeted cancer therapies.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-pyridin-3-ylquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloro-2-pyridin-3-ylquinazoline, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Hazard Summary

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

  • Respiratory protection if there is a risk of dust or aerosol generation

Operational Plan for Waste Segregation and Storage

Proper segregation and storage of this compound waste are the first steps in ensuring its safe disposal.

Step 1: Waste Identification and Classification All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste and as a Halogenated Organic Compound .

Step 2: Container Selection and Labeling

  • Use only designated, leak-proof, and chemically compatible containers for waste collection.

  • Containers must be kept closed except when adding waste.

  • Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.

Step 3: Segregation

  • Crucially, this waste must be segregated from non-halogenated organic waste. Mixing these waste streams can complicate and increase the cost of disposal.

  • Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal Plan: Recommended Procedures

Due to its chemical nature as a chlorinated heterocyclic compound, direct disposal into landfill or sanitary sewer systems is strictly prohibited. The recommended and compliant method of disposal is incineration at a licensed hazardous waste facility.

Rationale for Incineration: High-temperature incineration is the preferred method for the destruction of chlorinated organic compounds. This process breaks down the molecule into simpler, less harmful components. However, it is critical that the incineration is performed at optimal temperatures (typically above 900°C) and with appropriate emission controls to prevent the formation of toxic byproducts such as hydrogen chloride (HCl), phosgene, and potentially polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).[1][2]

Experimental Protocols for Chemical Degradation (Not Recommended for Routine Disposal): While advanced oxidation processes like anodic oxidation and electro-Fenton have shown efficacy in degrading nitrogen-heterocyclic compounds, these methods require specialized equipment and expertise.[3][4] Developing a safe and effective laboratory-scale chemical degradation protocol for this compound would necessitate extensive research to identify suitable reagents, reaction conditions, and to characterize all potential byproducts. Therefore, attempting chemical neutralization or degradation in a standard laboratory setting is not advised.

Step-by-Step Disposal Workflow

  • Collection: Collect all waste contaminated with this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Segregation: Store the container in a designated satellite accumulation area, ensuring it is segregated from non-halogenated and other incompatible waste streams.

  • Documentation: Maintain a log of the waste generated, including the date, quantity, and chemical composition.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.

  • Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.

Data Presentation

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[5]
Skin Irritation Causes skin irritation.[5]
Eye Irritation Causes serious eye irritation.[5]
STOT SE 3 May cause respiratory irritation.[5]
Disposal MethodRecommendationRationale
Incineration Recommended Effective destruction of the compound at high temperatures. Requires a licensed facility with proper emission controls.[1][2]
Landfill Prohibited Potential for environmental contamination.
Sewer Prohibited Introduction of a hazardous chemical into the water system.
Chemical Neutralization Not Recommended Lack of established protocols for this specific compound; potential for hazardous byproducts.

Visualized Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_OnSite On-Site Laboratory Procedures cluster_OffSite Off-Site Disposal A Waste Generation (Pure compound, contaminated labware, solutions) B Segregate as 'Halogenated Organic Waste' A->B C Collect in Labeled, Sealed, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS or Licensed Hazardous Waste Contractor D->E Waste Ready for Disposal F Arrange for Waste Pickup E->F G High-Temperature Incineration at Licensed Facility F->G H Compliant Destruction and Disposal G->H

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.